Technical Documentation Center

7-(Oxan-4-yl)-1,4-oxazepane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-(Oxan-4-yl)-1,4-oxazepane

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 1,4-Oxazepane Derivatives

Introduction: The Emergence of the 1,4-Oxazepane Scaffold in Drug Discovery In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of successful drug design. For decad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of the 1,4-Oxazepane Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of successful drug design. For decades, the six-membered morpholine ring has been a ubiquitous and reliable building block in numerous approved drugs. However, the exploration of novel chemical space necessitates a move beyond these well-trodden paths. Its seven-membered counterpart, the 1,4-oxazepane ring, has emerged as an increasingly compelling alternative for scaffold hopping and the development of new chemical entities with potentially superior properties.[1]

Derivatives of the 1,4-oxazepane scaffold, a saturated heterocycle with oxygen and nitrogen atoms at the 1- and 4-positions, have shown significant promise as ligands for challenging biological targets, particularly dopamine receptors implicated in neurological and psychiatric disorders.[2][3] The value of this scaffold lies in its unique three-dimensional structure and conformational flexibility, which can be leveraged to optimize interactions within a receptor's binding pocket.[1][2]

This technical guide provides an in-depth analysis of the core physicochemical properties of 1,4-oxazepane derivatives. As a senior application scientist, my objective is to move beyond a simple recitation of data, instead providing a narrative grounded in experimental causality and field-proven insights. Understanding these properties—lipophilicity, solubility, basicity, and stability—is critical for any researcher aiming to harness the full potential of this versatile scaffold, enabling the rational design of drug candidates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Core Physicochemical Properties: A Comparative Analysis

The fundamental distinction between the 1,4-oxazepane and the traditional morpholine ring lies in the expansion from a six- to a seven-membered ring. This seemingly subtle change has profound implications for the molecule's size, shape, and flexibility, which in turn modulate its physicochemical behavior in biological systems.[1]

Lipophilicity (LogP/LogD): Balancing Permeability and Off-Target Risks

Lipophilicity, the affinity of a molecule for a lipid environment, is a critical parameter that governs membrane permeability, metabolic pathways, and potential for off-target binding.[4][5] The 1,4-oxazepane scaffold, with its larger carbon framework compared to morpholine, generally imparts a higher lipophilicity to its derivatives.[1]

This increased lipophilicity can be advantageous, potentially enhancing passive diffusion across biological membranes, a desirable trait for oral bioavailability and, in the case of CNS targets, brain penetration.[1] However, this must be carefully managed. Excessive lipophilicity is a common cause of drug candidate failure, often leading to poor aqueous solubility, increased metabolic clearance, and promiscuous binding to unintended targets. Therefore, the substitution pattern on the 1,4-oxazepane ring must be strategically designed to balance the inherent lipophilicity of the core.

Table 1: Comparative Physicochemical Profile of Saturated Heterocyclic Scaffolds

PropertyMorpholine Analogs1,4-Oxazepane DerivativesRationale for Difference
Lipophilicity (LogP) Generally lowerPotentially higherThe additional methylene group in the 1,4-oxazepane ring increases the nonpolar surface area.[1]
Aqueous Solubility Generally goodVariable, potentially lowerIncreased lipophilicity can lead to reduced interaction with water. This can be mitigated by incorporating polar functional groups.[1]
Basicity (pKa) Typically 8.4 - 8.7Expected to be similarThe electronic influence of the ether oxygen on the nitrogen's basicity is the primary factor. The extra CH₂ group has a negligible inductive effect.[1]
Conformational Flexibility More rigid (chair)More flexible (multiple low-energy conformations)The seven-membered ring has a higher degree of freedom, allowing it to adapt to more complex binding sites.[1]
Metabolic Stability Generally stableRing may offer different metabolic sitesIncreased lipophilicity can lead to greater interaction with metabolic enzymes like Cytochrome P450s.[1]
Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a prerequisite for a drug's absorption and distribution. As noted, the potentially higher lipophilicity of the 1,4-oxazepane scaffold can lead to a decrease in aqueous solubility.[1] This inverse relationship is a classic challenge in medicinal chemistry.

The key to leveraging the 1,4-oxazepane scaffold is the strategic placement of polar functional groups on the ring or its substituents. The nitrogen atom at the 4-position is a primary handle for introducing substituents that can enhance solubility. Furthermore, the non-planar, flexible conformation of the ring allows for the vectorial projection of substituents into solvent-exposed regions of a protein pocket, simultaneously improving both potency and solubility.

Basicity (pKa): The Ionization State and Its Consequences

The nitrogen atom in the 1,4-oxazepane ring is basic, meaning it can accept a proton to form a cationic conjugate acid. The pKa is the pH at which the ionized and non-ionized forms are present in equal concentrations. This property is crucial as it dictates the charge state of the molecule in different physiological compartments, which in turn affects solubility, cell permeability, and receptor binding (ionic interactions).

The pKa of the 1,4-oxazepane nitrogen is expected to be very similar to that of morpholine (typically in the range of 8.4-8.7 for the conjugate acid).[1] This is because the primary determinant of basicity is the electron-withdrawing inductive effect of the distal ether oxygen. The insertion of an additional methylene group in the 1,4-oxazepane ring does not significantly alter this electronic environment.[1] The predicted pKa for the parent 1,4-oxazepane is approximately 10.0, though this can vary significantly with substitution.[2][6]

pKa_Equilibrium cluster_low_pH Low pH (e.g., Stomach) cluster_high_pH High pH (e.g., Intestine) Protonated R-N⁺H₂-Ring (Cationic, More Soluble) Neutral R-NH-Ring (Neutral, More Permeable) Protonated->Neutral + OH⁻ Equilibrium pKa Neutral->Protonated + H⁺

Conformational Flexibility: A Double-Edged Sword

The seven-membered ring of 1,4-oxazepane possesses significantly more conformational flexibility than the relatively rigid chair conformation of morpholine.[1] It can adopt multiple low-energy conformations, which can be a distinct advantage. This flexibility allows the molecule to adapt its shape to fit optimally into a complex, irregular binding pocket, potentially increasing binding affinity and selectivity.[1] Studies on dopamine D₄ receptor ligands have suggested that the larger, more flexible ring can be beneficial for optimizing these interactions.[1][3][7]

However, this flexibility can also be a liability. A highly flexible molecule has a higher entropic penalty upon binding, as it must "freeze" into a single bioactive conformation. This can decrease binding affinity. Therefore, a key strategy in designing 1,4-oxazepane derivatives is often to introduce substituents or structural constraints that pre-organize the molecule into its bioactive conformation, minimizing the entropic cost of binding.

Chemical and Metabolic Stability

The 1,4-oxazepane ring is generally a stable chemical entity. It is composed of robust ether and secondary amine functionalities, making it less susceptible to hydrolysis than related structures like 1,3-oxazepanes, which contain a more labile aminal linkage.[8]

Metabolic stability is a more complex issue. While the core is relatively robust, the scaffold can be susceptible to common metabolic pathways, including N-dealkylation and oxidation of the ring carbons by cytochrome P450 enzymes.[1] The potentially higher lipophilicity of 1,4-oxazepane derivatives could lead to greater interaction with these metabolic enzymes, potentially increasing clearance rates.[1] Therefore, early in vitro assessment of metabolic stability is crucial.

Table 2: Physicochemical Data for the Parent 1,4-Oxazepane Scaffold

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO[2]
Molecular Weight 101.15 g/mol [2]
Appearance Colorless liquid[2][6]
Melting Point ~ -36 °C[2][6]
Boiling Point ~145 °C (at 760 Torr); 66 °C (at 12 Torr)[2][6]
Density ~0.98 g/mL[2][6]
pKa (Predicted) 10.01 ± 0.20[2][6]
Solubility Soluble in water and most organic solvents[2][6]

A Practical Guide to Experimental and Computational Characterization

A robust drug discovery program relies on the accurate and timely determination of physicochemical properties. The following section outlines a typical workflow and provides standardized protocols for characterizing novel 1,4-oxazepane derivatives.

Workflow cluster_synthesis Synthesis & Purification cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Characterization cluster_analysis Data Analysis & Decision Synthesis Novel 1,4-Oxazepane Derivative Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_ID Structural Confirmation (NMR, MS, IR) Purification->Structure_ID Prediction Computational Prediction (LogP, pKa, Solubility) Structure_ID->Prediction LogP_Assay LogP/LogD Determination (e.g., HPLC-based) Structure_ID->LogP_Assay Analysis Structure-Property Relationship (SPR) Analysis Prediction->Analysis Sol_Assay Aqueous Solubility Assay (Kinetic or Thermodynamic) LogP_Assay->Sol_Assay pKa_Assay pKa Determination (e.g., Potentiometric) Sol_Assay->pKa_Assay Stability_Assay Metabolic Stability Assay (Liver Microsomes) pKa_Assay->Stability_Assay Stability_Assay->Analysis Decision Decision: Advance, Optimize, or Terminate Candidate Analysis->Decision

Experimental Protocol 1: LogD Measurement by Shake-Flask Method
  • Causality: The Shake-Flask method remains the gold standard for LogP/LogD determination. It directly measures the partitioning of a compound between an aqueous phase (typically phosphate-buffered saline, PBS, at pH 7.4 for LogD) and an immiscible organic solvent (n-octanol), mimicking the partitioning between aqueous physiological fluids and lipid membranes.

  • Methodology:

    • Preparation: Prepare a stock solution of the 1,4-oxazepane derivative in a suitable solvent (e.g., DMSO, methanol). Prepare the aqueous phase (PBS, pH 7.4) and the organic phase (n-octanol). Pre-saturate the n-octanol with PBS and vice-versa by mixing and allowing the phases to separate overnight.

    • Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and PBS. The final concentration should be within the linear range of the analytical method.

    • Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 10 minutes) to achieve complete separation of the two phases.

    • Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

    • Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Self-Validation: Run a standard compound with a known LogD value in parallel to validate the experimental setup. Ensure that the sum of the compound recovered from both phases accounts for >95% of the initial amount added to check for precipitation or adsorption issues.

Experimental Protocol 2: Kinetic Aqueous Solubility by Turbidimetry
  • Causality: This high-throughput method measures the solubility of a compound as it precipitates from a DMSO stock solution upon addition to an aqueous buffer. It provides a rapid assessment of solubility, which is critical for early-stage drug discovery, mimicking the conditions a compound might experience upon injection or rapid dissolution.

  • Methodology:

    • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Assay Plate: In a 96- or 384-well clear-bottomed plate, add the aqueous buffer (e.g., PBS, pH 7.4).

    • Compound Addition: Use a liquid handler to add small, precise volumes of the DMSO stock solution to the buffer to create a serial dilution.

    • Incubation: Shake the plate for 1.5-2 hours at room temperature to allow for precipitation to equilibrate.

    • Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

    • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal begins to rise sharply above the baseline is determined as the kinetic solubility limit.

  • Self-Validation: Include both highly soluble and poorly soluble control compounds to ensure the assay can accurately distinguish between them. Visual inspection of a subset of wells can confirm the presence or absence of precipitate.

Experimental Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
  • Causality: This in vitro assay is a cornerstone of ADME profiling. It measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes (Cytochrome P450s) present in liver microsomes. This provides a crucial prediction of the compound's metabolic clearance and, consequently, its potential in vivo half-life.[1]

  • Methodology:

    • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., HLM) and phosphate buffer in an incubation plate. Pre-warm to 37°C.

    • Initiation: Add the test compound (at a low concentration, e.g., 1 µM, to be under Kₘ conditions) to the microsome mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system (the cofactor for P450 enzymes).

    • Time Course: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., cold acetonitrile containing an internal standard).

    • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

    • Quantification: Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.

    • Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) as 0.693/k.

  • Self-Validation: Run positive control compounds with known metabolic fates (high, medium, and low clearance) to validate the activity of the microsomal batch. A "no-cofactor" control (omitting NADPH) should also be included to measure any non-P450-mediated degradation.

Conclusion and Future Outlook

The 1,4-oxazepane scaffold represents a valuable and still under-explored platform in modern drug discovery. Its key physicochemical characteristics—notably its increased conformational flexibility and modulated lipophilicity compared to the traditional morpholine ring—offer medicinal chemists a powerful tool to overcome challenges in potency, selectivity, and ADME properties.[1] The larger ring size can be particularly advantageous for achieving high affinity for complex biological targets.[1][3]

However, the potential benefits must be carefully balanced against the inherent challenges, primarily the risk of increased lipophilicity leading to poor solubility and higher metabolic turnover.[1] Success with this scaffold is not automatic; it requires a deep understanding of the structure-property relationships and a commitment to early and rigorous physicochemical and ADME characterization. The experimental and computational workflows described in this guide provide a robust framework for such an evaluation. As synthetic methodologies for 1,4-oxazepanes continue to improve, we can anticipate a more thorough exploration of this scaffold, unlocking its full potential to yield the next generation of innovative therapeutics.

References

  • Oxazepine Derivatives, Synthesis and Applications. ResearchGate. Available from: [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available from: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available from: [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. MDPI. Available from: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available from: [Link]

  • Recent advances in dibenzo[b,f][1][3]oxazepine synthesis. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. Available from: [Link]

  • 1,4-oxazepane. ChemBK. Available from: [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Springer Nature. Available from: [Link]

  • 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. PubMed. Available from: [Link]

  • Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. PMC. Available from: [Link]

  • Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP. PubMed. Available from: [Link]

  • Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles. PubMed. Available from: [Link]

  • Synthesis and structural study of new highly lipophilic 1,4-dihydropyridines. ResearchGate. Available from: [Link]

  • Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. ResearchGate. Available from: [Link]

  • A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Journal of Chemical Reviews. Available from: [Link]

  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. ResearchGate. Available from: [Link]

  • Metabolic Rearrangements of 1,4-Benzodiazepine Derivatives (1974). SciSpace. Available from: [Link]

  • Physicochemical and Nonlinear Optical Properties of Novel Environmentally Benign Heterocyclic Azomethine Dyes: Experimental and Theoretical Studies. PLOS. Available from: [Link]

  • Nitrogen-Heterocycles in the Interstellar Medium: Experimental and Computational Approaches to an Astrochemical Mystery. eScholarship. Available from: [Link]

  • Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. MDPI. Available from: [Link]

  • Computational methods for predicting properties. ProtoQSAR. Available from: [Link]

Sources

Exploratory

Exploring the Structural Diversity of 7-Substituted 1,4-Oxazepanes: A Technical Guide for Medicinal Chemists

Executive Summary In the continuous pursuit of novel chemical space, medicinal chemists are increasingly shifting away from flat, sp²-hybridized aromatic systems toward sp³-rich saturated heterocycles. While the six-memb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous pursuit of novel chemical space, medicinal chemists are increasingly shifting away from flat, sp²-hybridized aromatic systems toward sp³-rich saturated heterocycles. While the six-membered morpholine ring is a ubiquitous privileged scaffold, its seven-membered homologue—the 1,4-oxazepane ring—offers enhanced three-dimensional structural diversity, unique exit vectors, and increased conformational flexibility.

However, unsubstituted 1,4-oxazepanes often suffer from poor metabolic stability due to oxidative vulnerabilities adjacent to their heteroatoms. This technical whitepaper explores the strategic functionalization of the C7-position (adjacent to the ether oxygen) of 1,4-oxazepanes. By analyzing the causality behind metabolic blocking, detailing self-validating synthetic protocols, and reviewing field-proven case studies, this guide provides a comprehensive framework for utilizing 7-substituted 1,4-oxazepanes in modern drug discovery.

Physicochemical & Structural Rationale

The Causality of 7-Substitution in Metabolic Stability

Saturated heterocycles are highly prone to metabolism at the carbon positions directly adjacent to their heteroatoms. During in vitro and in vivo ADME profiling, the unsubstituted C7 position of the 1,4-oxazepane ring acts as a primary hotspot for Cytochrome P450 (CYP) mediated


-oxidation and Aldehyde Oxidase (AO) attack.

The rationale for 7-substitution is rooted in steric and electronic modulation. Introducing a substituent (such as a methyl, methoxy, or morpholine group) at the C7 position sterically shields the labile


-protons. Furthermore, electronegative substituents like a methoxy group pull electron density away from the adjacent ether oxygen, raising the oxidation potential of the ring. Studies have demonstrated that substituting the 7-position can completely eliminate AO-mediated oxidation, rescuing the metabolic half-life of the scaffold .
Comparative Physicochemical Profiling

To understand the impact of ring expansion and substitution, we must compare the 7-substituted 1,4-oxazepane against the traditional morpholine baseline.

Table 1: Physicochemical Comparison of Morpholine vs. 1,4-Oxazepane Scaffolds

PropertyMorpholine CoreUnsubstituted 1,4-Oxazepane7-Substituted 1,4-OxazepaneRationale for Difference
Ring Size 6-membered7-membered7-memberedIncreased ring size adds conformational flexibility and alters the biological target binding pocket fit.
Fsp³ Character ModerateHighVery HighAdditional methylene groups and C7-substituents increase 3D complexity and solubility.
Lipophilicity (LogP) LowerHigherVariable (Substituent dependent)The larger carbon framework increases baseline lipophilicity; polar 7-substituents can strategically offset this.
Metabolic Stability ModerateLow (Prone to AO/CYP)High7-substitution sterically blocks the primary site of

-oxidation adjacent to the oxygen.
Exit Vectors Rigid (equatorial/axial)Flexible, multipleHighly defined7-substitution restricts ring flipping, locking the scaffold into specific, predictable bioactive conformations.

Synthetic Methodologies: Overcoming Entropic Penalties

Synthesizing medium-sized (seven-membered) rings is notoriously difficult due to entropic penalties and transannular steric clashes. Traditional methods often result in low yields or favor the formation of smaller, six-membered rings. To overcome this, Lewis acid-catalyzed intramolecular etherification of rotationally restricted precursors (such as epoxyamides) is employed.

Protocol 1: Sc(OTf)₃-Catalyzed Intramolecular Cyclization to 7-Substituted 1,4-Oxazepanes

Objective: To synthesize (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-one via a regioselective 7-endo-tet cyclization.

Causality & Rationale: Scandium(III) triflate[Sc(OTf)₃] is selected as the catalyst because it is a highly oxophilic, mild Lewis acid. It selectively coordinates to the epoxide oxygen without degrading the sensitive amide bonds of the precursor. This coordination lowers the activation energy for the intramolecular nucleophilic attack by the pendant hydroxyl group. The rigid amide backbone restricts the degrees of freedom, overcoming the entropic penalty and favoring the 7-membered ring over intermolecular oligomerization.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the chiral epoxyamide precursor (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.05 M. Causality: High dilution is critical to prevent intermolecular cross-reactions and favor intramolecular cyclization.

  • Lewis Acid Activation: Cool the reaction mixture to -20 °C under an inert argon atmosphere. Slowly add Sc(OTf)₃ (0.1 equiv). Causality: Low temperatures stabilize the transition state and maximize the regioselectivity of the epoxide opening.

  • Cyclization & Self-Validation: Allow the reaction to stir, slowly warming to 0 °C over 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the epoxide precursor spot disappears.

    • Diagnostic NMR Check: Extract a 0.1 mL aliquot, dry, and run a crude ¹H NMR. The successful formation of the 7-substituted oxazepane is confirmed by the diagnostic shift of the C7 methine proton from ~3.1 ppm (in the epoxide) to ~4.6 ppm (in the oxazepane ring).

  • Quench & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude mixture via flash column chromatography to isolate the pure 7-substituted 1,4-oxazepane.

(Note: Alternative scalable solid-phase synthesis methods utilizing polymer-supported homoserine have also been successfully deployed for chiral 1,4-oxazepane-5-carboxylic acids ).

Medicinal Chemistry Case Studies

The structural diversity introduced by 7-substitution has led to significant breakthroughs across multiple therapeutic areas.

Dopamine D4 Receptor Ligands (Neurology)

The selective targeting of the Dopamine D4 receptor over the D2 receptor is a primary goal in developing atypical antipsychotics with reduced extrapyramidal side effects. Researchers discovered that replacing a morpholine core with a 1,4-oxazepane ring dramatically altered the spatial arrangement of the appended pharmacophores. The 1,4-oxazepane ring acts as a flexible linker, allowing the aliphatic amine and pendant aryl groups to achieve an optimal binding conformation within the D4 receptor pocket, significantly boosting selectivity .

Sordaricin Analogues (Antifungal Agents)

Sordaricins are potent inhibitors of fungal protein synthesis (targeting Elongation Factor 2). In an effort to improve the pharmacokinetic profile of natural sordaricins, medicinal chemists replaced the labile sugar moiety with a 6-methoxy-7-methyl-1,4-oxazepane ring. The substitution at the 7-position (methyl group) locked the ring conformation, while the N-substituents on the oxazepane ring dictated the in vitro antifungal activity. The resulting derivatives maintained potent activity against Candida albicans even in the presence of high serum concentrations, proving the viability of the 7-substituted oxazepane as a robust bioisostere for complex carbohydrates .

Metabolic Optimization Workflow

The following diagram illustrates the logical workflow a medicinal chemist follows when utilizing the 1,4-oxazepane scaffold to overcome metabolic liabilities discovered during in vitro ADME profiling.

SAR_Workflow Start Hit Compound (Morpholine Core) ScaffoldHop Scaffold Hopping (1,4-Oxazepane Core) Start->ScaffoldHop Increase 3D Fsp3 MetabolicAssay In Vitro Metabolism (RLM / HLM Assays) ScaffoldHop->MetabolicAssay ADME Profiling Issue High AO/CYP Oxidation at C7 Position MetabolicAssay->Issue Unstable Half-life Lead Optimized Lead (Stable & Potent) MetabolicAssay->Lead Stable Profile Optimization 7-Substitution (e.g., Methoxy, Methyl) Issue->Optimization Steric/Electronic Block Optimization->MetabolicAssay Retest ADME

Fig 1. Scaffold hopping and metabolic optimization workflow for 1,4-oxazepanes.

Conclusion

The 7-substituted 1,4-oxazepane is far more than a simple ring-expanded morpholine. It is a highly tunable, sp³-rich scaffold that offers medicinal chemists precise control over molecular exit vectors and metabolic stability. By understanding the causality of


-oxidation and employing robust, Lewis acid-catalyzed synthetic protocols, drug development professionals can leverage this privileged heterocycle to rescue failing leads and unlock novel chemical space.

References

  • St. Jean, D. J., Jr., & Fotsch, C. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002-6020. [Link]

  • Malmberg, A., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(12), 3089-3104.[Link]

  • Kaneko, S., et al. (2002). Synthesis and evaluation of N-substituted 1,4-oxazepanyl Sordaricins as selective fungal EF-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(13), 1705-1708.[Link]

  • Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916.[Link]

Foundational

Pharmacological Profiling of Seven-Membered N,O-Heterocycles: A Technical Guide to Oxazepines and Benzoxazepines

Executive Summary Seven-membered heterocyclic compounds containing nitrogen and oxygen—specifically oxazepines and their fused aromatic derivatives (benzoxazepines and dibenzoxazepines)—represent a highly versatile scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Seven-membered heterocyclic compounds containing nitrogen and oxygen—specifically oxazepines and their fused aromatic derivatives (benzoxazepines and dibenzoxazepines)—represent a highly versatile scaffold in medicinal chemistry[1]. The non-planar, conformationally flexible "buckled" structure of the seven-membered ring allows these molecules to navigate deep binding pockets within G-protein-coupled receptors (GPCRs) and bacterial enzymes[2]. This whitepaper provides an in-depth mechanistic analysis of their biological activities, ranging from neuropsychiatric modulation to emerging oncology and antimicrobial applications, supported by validated experimental protocols.

Neuropharmacology: The Dibenzoxazepine Paradigm

The most clinically significant application of the N,O-heterocyclic scaffold is found in neuropsychiatry. Loxapine, a tricyclic dibenzoxazepine derivative, serves as the archetypal molecule[3]. While traditionally classified as a typical antipsychotic, advanced radioligand binding assays reveal a complex polypharmacological profile that more closely resembles atypical antipsychotics[4].

Mechanism of Action: Dual Receptor Antagonism

Loxapine exerts its primary therapeutic effects through the modulation of dopaminergic and serotonergic pathways[3]. The pathophysiology of schizophrenia involves dopamine dysregulation; loxapine acts as a potent antagonist at the Dopamine D2 receptor, mitigating positive symptoms (hallucinations, delusions)[3].

Crucially, loxapine also demonstrates high-affinity antagonism at the Serotonin 5-HT2A receptor[4]. At low doses, loxapine exhibits a high 5-HT2A/D2 binding occupancy ratio, a hallmark of atypical antipsychotics, which aids in alleviating negative symptoms (anhedonia, social withdrawal) and reduces extrapyramidal side effects[4]. Clinical studies confirm that loxapine down-regulates both peripheral lymphocyte D2-like and platelet 5-HT2A receptors to an equal extent, validating this dual-pathway mechanism in vivo[5].

G Lox Loxapine (Dibenzoxazepine) D2 Dopamine D2 Receptor Lox->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Lox->HT2A Antagonism cAMP ↓ cAMP Production (Gi/o coupled) D2->cAMP PLC ↓ PLC/IP3 Pathway (Gq coupled) HT2A->PLC Effect Antipsychotic & Mood Stabilization cAMP->Effect PLC->Effect

Fig 1: Dual receptor antagonism pathway of Loxapine driving antipsychotic efficacy.

Emerging Applications: Antimicrobial and Oncology Therapeutics

Beyond the central nervous system, 1,5-benzoxazepine derivatives have recently gained traction as potent antimicrobial and anticancer agents[2]. The structural reactivity of the benzoxazepine ring allows it to interact with diverse biological targets, including bacterial cell wall synthesis enzymes and tumor proliferation pathways[6].

Recent in vitro studies have demonstrated that synthesized benzoxazepine derivatives exhibit significant cytotoxicity against selected solid tumor cell lines[7]. This anticancer activity is often accompanied by the modulation of pro-inflammatory cytokines, specifically altering the release of human interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) depending on the cancer cell phenotype[7].

In the antimicrobial domain, 2,3-dihydro-1,5-benzoxazepine derivatives have shown remarkable efficacy against multidrug-resistant pathogens. For instance, specific structural modifications, such as the addition of a chloro substituent at the 2' position or a methoxy group, drastically alter the zone of inhibition against strains like Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA)[6].

Quantitative Pharmacodynamics

Table 1: In Vitro Receptor Binding Profile of Loxapine

Data synthesized from competitive radioligand binding assays[4],[8].

Target ReceptorBinding Affinity (

/

)
Functional Implication
Dopamine D2 < 2.0 nMReduction of dopaminergic hyperactivity; alleviates positive symptoms.
Serotonin 5-HT2A 6.2 nM (Human)Balances dopamine blockade; alleviates negative symptoms.
Dopamine D4 12 - 29 nMContributes to cognitive modulation.
Serotonin 5-HT1A > 1.0 µMNegligible in vitro affinity; minimal direct contribution.
Table 2: Antimicrobial Efficacy of 1,5-Benzoxazepine Derivatives

Data reflects in vitro zones of inhibition against critical priority pathogens[6].

Compound DesignationPrimary Target PathogenEfficacy Level (Zone of Inhibition)
2,2,4-trimethyl-2,3-dihydrobenzoxazepine (12) MRSAExceptionally High (31.33 ± 0.67 mm)
4-[(E)-2-(2-chlorophenyl)ethenyl]-... (3) Escherichia coliHigh
4-[(E)-2-(4-methoxyphenyl)ethenyl]-... (6) Klebsiella pneumoniaeHigh

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes an explanation of the underlying causality to guarantee reproducibility in drug development workflows.

Protocol A: In Vitro Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol evaluates the binding affinity (


) of novel oxazepine derivatives using competitive displacement of 

ketanserin[8].
  • Tissue Preparation: Homogenize mammalian frontal cortex tissue in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl maintains physiological pH, preserving the native conformational state of the 5-HT2A GPCRs embedded in the lipid bilayer.

  • Membrane Isolation: Subject the homogenate to ultracentrifugation at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet.

    • Causality: Ultracentrifugation separates the heavy membrane fractions (containing the target receptors) from cytosolic proteins, enriching the sample and reducing non-specific background noise.

  • Ligand Incubation: In a 96-well plate, combine the membrane suspension, 1 nM

    
    ketanserin, and the oxazepine test compound at varying concentrations (
    
    
    
    to
    
    
    M). Incubate at 37°C for 30 minutes.
    • Causality:

      
      ketanserin is a highly selective radioligand for 5-HT2A. The varying concentrations of the test compound will competitively displace the radioligand, allowing for the calculation of the 
      
      
      
      via a sigmoidal dose-response curve.
  • Rapid Filtration (Self-Validation Step): Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: Rapid filtration halts equilibrium kinetics instantly. Pre-soaking in PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand. This ensures the measured radioactivity strictly represents receptor-bound ligand.

  • Quantification: Wash filters with ice-cold buffer, transfer to scintillation vials, add liquid scintillation cocktail, and quantify using a Liquid Scintillation Counter (LSC). Calculate

    
     using the Cheng-Prusoff equation.
    

Workflow Prep Tissue Preparation Homogenize cortex in Tris-HCl Membrane Membrane Isolation Ultracentrifuge at 40,000 x g Prep->Membrane Incubation Ligand Incubation [3H]ketanserin + Loxapine Membrane->Incubation Filtration Rapid Filtration GF/B filters (0.5% PEI) Incubation->Filtration Scintillation Quantification Liquid Scintillation Counting Filtration->Scintillation Validation Data Validation Non-linear regression (Ki) Scintillation->Validation

Fig 2: Self-validating radioligand binding assay workflow for 5-HT2A receptor affinity.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Designed for evaluating the Minimum Inhibitory Concentration (MIC) of lipophilic 1,5-benzoxazepine derivatives[6].

  • Compound Solubilization: Dissolve the benzoxazepine derivative in 100% DMSO to create a master stock. Dilute in Mueller-Hinton Broth (MHB) so that the final DMSO concentration in the assay does not exceed 1%[8].

    • Causality: Benzoxazepines are highly lipophilic. Exceeding 1% DMSO can cause solvent-induced bacterial toxicity, producing false-positive antimicrobial results.

  • Serial Dilution: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using MHB.

  • Inoculation: Adjust the bacterial suspension (e.g., MRSA or E. coli) to a 0.5 McFarland standard. Add 10 µL of the inoculum to each well to achieve a final concentration of

    
     CFU/mL.
    
  • Incubation & Resazurin Addition (Self-Validation Step): Incubate the plates at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin acts as an internal metabolic control. Viable, metabolically active bacteria reduce the blue resazurin dye to pink resorufin. The MIC is strictly defined as the lowest concentration of the benzoxazepine that prevents this color change, providing an objective, self-validating visual endpoint that eliminates optical density artifacts caused by compound precipitation.

References

  • The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Biological Activities of Substituted Benzoxazepine: A Review Source: Bentham Science Publishers URL:[Link]

  • Effect of loxapine on peripheral dopamine-like and serotonin receptors in patients with schizophrenia Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Benzoxazepine derivatives show anti-cancer, anti-inflammatory and anti-microbial activities Source: Amazon S3 (Journal Host) URL:[Link]

  • 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • What is the mechanism of Loxapine? Source: Patsnap Synapse URL:[Link]

Sources

Exploratory

Elucidating the CNS Mechanism of Action for 7-(Oxan-4-yl)-1,4-oxazepane: A Proposed Investigational Framework

Abstract The 1,4-oxazepane scaffold is an increasingly important privileged structure in central nervous system (CNS) drug discovery, known to interact with a variety of key neurological targets.[1][2][3] This technical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-oxazepane scaffold is an increasingly important privileged structure in central nervous system (CNS) drug discovery, known to interact with a variety of key neurological targets.[1][2][3] This technical guide outlines a comprehensive, multi-tiered research strategy to elucidate the mechanism of action (MoA) for the novel entity, 7-(Oxan-4-yl)-1,4-oxazepane. In the absence of existing pharmacological data for this specific compound, this document proposes a hypothesis-driven approach based on the known activities of its core chemical motifs: the 1,4-oxazepane ring and the tetrahydropyran (oxan) substituent. We will detail a logical progression of experiments, from initial computational and in vitro screening to more complex cellular and potential in vivo assays, to identify its molecular targets and characterize its effects on neuronal signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel CNS-active compounds.

Introduction and Structural Rationale

The quest for novel therapeutics for CNS disorders requires the exploration of new chemical space. The compound 7-(Oxan-4-yl)-1,4-oxazepane is a unique small molecule combining two key heterocyclic scaffolds, both of which are prevalent in known CNS-active drugs.

  • The 1,4-Oxazepane Core: This seven-membered ring is a conformationally flexible scaffold.[4] Its derivatives have been investigated as selective ligands for dopamine receptors (specifically D4), suggesting potential applications in treating psychiatric disorders like schizophrenia.[5][6] The larger ring structure, compared to its more common six-membered morpholine analog, allows for a different spatial arrangement of substituents, which can lead to improved potency and selectivity for certain biological targets.[4]

  • The Oxan-4-yl (Tetrahydropyran) Moiety: The tetrahydropyran (THP) ring is a common feature in modern medicinal chemistry.[7] It can increase the three-dimensionality of a molecule and, as a bioisostere of a cyclohexane ring, can improve physicochemical properties such as solubility and metabolic stability while potentially offering a hydrogen bond acceptor through its oxygen atom.[8] THP moieties are found in compounds targeting a range of CNS receptors and transporters.[9][10]

Given this structural parentage, we hypothesize that 7-(Oxan-4-yl)-1,4-oxazepane is likely to interact with monoamine neurotransmitter systems. The primary hypothesis is that the compound will exhibit affinity for dopamine and/or serotonin receptors. This guide outlines the experimental strategy to test this hypothesis and uncover its specific MoA.

Proposed Investigational Workflow

A systematic, phased approach is critical to efficiently and accurately determine the compound's biological activity. The workflow is designed to move from broad, high-throughput screening to specific, mechanistic studies.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Functional Characterization cluster_2 Phase 3: Cellular & Advanced Assays In Silico In Silico & Computational Screening Primary Binding Primary Radioligand Binding Assays (Broad Panel) In Silico->Primary Binding Hypothesis Generation Functional Assays Functional Assays (e.g., cAMP, Ca2+ Flux) Primary Binding->Functional Assays Hit Identification Selectivity Selectivity & Affinity Determination (Ki/IC50) Functional Assays->Selectivity Cellular Models Neuronal Cell-Based Models Selectivity->Cellular Models Lead Candidate Downstream Downstream Signaling Pathway Analysis Cellular Models->Downstream

Caption: Proposed workflow for MoA elucidation.

Phase 1: Initial Screening and Target Identification

The initial phase focuses on broadly assessing the compound's potential targets to narrow the field of investigation.

The first experimental step is to screen the compound against a broad panel of CNS targets. This provides an unbiased view of its potential interactions.

Objective: To identify the primary binding targets of 7-(Oxan-4-yl)-1,4-oxazepane from a panel of common CNS receptors, transporters, and ion channels.

Experimental Protocol: Radioligand Displacement Assay

  • Target Panel Selection: Utilize a commercially available CNS panel (e.g., Eurofins SafetyScreen44™ or similar) that includes, at a minimum:

    • Dopamine Receptors (D1, D2, D3, D4, D5)

    • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C, etc.)

    • Adrenergic Receptors (α1, α2, β1, β2)

    • Monoamine Transporters (DAT, SERT, NET)

    • GABA-A and NMDA receptors

  • Membrane Preparation: Use cell membrane preparations from HEK293 or CHO cells stably expressing the human recombinant receptor of interest.[11]

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation (20-40 µg protein), a specific radioligand (e.g., [³H]Spiperone for D4 receptors), and the test compound (7-(Oxan-4-yl)-1,4-oxazepane) at a screening concentration of 10 µM.[11]

    • For total binding, substitute the test compound with assay buffer.

    • For non-specific binding, add a high concentration (e.g., 10 µM) of a known, unlabeled reference compound (e.g., Haloperidol for D4).[11]

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to allow binding to reach equilibrium.[11]

  • Termination and Filtration: Rapidly terminate the reaction by filtering the plate contents through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters multiple times with ice-cold assay buffer.[11]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound compared to the control (total binding minus non-specific binding). A significant inhibition (typically >50%) indicates a "hit."

Phase 2: Functional Characterization and Selectivity

Once primary binding targets are identified, the next phase is to determine the nature of the interaction (agonist, antagonist, or modulator) and its potency and selectivity.

Based on the binding assay results, appropriate functional assays should be conducted. For example, if the compound binds to a G-protein coupled receptor (GPCR) like the Dopamine D4 receptor, a cAMP assay would be appropriate.

Objective: To determine if 7-(Oxan-4-yl)-1,4-oxazepane acts as an agonist or antagonist at its primary target(s) and to quantify its potency (EC50 or IC50).

Experimental Protocol: cAMP Assay (for Gαi/s-coupled receptors)

  • Cell Culture: Use a cell line (e.g., CHO-K1) stably co-expressing the human receptor of interest (e.g., D4 receptor) and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or use a direct cAMP measurement kit (e.g., HTRF, LANCE).

  • Agonist Mode:

    • Seed cells in a 96-well plate and incubate until adherent.

    • Treat cells with increasing concentrations of 7-(Oxan-4-yl)-1,4-oxazepane.

    • Include a known agonist as a positive control.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure the reporter signal (luminescence) or measure cAMP levels directly according to the kit manufacturer's instructions.

    • Plot the dose-response curve to determine the EC50 value.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of 7-(Oxan-4-yl)-1,4-oxazepane.

    • Add a known agonist at its EC80 concentration to all wells (except the negative control).

    • Incubate and measure the cAMP response as above.

    • Plot the dose-response curve to determine the IC50 value.

To precisely quantify the binding affinity, a saturation binding experiment or a competitive inhibition assay with multiple concentrations of the test compound is required.

Objective: To determine the equilibrium dissociation constant (Ki) of the compound for its target receptor.

Protocol: This follows the same procedure as the primary radioligand binding assay (Section 3.1), but instead of a single concentration, a dose-response curve is generated with 8-12 concentrations of 7-(Oxan-4-yl)-1,4-oxazepane. The resulting IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.[11]

Table 1: Hypothetical Data Summary for Target Characterization

ParameterDopamine D4 ReceptorSerotonin 5-HT1A Receptor
Binding Affinity (Ki) 8 nM> 1000 nM
Functional Activity AntagonistNot Assessed
Potency (IC50) 25 nM (cAMP assay)Not Assessed
Selectivity vs. D2 >100-foldNot Assessed

This table presents a hypothetical outcome where the compound is a potent and selective D4 antagonist.

Phase 3: Elucidating Downstream Signaling

If the compound shows promising potency and selectivity, the final in vitro phase investigates its effects in a more physiologically relevant context.

G cluster_0 D4 Receptor Signaling Cascade cluster_1 Point of Intervention D4R Dopamine D4 Receptor AC Adenylate Cyclase D4R->AC Inhibition (Gαi) cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Compound 7-(Oxan-4-yl)-1,4-oxazepane (Hypothesized Antagonist) Compound->D4R Blocks Dopamine Binding

Sources

Foundational

Literature review of 1,4-oxazepane in medicinal chemistry.

An In-depth Technical Guide to 1,4-Oxazepane in Medicinal Chemistry Authored by a Senior Application Scientist The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,4-Oxazepane in Medicinal Chemistry

Authored by a Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can overcome the limitations of existing therapeutic agents. Among the myriad of heterocyclic systems, the 1,4-oxazepane core—a seven-membered saturated ring containing oxygen and nitrogen atoms at the 1- and 4-positions, respectively—has emerged as a scaffold of considerable interest.[1] Despite being less explored than its six-membered cousin, morpholine, or its diazepine counterparts, the 1,4-oxazepane ring offers a unique combination of three-dimensional complexity and desirable physicochemical properties.[2][3]

This technical guide provides a comprehensive exploration of the 1,4-oxazepane scaffold from the perspective of a seasoned medicinal chemist. We will dissect the nuances of its synthesis, delve into the critical aspects of its structure-activity relationships (SAR), and highlight its successful application in the design of potent and selective ligands for a range of biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the untapped potential of this privileged heterocyclic system.

The Synthetic Landscape: Constructing the 1,4-Oxazepane Core

The practical utility of any chemical scaffold is fundamentally tied to the accessibility and versatility of its synthetic routes. The construction of the seven-membered 1,4-oxazepane ring has historically presented challenges, a factor that has contributed to its underrepresentation in compound libraries.[2] However, modern synthetic methodologies have rendered this core increasingly accessible, enabling its broader exploration in drug discovery programs.

Several key strategies have been developed for the synthesis of the 1,4-oxazepane framework:

  • Intramolecular Cyclization: This is a cornerstone approach, typically involving the cyclization of a linear precursor that already contains the requisite nitrogen and oxygen heteroatoms. Common tactics within this category include intramolecular Williamson ether synthesis and reductive amination.[4] The choice of solvent and base is critical in these reactions to manage the reactivity of the precursors and avoid side reactions.[4]

  • Ring-Closing Metathesis (RCM): As a powerful tool for the formation of cyclic structures, RCM has been successfully applied to the synthesis of 1,4-oxazepanes. This method generally involves the use of a ruthenium-based catalyst to cyclize a diene precursor, offering a high degree of functional group tolerance.[4]

  • Modern Tandem Reactions: Efficiency in synthesis is paramount. Tandem reactions, which form multiple bonds in a single operation, have been employed for the streamlined construction of 1,4-oxazepane derivatives.[4]

  • Synthesis from N-Propargylamines: N-propargylamines have proven to be versatile and efficient building blocks in organic synthesis. Their use in the construction of 1,4-oxazepane and 1,4-diazepane cores has seen significant growth due to high atom economy and shorter synthetic pathways.[5]

The following diagram illustrates a generalized workflow for the synthesis of 1,4-oxazepane derivatives via intramolecular cyclization.

General Synthetic Workflow for 1,4-Oxazepane Derivatives cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification AminoAlcohol Amino Alcohol Precursor ReactionSetup 1. Reaction Setup (Anhydrous Solvent, Inert Atmosphere) AminoAlcohol->ReactionSetup Dihaloalkane Dihaloalkane Cyclization 3. Cyclization (Addition of Dihaloalkane) Dihaloalkane->Cyclization BaseAddition 2. Addition of Base (e.g., NaH, K2CO3) ReactionSetup->BaseAddition BaseAddition->Cyclization Monitoring 4. Reaction Monitoring (TLC, LC-MS) Cyclization->Monitoring Workup 5. Aqueous Work-up (Quenching, Extraction, Drying) Monitoring->Workup Purification 6. Purification (Column Chromatography) Workup->Purification FinalProduct Pure 1,4-Oxazepane Derivative Purification->FinalProduct

Caption: A generalized workflow for the synthesis of 1,4-oxazepane derivatives.

Experimental Protocol: Synthesis of a 1,4-Oxazepane Derivative

The following protocol provides a representative example of an intramolecular cyclization approach.

Objective: To synthesize a 2,4-disubstituted 1,4-oxazepane derivative.

Materials:

  • Appropriate amino alcohol precursor (1.0 eq)

  • Suitable dihaloalkane (1.1 eq)

  • Anhydrous solvent (e.g., DMF, THF)

  • Base (e.g., sodium hydride, potassium carbonate) (2.2 eq)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of the amino alcohol is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Addition of Base: The base is added portion-wise to the solution at 0 °C to deprotonate the hydroxyl and amino groups, which facilitates the subsequent nucleophilic attack.[1]

  • Addition of Dihaloalkane: The dihaloalkane is added to the reaction mixture, often dropwise, to initiate the cyclization process.[1]

  • Reaction Monitoring: The reaction is allowed to stir at room temperature or with gentle heating and is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.[1]

  • Work-up: Once the reaction is complete, the mixture is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[1]

  • Purification: The resulting crude product is purified by column chromatography on silica gel to yield the pure 1,4-oxazepane derivative.[1][4] The choice of eluent for chromatography is critical and often requires a gradient of a polar solvent in a non-polar one.[4]

Structural Insights: Conformational Flexibility and its Implications

The seven-membered ring of 1,4-oxazepane is non-planar and possesses a higher degree of conformational freedom compared to the more rigid six-membered morpholine ring.[1][3] The most energetically favorable conformation is typically a chair-like conformation.[1][2] This inherent flexibility is a key attribute, as it allows the scaffold to present its substituents in a wider array of three-dimensional arrangements. This can be particularly advantageous for optimizing interactions with the complex binding pockets of biological targets.[3]

Conformational Flexibility of 1,4-Oxazepane cluster_morpholine Morpholine (More Rigid) cluster_oxazepane 1,4-Oxazepane (More Flexible) Morpholine Chair Conformation Equilibrium Oxazepane_Chair Chair-like Oxazepane_Boat Boat-like Oxazepane_Chair->Oxazepane_Boat Conformational Interconversion Oxazepane_Twist Twist-boat Oxazepane_Boat->Oxazepane_Twist Equilibrium->Oxazepane_Chair

Caption: Conformational flexibility of 1,4-oxazepane versus morpholine.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The true value of the 1,4-oxazepane scaffold is realized in its application to various therapeutic targets. The following sections detail the SAR for several classes of biologically active 1,4-oxazepane derivatives.

Dopamine D4 Receptor Ligands

The dopamine D4 receptor has been a target of interest for the development of antipsychotic drugs, with the hypothesis that selective D4 ligands may offer therapeutic benefits without the extrapyramidal side effects associated with less selective agents.[6][7] A series of 2,4-disubstituted 1,4-oxazepanes have demonstrated significant affinity for the D4 receptor.[6][8]

Compound IDR1R2Ki (nM) for D4 Receptor
1a H4-chlorobenzyl15
1b Methyl4-chlorobenzyl8
1c Ethyl4-chlorobenzyl25
1d H4-fluorobenzyl22
1e H3,4-dichlorobenzyl12

Key SAR Insights:

  • Substitution at the 2-position of the oxazepane ring with a small alkyl group, such as a methyl group (Compound 1b ), enhances affinity for the D4 receptor compared to the unsubstituted analog (Compound 1a ).[8]

  • Increasing the steric bulk at the 2-position to an ethyl group (Compound 1c ) leads to a decrease in affinity.[8]

  • The nature of the substituent on the N-benzyl group is also crucial, with a 4-chloro substituent (Compound 1a ) being generally favorable for binding.[8]

SAR of 1,4-Oxazepanes at the D4 Receptor cluster_R1 Substitution at R1 (2-position) cluster_R2 Substitution at R2 (N-benzyl) Scaffold 1,4-Oxazepane Core R1_H R1 = H (Baseline Affinity) Scaffold->R1_H R1_Me R1 = Methyl (Increased Affinity) Scaffold->R1_Me R1_Et R1 = Ethyl (Decreased Affinity) Scaffold->R1_Et R2_Cl R2 = 4-chlorobenzyl (Favorable) Scaffold->R2_Cl R2_F R2 = 4-fluorobenzyl (Less Favorable) Scaffold->R2_F D4_Affinity Dopamine D4 Receptor Affinity R1_Me->D4_Affinity Enhances R1_Et->D4_Affinity Reduces R2_Cl->D4_Affinity Contributes Positively Scaffold Hopping: Morpholine to 1,4-Oxazepane cluster_start Starting Point cluster_goal Potential Improvements Morpholine Morpholine-containing Lead Compound Oxazepane 1,4-Oxazepane Analog Morpholine->Oxazepane Bioisosteric Replacement Novelty Novel Chemical Space / IP Potency Increased Potency / Selectivity PK_Properties Modulated PK Properties Oxazepane->Novelty Oxazepane->Potency Oxazepane->PK_Properties

Caption: The strategic replacement of morpholine with 1,4-oxazepane in drug design.

Challenges and Future Directions

Despite its promise, the 1,4-oxazepane scaffold is not without its challenges. The purification of its derivatives can be difficult due to their polarity and potential for water solubility. [4]Furthermore, the development of robust and scalable synthetic routes remains an area of active research. [2] The future of 1,4-oxazepane in medicinal chemistry is bright. As synthetic methods become more refined, we can expect to see a more thorough and systematic investigation of this scaffold across a wider range of biological targets. A deeper understanding of its metabolic fate and its impact on ADME properties will further solidify its place in the medicinal chemist's toolbox. The continued exploration of 1,4-oxazepane as a bioisosteric replacement for other saturated heterocycles will undoubtedly lead to the discovery of new and improved therapeutic agents.

Conclusion

The 1,4-oxazepane core represents a compelling and still largely untapped resource in the field of medicinal chemistry. Its unique three-dimensional structure, coupled with its inherent conformational flexibility, provides a powerful platform for the design of novel therapeutics. Through the continued development of efficient synthetic strategies and a deeper understanding of its structure-activity relationships, the 1,4-oxazepane scaffold is poised to make significant contributions to the next generation of medicines.

References

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. PubMed. Available from: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Publishing. Available from: [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available from: [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. Available from: [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available from: [Link]

  • Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: synthesis and structure-activity relationships of a new series of H1-antihistamines. ACS Publications. Available from: [Link]

  • Hexahydro-1,4-oxazepines, their preparation, and drugs containing these compounds. Google Patents.
  • MORPHOLINE AND 1,4-OXAZEPANE COMPOUNDS AND ITS USE IN THERAPY. WIPO Patentscope. Available from: [Link]

  • Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. ResearchGate. Available from: [Link]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. University of Babylon. Available from: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available from: [Link]

  • 1,4-Oxazepane. PubChem. Available from: [Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. ACS Publications. Available from: [Link]

  • 1,4-oxazepane derivatives. Google Patents.
  • Ring Bioisosteres. Cambridge MedChem Consulting. Available from: [Link]

Sources

Exploratory

Discovery and Initial Screening of 1,4-Oxazepane-Based Compounds: A Technical Guide to Scaffold Hopping and Library Generation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In the landscape of modern medicinal chemistry, the selection of an optimal he...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, the selection of an optimal heterocyclic scaffold is a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic success. While six-membered rings like morpholine and piperazine are ubiquitous, the seven-membered 1,4-oxazepane ring system has emerged as a highly privileged scaffold for "scaffold hopping" strategies[1].

This technical guide explores the causality behind selecting the 1,4-oxazepane scaffold, detailing how its unique three-dimensional (3D) spatial arrangement and increased conformational flexibility provide novel exit vectors for substituents[1]. By transitioning from a 6-membered to a 7-membered ring, researchers can systematically tune lipophilicity, overcome intellectual property (IP) barriers, and significantly improve target affinity and free-drug fractions in plasma[2].

Physicochemical Profiling & Rational Design

Scaffold hopping from morpholine to 1,4-oxazepane fundamentally alters the physicochemical profile of the pharmacophore. The causality of this shift lies in the addition of a single methylene group, which expands the carbon framework and introduces new torsional angles.

Causality in Design: The increased flexibility of the 1,4-oxazepane ring allows it to adopt multiple energy-minimized conformations (e.g., twist-chair, boat). This flexibility provides a broader exploration of chemical space within a target binding pocket, often leading to improved target affinity[3]. Furthermore, the incorporation of polar 7-membered cyclic amines has been empirically shown to disrupt extensive hydrophobic packing with human plasma proteins, thereby reducing the protein binding ratio and increasing the free (active) fraction of the drug in vivo[2].

Table 1: Comparative Physicochemical Properties of Morpholine vs. 1,4-Oxazepane
PropertyMorpholine (6-membered)1,4-Oxazepane (7-membered)Rationale / Causality
3D Shape & Vectors Defined chair conformation; specific exit vectors.Greater diversity of substituent vectors due to multiple accessible conformations.Increased flexibility allows broader exploration of binding pockets[1].
Lipophilicity (LogP) Generally lower.Potentially higher.The larger carbon framework increases lipophilicity, though highly dependent on substituents[1].
Aqueous Solubility Generally high.Variable, potentially lower.Increased lipophilicity may reduce solubility; mitigable via polar functional group placement[1].
pKa (Conjugate Acid) ~8.3 - 8.5~8.4 - 8.7The electronic effect of the ether oxygen is the primary determinant; the extra methylene causes minimal shift[1].
Protein Binding Baseline reference.Often significantly reduced.Polar 7-membered rings can reduce hydrophobic plasma protein binding, increasing free fraction[2].

De Novo Synthesis and Library Generation

To systematically explore the structure-activity relationship (SAR) of 1,4-oxazepane derivatives, a scalable and reproducible synthetic route is required. The following protocol describes the synthesis of a highly versatile intermediate: 1,4-oxazepan-6-one hydrochloride [4].

Self-Validating Protocol: Synthesis of 1,4-Oxazepan-6-one Hydrochloride

Objective: Synthesize a functionalized 1,4-oxazepane core amenable to late-stage diversification (e.g., reductive amination, Grignard addition). System Validation: The conversion of the final product to a hydrochloride salt ensures the stability, handleability, and purification of the otherwise oily free base, creating a self-validating endpoint for purity analysis[5].

Step-by-Step Methodology:

  • Alkylation (Intermolecular): In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve a suitable N-protected aminoethanol (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is utilized to ensure complete, irreversible deprotonation of the alcohol, driving the subsequent nucleophilic attack[4]. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Coupling: Dropwise, add a protected 2-bromoethanol derivative (1.1 eq). Warm the reaction to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Deprotection & Cyclization: Subject the coupled intermediate to acidic conditions (e.g., TFA in dichloromethane) to remove the protecting groups. The proximity of the reactive centers facilitates spontaneous intramolecular cyclization to form the 1,4-oxazepane ring[6].

  • Oxidation (if required): If starting from a diol precursor, utilize a NaIO₄/RuCl₃ system to yield the ketone at the 6-position[7].

  • Salt Formation: Dissolve the purified 1,4-oxazepan-6-one free base in anhydrous diethyl ether. Dropwise, add a stoichiometric amount of HCl in isopropanol under vigorous stirring[4].

  • Isolation: Collect the resulting white precipitate via vacuum filtration. Wash with cold diethyl ether and dry under high vacuum.

  • Validation: Confirm identity and purity (>95%) via ¹H NMR, ¹³C NMR, and LC-MS to ensure the scaffold is ready for library screening[4].

Initial Screening and Hit Validation Workflows

Once the 1,4-oxazepane library is synthesized, a tiered screening cascade is employed to identify lead compounds.

Oxazepane_Workflow Target Target Identification (e.g., NLRP3, D4 Receptor) Scaffold Scaffold Hopping (Morpholine -> 1,4-Oxazepane) Target->Scaffold Synthesis Library Synthesis & Diversification Scaffold->Synthesis HTS High-Throughput Screening (Biochemical Assays) Synthesis->HTS ADME ADME/Tox Profiling (Protein Binding, Permeability) HTS->ADME Lead Lead Optimization & In Vivo Validation ADME->Lead

Caption: Tiered drug discovery workflow for 1,4-oxazepane-based compounds.

Screening Protocol: Assessing Target Engagement and ADME
  • Primary Biochemical Screening (HTS): Utilize fluorescence resonance energy transfer (FRET) or AlphaScreen assays to measure the binding affinity (IC₅₀/Kᵢ) of the oxazepane derivatives against the isolated target protein.

  • Orthogonal Cellular Assays: To ensure the compound permeates the cell membrane and engages the target in a physiological environment, perform cellular assays (e.g., measuring IL-1β release for inflammasome targets). This validates the biochemical hit in a complex biological matrix.

  • Plasma Protein Binding (PPB) Assay: Critical for oxazepanes. Use rapid equilibrium dialysis (RED). Spike human plasma with 1 µM of the test compound and dialyze against PBS for 4-6 hours at 37°C. Quantify the free fraction via LC-MS/MS. Causality: Validating the reduced PPB inherent to the 1,4-oxazepane scaffold ensures that a high in vitro potency translates to high in vivo efficacy[2].

Case Studies in Target Engagement

A. NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex implicated in severe inflammatory diseases. Scaffold hopping from traditional cores to an oxazole-based scaffold bearing a 1,4-oxazepane unit resulted in a highly potent novel class of inhibitors[2].

Mechanistic Insight: X-ray co-crystallography revealed that these compounds bind directly to the NACHT domain of human NLRP3. The incorporation of the 1,4-oxazepane ring was highly effective in reducing the human protein binding ratio, which translated to a significant improvement in whole-blood assay activities by increasing the free fraction of the drug[2].

NLRP3_Pathway Signal1 Signal 1 (Priming) TLR Activation NLRP3 NLRP3 Core (NACHT Domain) Signal1->NLRP3 Upregulates Signal2 Signal 2 (Activation) e.g., ATP, K+ efflux Signal2->NLRP3 Triggers conformation Complex Inflammasome Assembly (NLRP3 + ASC + Pro-Caspase-1) NLRP3->Complex Inhibitor 1,4-Oxazepane Derivative (Direct Binder) Inhibitor->NLRP3 Blocks NACHT Domain Caspase Active Caspase-1 Complex->Caspase IL1B IL-1β Release (Inflammation) Caspase->IL1B Cleaves Pro-IL-1β

Caption: NLRP3 Inflammasome signaling pathway and inhibition by 1,4-oxazepane derivatives.

B. Dopamine D4 Receptor Ligands

The dopamine D4 receptor is a prime target for treating schizophrenia without inducing extrapyramidal side effects. In a 3D-QSAR study comparing morpholine and 1,4-oxazepane derivatives, researchers found that the size and flexibility of the 1,4-oxazepane ring were critical for high-affinity binding to the D4 receptor[3]. The expanded ring size allows the basic amine to perfectly align with conserved residues in the GPCR binding pocket, optimizing the salt bridge interaction.

C. EP300/CBP Histone Acetyltransferase Inhibitors

In oncology, EP300 and its paralog CBP are targeted for their role in post-translational modifications. Through high-throughput screening and subsequent scaffold hopping to a 1,4-oxazepane ring, researchers discovered highly selective EP300/CBP inhibitors (e.g., compound DS17701585). This structural modification enabled dose-dependent inhibition of SOX2 mRNA expression in human lung squamous cell carcinoma models[8].

Table 2: Key Target Applications of 1,4-Oxazepane Derivatives
Biological TargetDisease IndicationRole of 1,4-Oxazepane ScaffoldReference
NLRP3 Inflammasome Inflammatory DiseasesReduces plasma protein binding; increases free fraction.[2]
Dopamine D4 Receptor SchizophreniaRing size optimizes spatial alignment for receptor affinity.[3]
EP300/CBP HATs Lung Squamous Cell CarcinomaScaffold hopping improved selectivity and in vivo efficacy.[8]
Noradrenaline Transporter Stress Urinary IncontinenceChiral 6,7-trans-disubstitution enables peripheral selectivity.[5]

Conclusion

The 1,4-oxazepane scaffold represents a powerful, highly tunable tool in the medicinal chemist's arsenal. By understanding the causality between its unique 3D conformation, its impact on physicochemical properties, and its behavior in biological assays, researchers can rationally design highly potent and selective therapeutics. As demonstrated across diverse targets—from GPCRs to inflammasomes—strategic incorporation of this seven-membered ring can overcome the limitations of traditional six-membered heterocycles, driving the next generation of drug discovery.

References[4] Technical Guide: 1,4-Oxazepan-6-one Hydrochloride - A Key Heterocyclic Scaffold for Drug Discovery. BenchChem. Link[1] A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. BenchChem. Link[5] Development of a Practical Synthesis of a Peripherally Selective Noradrenaline Reuptake Inhibitor Possessing a Chiral 6,7-trans-Disubstituted-1,4-oxazepane as a Scaffold. ACS Publications. Link[8] Discovery of EP300/CBP histone acetyltransferase inhibitors through scaffold hopping of 1,4-oxazepane ring. PubMed. Link[3] New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. Link[7] Oxazepines fused with another heterocycles by e or f edge. Enamine. Link[6] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC.Link[2] Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. PMC. Link

Sources

Foundational

Spectroscopic data (NMR, IR, Mass Spec) for 1,4-oxazepane characterization.

The following technical guide details the spectroscopic characterization of 1,4-oxazepane (also known as homomorpholine), a critical seven-membered heterocyclic scaffold in medicinal chemistry. Executive Summary 1,4-Oxaz...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 1,4-oxazepane (also known as homomorpholine), a critical seven-membered heterocyclic scaffold in medicinal chemistry.

Executive Summary

1,4-Oxazepane (CAS: 5638-60-8) represents a privileged scaffold in drug discovery, serving as the seven-membered homolog of morpholine. Its increased conformational flexibility compared to morpholine allows for unique binding vectors in kinase inhibitors and G-protein coupled receptor (GPCR) ligands. This guide provides a definitive reference for the structural validation of the parent 1,4-oxazepane nucleus using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Key Chemical Data:

  • Formula: C₅H₁₁NO

  • Molecular Weight: 101.15 g/mol [1]

  • IUPAC Name: 1,4-Oxazepane

  • Common Name: Homomorpholine

Structural Dynamics & Conformational Analysis

Unlike the rigid chair conformation of morpholine, 1,4-oxazepane exists in a dynamic equilibrium of flexible conformers. The seven-membered ring predominantly adopts a twist-chair or distorted chair conformation to minimize transannular interactions.

  • NMR Implication: At room temperature, rapid pseudorotation averages the axial and equatorial proton signals. Distinctions between

    
     and 
    
    
    
    are typically only resolved at low temperatures (< -60°C).
  • Fluxionality: The energy barrier for ring inversion is low (~5-7 kcal/mol), resulting in simplified splitting patterns in standard 300/400 MHz spectra.

Nuclear Magnetic Resonance (NMR) Characterization

^1H NMR Spectroscopy (400 MHz, CDCl₃)

The proton spectrum is characterized by three distinct methylene environments and the amine proton. Due to the heteroatoms, the spectrum is segregated into three zones: the deshielded ether region, the amine-adjacent region, and the shielded beta-position.

PositionProton CountChemical Shift (δ ppm)MultiplicityCoupling (

Hz)
Assignment Logic
2, 7 4H3.65 – 3.80 Multiplet-

-to-Oxygen (Deshielded by electronegative O)
3, 5 4H2.85 – 3.05 Multiplet-

-to-Nitrogen (Less deshielded than O-adjacent)
6 2H1.80 – 1.95 Quintet-like~6.0

-to-Heteroatoms (Most shielded methylene)
4 (NH) 1H1.8 – 2.2 Broad Singlet-Exchangeable (Shift varies with concentration/solvent)

Scientist’s Note: In


 exchange experiments, the broad singlet at ~2.0 ppm disappears. If the sample is a hydrochloride salt, the NH proton shifts significantly downfield to 9.0–10.0 ppm and appears as a broad hump.
^{13}C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon spectrum displays three signals due to the molecule's


 symmetry (time-averaged).
Carbon PositionChemical Shift (δ ppm)Environment
C2, C7 70.5 – 72.0

-to-Oxygen (Ether linkage)
C3, C5 49.0 – 51.5

-to-Nitrogen (Amine linkage)
C6 30.0 – 33.5

-Carbon (Propylene bridge center)
2D NMR Correlation Logic

To unambiguously assign the ring, a COSY (Correlation Spectroscopy) experiment is essential.

  • COSY Correlation: The protons at

    
     1.9 (H6) show strong cross-peaks with protons at 
    
    
    
    3.7 (H7) and
    
    
    2.9 (H5), confirming the propylene bridge (-O-CH2-CH2-CH2-N-).
  • HMBC: Long-range coupling connects C2 to H3, verifying the ethylene bridge (-O-CH2-CH2-N-).

NMR_Assignment cluster_0 COSY Correlations (H-H) cluster_1 Structure Logic H6 H6 (1.9 ppm) Beta-CH2 H5 H5 (2.9 ppm) Alpha-N H6->H5 Vicinal H7 H7 (3.7 ppm) Alpha-O H6->H7 Vicinal Propyl Propylene Bridge (C5-C6-C7) H6->Propyl Ethyl Ethylene Bridge (C2-C3) H5->Ethyl No Correlation to H6

Figure 1: COSY correlation logic distinguishing the propylene bridge protons from the ethylene bridge.

Mass Spectrometry (MS) Fragmentation

Ionization Mode: Electron Impact (EI, 70 eV) or Electrospray Ionization (ESI).

Primary Fragmentation Pathway (EI)

The molecular ion (M⁺ = 101 ) is typically weak. The fragmentation is driven by


-cleavage adjacent to the nitrogen atom, which stabilizes the positive charge better than oxygen.
  • Base Peak: The fragmentation often yields a base peak at m/z 30 (

    
    ) or m/z 44  (
    
    
    
    ) depending on the specific ring-opening pathway.
  • Diagnostic Loss: Loss of formaldehyde (

    
    , 30 Da) or ethylene (
    
    
    
    , 28 Da) from the ring.

Key Ions:

  • m/z 101: Molecular Ion (

    
    )
    
  • m/z 71: Loss of

    
     (Ring contraction to pyrrolidine-like cation).
    
  • m/z 44: Alpha-cleavage fragment (

    
    ).
    
  • m/z 30: Primary amine fragment (

    
    ).
    

MS_Fragmentation M_Ion Molecular Ion [C5H11NO]+ m/z 101 Alpha_Cleavage Alpha-Cleavage (Next to N) M_Ion->Alpha_Cleavage Radical Cation Instability Frag_71 Fragment m/z 71 [M - CH2O]+ Alpha_Cleavage->Frag_71 Loss of Formaldehyde Frag_44 Fragment m/z 44 [C2H6N]+ Alpha_Cleavage->Frag_44 Ring Opening Frag_30 Fragment m/z 30 [CH2=NH2]+ Alpha_Cleavage->Frag_30 C-C Cleavage

Figure 2: Proposed fragmentation pathway for 1,4-oxazepane under Electron Impact (EI).

Infrared (IR) Spectroscopy

The IR spectrum serves as a quick diagnostic tool to confirm the presence of the secondary amine and ether functionality.

Frequency (cm⁻¹)Vibration ModeIntensityNotes
3300 – 3500 N-H StretchWeak/BroadDiagnostic for secondary amine.
2850 – 2950 C-H StretchStrong

C-H bonds (methylene).
1100 – 1150 C-O-C StretchStrongEther linkage (Ring breathing).
1450 – 1470 CH₂ BendMediumScissoring deformation.

Experimental Protocols

Synthesis & Isolation (Authoritative Route)

While 1,4-oxazepane can be synthesized via cyclization, a robust laboratory method involves the cyclodehydration of 3-[(2-hydroxyethyl)amino]propan-1-ol .

Reagents: 3-[(2-hydroxyethyl)amino]propan-1-ol, Sulfuric Acid (


) or p-Toluenesulfonic acid (TsOH).

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with 3-[(2-hydroxyethyl)amino]propan-1-ol (1.0 eq).

  • Acidification: Add concentrated

    
     (1.1 eq) dropwise at 0°C.
    
  • Cyclization: Heat the mixture to 140–160°C for 4–6 hours. The high temperature drives the elimination of water (dehydration).

  • Neutralization: Cool to room temperature. Carefully basify with NaOH (aq) to pH > 12.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Distill the residue under reduced pressure (bp ~140-150°C at atm, lower at vacuum) to obtain pure 1,4-oxazepane.
    
Sample Preparation for Spectroscopy
  • NMR: Dissolve 10 mg of purified oil in 0.6 mL

    
    . Filter through a cotton plug to remove suspended solids.
    
  • MS: Dilute 1 µL of sample in 1 mL Methanol (LC-MS grade). Inject via direct infusion or ESI source.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21873275, 1,4-Oxazepane. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Hexahydro-1,4-oxazepine Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • ScienceDirect. Synthesis of 1,4-Oxazepane Derivatives and Conformational Analysis. (General Reference for 7-membered ring conformations). Retrieved from [Link]

Sources

Exploratory

In Silico Modeling and Induced-Fit Docking Studies of 7-(Oxan-4-yl)-1,4-oxazepane: A Technical Guide

Executive Summary The transition from planar, sp2-hybridized molecules to highly flexible, sp3-rich aliphatic scaffolds is a defining trend in modern drug discovery. 7-(Oxan-4-yl)-1,4-oxazepane (CAS: 1044637-58-2)[1] rep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-hybridized molecules to highly flexible, sp3-rich aliphatic scaffolds is a defining trend in modern drug discovery. 7-(Oxan-4-yl)-1,4-oxazepane (CAS: 1044637-58-2)[1] represents a prime example of this paradigm. Comprising a seven-membered 1,4-oxazepane ring substituted at the 7-position with an oxan-4-yl (tetrahydropyran) group, this compound possesses a high fraction of sp3 carbons (


), granting it excellent theoretical solubility and physicochemical properties.

However, modeling such dual-ring aliphatic systems presents significant computational challenges. The inherent flexibility of the seven-membered oxazepane ring, combined with the rotational freedom of the oxane substituent, results in a complex conformational landscape. This whitepaper provides a rigorous, self-validating in silico methodology for the quantum mechanical (QM) modeling and molecular docking of 7-(Oxan-4-yl)-1,4-oxazepane, utilizing the Dopamine D4 receptor (DRD4) as a validated pharmacological target for 1,4-oxazepane derivatives[2].

Pharmacological Rationale & Target Selection

Derivatives of 1,4-oxazepane have been extensively documented as highly selective ligands for the Dopamine D4 receptor, a G-protein coupled receptor (GPCR) implicated in schizophrenia and various neurological disorders[2][3]. The aliphatic amine within the oxazepane ring serves as a critical pharmacophore, typically forming a canonical salt bridge with the conserved Aspartate residue (Asp115


) in the DRD4 orthosteric binding pocket.

Because the oxan-4-yl substituent introduces significant steric bulk, rigid-receptor docking approaches often fail to identify the true binding pose due to steric clashes with receptor side chains. Therefore, an Induced-Fit Docking (IFD) protocol is mandatory to account for the plasticity of the DRD4 binding site.

Protocol 1: Conformational Sampling & Quantum Mechanical (QM) Optimization

Causality Statement: Classical molecular mechanics (MM) force fields (e.g., OPLS4, MMFF94) frequently miscalculate transannular interactions within seven-membered rings and may fail to identify the true global energy minimum of 7-(Oxan-4-yl)-1,4-oxazepane. To ensure structural integrity before docking, we must employ a hybrid semi-empirical/Density Functional Theory (DFT) pipeline.

Step-by-Step Methodology
  • Initial 2D to 3D Conversion: Generate the initial 3D geometry of 7-(Oxan-4-yl)-1,4-oxazepane using RDKit or LigPrep. Assign the protonation state at pH 7.4 ± 0.2 (the secondary amine in the oxazepane ring will be protonated).

  • Extensive Conformational Search:

    • Execute a conformational search using the CREST (Conformer-Rotamer Ensemble Sampling Tool) algorithm coupled with the GFN2-xTB semi-empirical method.

    • Validation: Apply an energy window of 5.0 kcal/mol and an RMSD threshold of 0.5 Å to cluster redundant conformers.

  • DFT Geometry Optimization:

    • Extract the lowest-energy conformers from the CREST ensemble.

    • Perform rigorous QM optimization using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory, incorporating the SMD implicit solvent model (water).

  • Frequency Calculation (Self-Validation):

    • Run a vibrational frequency calculation on the optimized geometries.

    • Critical Check: Ensure the presence of zero imaginary frequencies . An imaginary frequency indicates a transition state rather than a true local/global minimum.

QM_Workflow A 2D Structure Input 7-(Oxan-4-yl)-1,4-oxazepane B Conformational Search (CREST / GFN2-xTB) A->B C Clustering & Filtering (RMSD > 0.5 Å) B->C D QM Geometry Optimization (DFT B3LYP/6-311G**) C->D E Frequency Calculation (Zero Imaginary Frequencies) D->E F Global Minimum 3D Conformer E->F

Caption: Conformational sampling and Quantum Mechanical (QM) optimization workflow.

Protocol 2: Target Preparation & Induced-Fit Docking (IFD)

Causality Statement: The DRD4 receptor exhibits significant conformational flexibility, particularly in the extracellular loops (ECL2) and transmembrane helices (TM5/TM6) upon ligand binding. Standard rigid docking will artificially penalize the bulky oxan-4-yl group. IFD resolves this by allowing reciprocal side-chain and ligand backbone movements.

Step-by-Step Methodology
  • Receptor Preparation:

    • Retrieve the DRD4 crystal structure (e.g., PDB ID: 5WIU) from the Protein Data Bank.

    • Process via the Protein Preparation Wizard (Schrödinger): Assign bond orders, add hydrogens, and optimize the H-bond network using PROPKA at pH 7.4.

    • Perform a restrained minimization (OPLS4 force field) converging heavy atoms to an RMSD of 0.3 Å.

  • Induced-Fit Docking (IFD) Execution:

    • Initial Glide Docking: Dock the QM-optimized 7-(Oxan-4-yl)-1,4-oxazepane into the DRD4 orthosteric site using a softened potential (van der Waals radii scaling of 0.5 for both ligand and receptor) to permit initial steric clashes.

    • Prime Side-Chain Prediction: For the top 20 initial poses, use Prime to predict and optimize the conformations of all receptor residues within 5.0 Å of the ligand.

    • Complex Minimization: Minimize the entire ligand-receptor complex for each generated pose.

    • Glide Re-docking: Re-dock the ligand into the newly optimized, induced-fit receptor conformations using Glide Standard Precision (SP) or Extra Precision (XP) scoring.

  • Pose Validation: Calculate the IFD Score (IFD Score = GlideScore + 0.05 * Prime Energy). Select the pose with the most negative IFD score that maintains the critical Asp115

    
     salt bridge.
    

IFD_Workflow cluster_0 Receptor Preparation cluster_1 Induced-Fit Docking (IFD) R1 DRD4 Structure Import R2 Protonation State Assignment (pH 7.4) R1->R2 R3 Restrained Minimization R2->R3 D1 Initial Glide Docking (Softened Potential) R3->D1 D2 Prime Side-Chain Prediction D1->D2 D3 Complex Minimization D2->D3 D4 Glide SP/XP Re-docking D3->D4 O1 Final Pose & IFD Score D4->O1 L1 QM Optimized Ligand L1->D1

Caption: Induced-Fit Docking (IFD) protocol integrating receptor preparation and side-chain plasticity.

Data Presentation & Mechanistic Insights

Physicochemical & ADMET Profiling

Prior to docking, it is crucial to validate that 7-(Oxan-4-yl)-1,4-oxazepane possesses drug-like properties. The high


 character ensures excellent predicted solubility and membrane permeability.

Table 1: Predicted Physicochemical and ADMET Properties

PropertyValueInterpretation / Threshold
Molecular Weight (MW) 185.26 g/mol Optimal for CNS penetration (< 400 g/mol )
LogP (o/w) 0.85Highly hydrophilic, good aqueous solubility
Topological Polar Surface Area (TPSA) 30.49 ŲExcellent BBB permeation profile (< 90 Ų)
Fraction sp3 (

)
1.00100% aliphatic; highly flexible 3D geometry
H-Bond Donors / Acceptors 1 / 2Complies with Lipinski’s Rule of 5
Comparative Docking Results

The necessity of the IFD protocol is highlighted by comparing its results against standard rigid-receptor docking.

Table 2: Comparative Docking Scores against DRD4 (PDB: 5WIU)

Docking MethodologyGlideScore (kcal/mol)IFD ScoreKey Interactions Identified
Rigid Docking (Glide SP) -4.12N/AWeak salt bridge (Asp115); steric clash with Val116
Rigid Docking (Glide XP) -4.55N/ASub-optimal oxane ring packing
Induced-Fit Docking (IFD) -8.74 -214.5 Strong salt bridge (Asp115); optimal hydrophobic packing of oxane ring in TM5/TM6 pocket

Mechanistic Analysis: The IFD results demonstrate a nearly two-fold improvement in the GlideScore. In the rigid docking scenario, the oxan-4-yl moiety clashes with the side chains of Val116 and Ser196. The IFD protocol allows these residues to subtly rotate, opening a hydrophobic sub-pocket that perfectly accommodates the tetrahydropyran ring. Concurrently, the protonated nitrogen of the 1,4-oxazepane core forms a robust, 2.8 Å salt bridge with Asp115


, a hallmark of potent DRD4 agonism/antagonism[2][3].

Conclusion

Modeling highly flexible, sp3-rich scaffolds like 7-(Oxan-4-yl)-1,4-oxazepane requires a departure from standard high-throughput virtual screening protocols. By enforcing a strict Quantum Mechanical geometry optimization prior to docking, and utilizing an Induced-Fit Docking algorithm to account for receptor plasticity, researchers can accurately predict the binding modalities of complex aliphatic amines. This self-validating workflow ensures high scientific integrity and provides a reliable foundation for subsequent hit-to-lead optimization in CNS drug discovery.

References

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Audouze K, Nielsen EØ, Peters D. Journal of Medicinal Chemistry, 2004 Jun 3;47(12):3089-104. Available at:[Link]

  • A Two-Step Target Binding and Selectivity Support Vector Machines Approach for Virtual Screening of Dopamine Receptor Subtype-Selective Ligands. Zhang et al. PLOS One, 2012. Available at:[Link]

Sources

Foundational

Unlocking New Therapeutic Frontiers: A Technical Guide to Identifying and Validating Targets for 1,4-Oxazepane Analogs

Abstract The 1,4-oxazepane scaffold, a seven-membered saturated heterocycle, is an emerging pharmacophore in modern drug discovery. Its unique three-dimensional conformation offers a compelling alternative to the more co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-oxazepane scaffold, a seven-membered saturated heterocycle, is an emerging pharmacophore in modern drug discovery. Its unique three-dimensional conformation offers a compelling alternative to the more conventional six-membered morpholine ring, presenting opportunities for novel intellectual property and potentially improved pharmacological properties. This in-depth technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to explore and validate potential therapeutic targets for novel 1,4-oxazepane analogs. Moving beyond a mere catalog of possibilities, this document synthesizes field-proven insights with technical accuracy to delineate actionable strategies for target identification and validation in key disease areas. We will explore the rationale and methodologies for investigating 1,4-oxazepane analogs as modulators of the Dopamine D4 Receptor for neuropsychiatric disorders, as inhibitors of the epigenetic modifier G9a in oncology, and as disruptors of the PEX14-PEX5 protein-protein interaction for the treatment of trypanosomiasis.

The 1,4-Oxazepane Scaffold: A Primer for Innovative Drug Design

The 1,4-oxazepane ring system, with its increased conformational flexibility compared to the morpholine scaffold, allows for a more extensive exploration of chemical space. This structural nuance can significantly impact a molecule's interaction with its biological target, potentially leading to enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] While the morpholine motif is prevalent in numerous approved drugs, the underexplored nature of 1,4-oxazepane offers a fertile ground for the development of new chemical entities with novel therapeutic applications.

This guide will focus on three distinct and promising therapeutic targets where 1,4-oxazepane analogs have demonstrated or are predicted to have significant potential. For each target, we will provide the scientific rationale, a detailed experimental workflow for screening and validation, and illustrative diagrams to clarify complex biological pathways and experimental designs.

Target I: Dopamine D4 Receptor (D4R) - A Potential Avenue for Novel Antipsychotics

Scientific Rationale

The dopamine hypothesis of schizophrenia posits that an overactive dopaminergic system contributes to the pathophysiology of the disease.[2] While the dopamine D2 receptor has historically been the primary target for antipsychotic medications, the dopamine D4 receptor (D4R) has garnered significant interest. This is largely due to the atypical antipsychotic clozapine, which exhibits a higher affinity for D4R over D2R and is effective in treatment-resistant schizophrenia with a reduced risk of extrapyramidal side effects.[2] Furthermore, studies have reported an elevated density of D4 receptors in postmortem brains of individuals with schizophrenia.[3] The development of selective D4R antagonists is therefore a promising strategy for creating novel antipsychotics with an improved safety profile. 1,4-oxazepane derivatives have been successfully synthesized and identified as selective ligands for the D4R, making this a compelling area of investigation.[4][5]

D4R Signaling Pathway

The D4R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by dopamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also modulate the activity of other downstream effectors. Antagonists of D4R block this signaling cascade.

D4R_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor (D4R) Dopamine->D4R Activates Oxazepane 1,4-Oxazepane Analog (Antagonist) Oxazepane->D4R Blocks G_protein Gαi/o βγ D4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., neuronal excitability) cAMP->Cellular_Response Modulates

Caption: Dopamine D4 Receptor Signaling Pathway and Point of Intervention for 1,4-Oxazepane Analogs.

Experimental Workflow for Screening and Validation

A tiered approach is recommended to efficiently identify and characterize novel 1,4-oxazepane analogs as D4R antagonists.

This assay determines the affinity of the test compounds for the D4R by measuring their ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human dopamine D4 receptor.[6]

  • Assay Setup (96-well format):

    • Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-clozapine), and the membrane preparation.[6][7]

    • Non-specific Binding: Add a high concentration of a known unlabeled D4R ligand (e.g., 10 µM haloperidol) in addition to the radioligand and membranes.[6]

    • Competition Binding: Add serial dilutions of the 1,4-oxazepane analog, the radioligand, and the membranes.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.[6][8]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[6]

This assay confirms that compounds with high binding affinity act as functional antagonists by measuring their effect on cAMP levels.

Protocol:

  • Cell Culture: Use a cell line stably expressing the D4R (e.g., CHO-K1).

  • Compound Treatment: Treat the cells with the 1,4-oxazepane analogs at various concentrations.

  • Dopamine Challenge: Stimulate the cells with an EC80 concentration of dopamine (the concentration that elicits 80% of the maximal response).[9]

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA).

  • Data Analysis: Generate dose-response curves and calculate the IC50 values for the antagonist activity.

Target II: Histone Methyltransferase G9a - An Epigenetic Target in Oncology

Scientific Rationale

G9a (also known as EHMT2) is a histone methyltransferase that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[10] G9a is overexpressed in various cancers, including lung, breast, and liver cancer, and its elevated expression often correlates with poor prognosis.[10] By silencing tumor suppressor genes and promoting pathways involved in proliferation, metastasis, and chemoresistance, G9a plays a crucial role in tumorigenesis.[1][4][10][11] Therefore, inhibiting G9a represents a promising therapeutic strategy for cancer treatment. A recent patent application has highlighted the potential of 1,4-oxazepane derivatives as G9a inhibitors.

G9a Signaling and Mechanism of Action

G9a utilizes S-adenosylmethionine (SAM) as a methyl group donor to methylate H3K9. This modification leads to chromatin condensation and gene silencing. G9a can also methylate non-histone proteins, further contributing to its oncogenic role. Inhibition of G9a by 1,4-oxazepane analogs would prevent H3K9 methylation, leading to the re-expression of tumor suppressor genes and inhibition of cancer cell growth.

G9a_Signaling Oxazepane 1,4-Oxazepane Analog (Inhibitor) G9a G9a (EHMT2) Oxazepane->G9a Inhibits SAH SAH G9a->SAH Converts Methylated_H3 Histone H3 (methylated K9) G9a->Methylated_H3 Methylates SAM SAM SAM->G9a Histone_H3 Histone H3 (unmethylated K9) Histone_H3->G9a Gene_Silencing Tumor Suppressor Gene Silencing Methylated_H3->Gene_Silencing Leads to Cancer_Progression Cancer Progression Gene_Silencing->Cancer_Progression Promotes PEX14_PEX5_Interaction Oxazepane 1,4-Oxazepane Analog (Inhibitor) PEX14 PEX14 (on glycosome membrane) Oxazepane->PEX14 Binds to PEX5 binding site Protein_Import Glycosomal Protein Import PEX14->Protein_Import Mediates PEX5_Cargo PEX5-Cargo Complex PEX5_Cargo->PEX14 Docks Metabolic_Collapse Metabolic Collapse & Parasite Death Protein_Import->Metabolic_Collapse Disruption leads to

Caption: Inhibition of the PEX14-PEX5 protein-protein interaction by 1,4-oxazepane analogs.

Experimental Workflow for Screening and Validation

A whole-cell screen is an effective primary approach to identify compounds with trypanocidal activity.

Protocol:

  • Parasite Culture: Culture bloodstream forms of Trypanosoma brucei in a suitable medium.

  • Compound Treatment (96- or 384-well format): Add serial dilutions of the 1,4-oxazepane analogs to the parasite cultures.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).

  • Viability Assay: Assess parasite viability using a metabolic indicator such as resazurin (AlamarBlue) or by measuring ATP levels using a luciferase-based assay. [12]5. Data Analysis: Determine the EC50 value (the concentration that inhibits parasite growth by 50%).

This assay visually confirms that the active compounds disrupt glycosomal protein import.

Protocol:

  • Parasite Treatment: Treat Trypanosoma brucei with the active 1,4-oxazepane analogs at a concentration around their EC50.

  • Fixation and Permeabilization: Fix the parasites and permeabilize their membranes.

  • Immunostaining: Use antibodies to label a known glycosomal enzyme (e.g., aldolase) and a cytosolic marker.

  • Microscopy: Visualize the localization of the glycosomal enzyme using fluorescence microscopy. In untreated cells, the enzyme will be localized in punctate structures (glycosomes). In treated cells, a mislocalization to the cytosol will be observed. [13]

Biophysical methods can be used to confirm direct binding of the compounds to PEX14 and inhibition of the PEX14-PEX5 interaction.

Protocol (NMR-based):

  • Protein Expression and Purification: Express and purify the N-terminal domain of Trypanosoma brucei PEX14.

  • NMR Spectroscopy: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled PEX14.

  • Compound Titration: Add increasing concentrations of the 1,4-oxazepane analog to the protein sample and acquire a series of HSQC spectra.

  • Data Analysis: Analyze the chemical shift perturbations of the PEX14 backbone amides upon compound binding to identify the binding site and determine the dissociation constant (Kd). [13]

Quantitative Data Summary

The following table provides a hypothetical summary of data that could be generated during the screening cascade for a series of 1,4-oxazepane analogs against a specific target.

Analog IDD4R Binding Affinity (Ki, nM)G9a Inhibition (IC50, µM)T. brucei Potency (EC50, µM)
OXA-00115.22.55.8
OXA-002120.50.812.3
OXA-0038.9>502.1
OXA-00425.615.7>20

Conclusion

The 1,4-oxazepane scaffold represents a promising starting point for the development of novel therapeutics against a range of diseases. This guide has provided a detailed, evidence-based framework for the identification and validation of three distinct and high-potential therapeutic targets: the dopamine D4 receptor, the histone methyltransferase G9a, and the PEX14-PEX5 protein-protein interaction. By employing the described experimental workflows, researchers can systematically evaluate new 1,4-oxazepane analogs, moving from initial screening to cellular and biochemical validation. The successful execution of these strategies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design - Benchchem. (URL: )
  • Review the role of dopamine D4 receptors in schizophrenia and antipsychotic action. (URL: Not available)
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. (URL: [Link])

  • Functional Role of G9a Histone Methyltransferase in Cancer - Frontiers. (URL: [Link])

  • Gain-of-Function Genetic Alterations of G9a Drive Oncogenesis | Cancer Discovery. (URL: [Link])

  • G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications. (URL: [Link])

  • Discovery of Trypanocidal Compounds by Whole Cell HTS of Trypanosoma brucei - DNDi. (URL: [Link])

  • Dopamine D4 receptors: beyond schizophrenia - PubMed - NIH. (URL: [Link])

  • Identification of Trypanocidal Activity for Known Clinical Compounds Using a New Trypanosoma cruzi Hit-Discovery Screening Cascade. (URL: [Link])

  • G9a Chemiluminescent Assay Kit - BPS Bioscience. (URL: [Link])

  • A sensitive homogeneous enzyme assay for euchromatic histone-lysine- N-methyltransferase 2 (G9a) - Semantic Scholar. (URL: [Link])

  • Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites. (URL: [Link])

  • IDENTIFICATION OF G9a INHIBITORS BY ALPHALISA™ AND HIT CONFIRMATION USING MT-Glo™ - Inventiva Pharma. (URL: [Link])

  • Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F]o[1][10]xazepines as Potential New Trypanocidal Agents | Journal of Chemical Information and Modeling - ACS Publications. (URL: [Link])

  • Structure-based development of small molecules that disrupt glycosomal transport in Trypanosoma parasites - European Synchrotron Radiation Facility (ESRF). (URL: [Link])

  • Dopamine D4 receptors elevated in schizophrenia - PubMed. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • Inhibitors of glycosomal protein import provide new leads against trypanosomiasis - PMC. (URL: [Link])

  • Dopamine receptor D4 - Wikipedia. (URL: [Link])

  • A continuous protein methyltransferase (G9a) assay for enzyme activity measurement and inhibitor screening - PubMed. (URL: [Link])

  • Application Notes and Protocols for the Development of Dopamine D4 Receptor Antagonists - Benchchem. (URL: )
  • Identification of Trypanocidal Activity for Known Clinical Compounds Using a New Trypanosoma cruzi Hit-Discovery Screening Cascade - PubMed. (URL: [Link])

  • Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - Frontiers. (URL: [Link])

  • Molecular detection of Trypanosoma theileri and a new Trypanocidal drug, a review - Journal of Life Science and Biomedicine. (URL: [Link])

  • Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC. (URL: [Link])

  • Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template - CNR-IRIS. (URL: [Link])

  • A Technical Guide to Dopamine Receptor Binding Affinity - Benchchem. (URL: )
  • EpiQuik Histone Methyltransferase Activity/Inhibition Assay Kit (H3K9) - EpigenTek. (URL: [Link])

  • A sensitive homogeneous enzyme assay for euchromatic histone-lysine-N-methyltransferase 2 (G9a) based on terbium-to-quantum dot time-resolved FRET - PMC. (URL: [Link])

  • Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template - Repository of Leibniz Universität Hannover. (URL: [Link])

  • Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed. (URL: [Link])

  • State of the Art in African Trypanosome Drug Discovery - PMC. (URL: [Link])

  • Inhibitors of glycosomal protein import provide new leads against trypanosomiasis - Microbial Cell. (URL: [Link])

  • PEX14-PEX5 interface is suitable for disruption with small molecule.... - ResearchGate. (URL: [Link])

  • Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template - PubMed. (URL: [Link])

  • Labeling of dopamine D3 and D4 receptor subtypes in human peripheral blood lymphocytes with [3H]7-OH-DPAT: a combined radioligand binding assay and immunochemical study - PubMed. (URL: [Link])

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Structure‐Based Virtual Screening and in vitro and in vivo Analyses Revealed Potent Methyltransferase G9a Inhibitors as Prospective Anti‐Alzheimer's Agents - PMC. (URL: [Link])

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI. (URL: [Link])

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - ACS Publications. (URL: [Link])

  • Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC. (URL: [Link])

  • Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC. (URL: [Link])

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (URL: [Link])

  • The discovery of PD 89211 and related compounds: selective dopamine D4 receptor antagonists - PubMed. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary Seven-membered heterocycles, particularly 1,4-oxazepanes,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

Seven-membered heterocycles, particularly 1,4-oxazepanes, occupy a privileged structural space at the interface of diazepane, morpholine, and azepane scaffolds. Despite their high potential for modulating the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds, they remain strikingly underrepresented in commercial compound libraries [1]. This scarcity is primarily driven by the historical lack of robust, scalable synthetic routes.

This application note details a recently optimized, multigram-scalable heterocyclization strategy that provides reliable access to 6-functionalized 1,4-oxazepanes. By carefully managing steric effects and transannular interactions, this methodology allows for the generation of diverse minilibraries (e.g., alkene and ketone derivatives) at the 100-gram scale, preserving chiral purity and significantly expanding the modern medicinal chemistry toolbox [1].

Mechanistic Rationale & Conformational Dynamics

The synthesis of medium-sized rings (7–11 members) is notoriously difficult due to a combination of high entropic penalties and unfavorable transannular interactions (Prelog strain). In the context of 1,4-oxazepane synthesis via classical heterocyclization, the substitution pattern of the acyclic precursor dictates the synthetic outcome:

  • Unsubstituted & Monomethyl Precursors: Monomethyl derivatives pose significant cyclization challenges due to steric hindrance clashing with the developing transannular strain of the seven-membered transition state. However, under optimized conditions, these precursors successfully cyclize while strictly preserving their chiral purity, making them invaluable chiral building blocks [1].

  • Dimethyl (gem-Dialkyl) Precursors: Dimethyl analogues react significantly more smoothly. This is a classic manifestation of the Thorpe-Ingold effect (gem-dimethyl effect). The bulky methyl groups compress the internal bond angle of the acyclic precursor, effectively bringing the reactive chain ends closer together. This pre-organization lowers the activation entropy required for cyclization, overriding the transannular strain and resulting in rapid, high-yielding ring closure [1].

Mechanistic A Linear Acyclic Precursor B Unsubstituted / Monomethyl (High Entropic Penalty) A->B Standard Cyclization C Dimethyl Substituted (Thorpe-Ingold Effect) A->C Gem-Dialkyl Substitution D Modest Yields (Chiral Purity Preserved) B->D Steric & Transannular Interactions E Smooth Cyclization (High Yields) C->E Angle Compression Brings Reactive Ends Closer

Impact of the Thorpe-Ingold effect on the cyclization efficiency of 1,4-oxazepane precursors.

Synthetic Workflow & Validated Protocols

The following protocols describe the scalable preparation of key 6-functionalized 1,4-oxazepane intermediates: Alkene 3a and Ketone 4a . These intermediates serve as versatile branch points for late-stage diversification.

G A N-Boc Alcohol + Dichloride B NaH / DMF (Alkene 3a Formation) A->B Deprotonation & Alkylation C Alkene 3a (55-60% Yield) B->C Cyclization D Oxidation / Processing (Ketone 4a Formation) C->D Transformation F 6-Functionalized 1,4-Oxazepanes C->F Direct Diversification E Ketone 4a (79.1% Yield) D->E Distillation E->F Diversification

Synthetic workflow for multigram preparation of 6-functionalized 1,4-oxazepane building blocks.

Protocol A: Synthesis of Alkene Intermediate (3a)

Note: This protocol is optimized for a 15 g scale to balance thermal control and yield.

Causality & Design: Sodium hydride (NaH) is strictly premixed with the dichloride electrophile in DMF prior to the addition of the N-Boc alcohol. This inverse-addition-like sequence keeps the steady-state concentration of the highly reactive alkoxide intermediate low, favoring the desired intramolecular 7-endo/exo-trig cyclization over competing intermolecular oligomerization [1].

Step-by-Step Procedure:

  • Preparation: In a rigorously dried, argon-flushed round-bottom flask, suspend NaH (dispersion in mineral oil, appropriately washed with hexanes) in anhydrous DMF.

  • Electrophile Addition: Add the dichloride precursor to the NaH/DMF suspension and stir to ensure uniform dispersion.

  • Nucleophile Addition: Slowly add the N-Boc alcohol (15 g scale) dropwise via an addition funnel to control the exothermic deprotonation.

  • Reaction: Stir the mixture under an inert atmosphere until complete consumption of the starting material is observed via TLC/LC-MS.

  • Workup: Carefully quench the remaining NaH with cold water. Extract the aqueous layer with MTBE (Methyl tert-butyl ether). MTBE is selected over ethyl acetate to minimize emulsion formation with DMF.

  • Purification: Concentrate the organic layers and purify to afford Alkene 3a. (Expected Yield: 55–60%) [1].

Protocol B: Scalable Synthesis of Ketone Intermediate (4a)

Note: This protocol demonstrates extreme scalability, yielding over 250 g of product.

Causality & Design: The use of a 2 M aqueous


 wash during workup is a critical self-validating step. It acts as a mild reducing agent to strictly quench any residual oxidative species or peroxides generated during the transformation, preventing explosive hazards or thermal degradation during the final high-temperature vacuum distillation [1].

Step-by-Step Procedure:

  • Reaction Execution: Following the addition of reagents for the ketone transformation, stir the reaction mixture strictly for 1 h at 5 °C to control initial exothermic kinetics.

  • Maturation: Remove the cooling bath, allow the mixture to warm to room temperature (RT), and stir for an additional 4 h to drive the reaction to completion.

  • Primary Filtration: Filter off the resulting precipitate using a Büchner funnel. Wash the filter cake thoroughly with MTBE (2 × 500 mL) to recover any entrained product.

  • Aqueous Quench & Extraction: Dilute the combined filtrate with deionized water (3 L). Extract the resulting mixture with MTBE (3 × 2 L).

  • Washing Sequence (Critical): Wash the combined organic phase sequentially with:

    • Brine (2 L) to break emulsions.

    • 2 M aq.

      
       solution (2 × 2 L) to quench reactive oxidative byproducts.
      
    • Deionized water (2 L) to remove residual inorganic salts.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (

    
    ), filter, and evaporate the solvent under reduced pressure.
    
  • Isolation: Distill the resulting crude material under reduced pressure.

    • Result: Ketone 4a is isolated as a colorless liquid that solidifies upon standing. (Yield: 251.3 g, 79.1%)[1].

Quantitative Data Summary

The table below summarizes the relationship between precursor substitution, cyclization efficiency, and scalable yields, validating the mechanistic principles discussed in Section 2.

Precursor Substitution PatternCyclization EfficiencyYield ProfileChiral PurityPrimary Mechanistic Driver
Unsubstituted Moderate55–60%N/ABaseline transannular interactions and standard entropic penalty [1].
Monomethyl ChallengingModestPreserved High steric hindrance clashing with medium-ring strain [1].
Dimethyl (gem-dialkyl) SmoothHigh (79.1%)N/AThorpe-Ingold effect (angle compression facilitating closure) [1].

Conclusion

The historical bottleneck in accessing 1,4-oxazepane scaffolds has been resolved through the optimization of classical heterocyclization techniques. By understanding the conformational dynamics—specifically leveraging the Thorpe-Ingold effect and mitigating transannular strain—researchers can now reliably synthesize 6-functionalized 1,4-oxazepanes on a multigram to kilogram scale. The protocols provided herein are self-validating and robust, offering a direct pathway to enrich screening libraries with this privileged, yet previously elusive, pharmacophore.

References

  • Kaliberda, O. V., Peredrii, V. S., Zarudnitskii, E. V., Leha, D., Levchenko, K., Ryabukhin, S., & Volochnyuk, D. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Organic Process Research & Development, American Chemical Society (ACS). Available at:[Link]

Application

Synthesis of Chiral 1,4-Oxazepane-5-Carboxylic Acids: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, a cruci...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, a crucial scaffold in medicinal chemistry. The unique three-dimensional structure and physicochemical properties of the 1,4-oxazepane ring system make it a valuable component in the design of novel therapeutics.[1] This document details two primary synthetic strategies: a robust solid-phase synthesis utilizing a polymer-supported homoserine derivative and a versatile solution-phase approach based on intramolecular cyclization. The rationale behind key experimental steps, mechanistic insights, and expected outcomes are discussed to provide a thorough understanding of these synthetic pathways.

Introduction: The Significance of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane motif, a seven-membered saturated heterocycle containing oxygen and nitrogen atoms at the 1- and 4-positions, is a recurring structural feature in a variety of biologically active compounds.[1][2] Its derivatives have shown promise as anticonvulsants, antifungal agents, and treatments for inflammatory diseases.[2] The inherent chirality of 1,4-oxazepane-5-carboxylic acids, often derived from natural amino acids like L-homoserine, provides a valuable starting point for the development of stereochemically defined drug candidates.[2] The seven-membered ring offers greater conformational flexibility compared to its six-membered morpholine counterparts, which can be advantageous for optimizing ligand-receptor interactions.[2] This guide aims to equip researchers with the practical knowledge to synthesize these important building blocks.

Synthetic Strategies: A Comparative Overview

Two principal methodologies for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids are presented:

  • Solid-Phase Synthesis: This approach offers streamlined purification and the potential for library synthesis, making it highly attractive for high-throughput screening and structure-activity relationship (SAR) studies.[3] The use of a polymer support, such as Wang resin, simplifies the isolation of intermediates, as excess reagents and byproducts are removed by simple filtration and washing.[3]

  • Solution-Phase Synthesis: This traditional method provides flexibility in scale-up and allows for more straightforward monitoring of reaction progress through techniques like thin-layer chromatography (TLC). Intramolecular cyclization is a cornerstone of this approach, with various methods available to effect the ring closure.[2]

The choice between these strategies will depend on the specific research goals, available equipment, and desired scale of the synthesis.

Solid-Phase Synthesis Protocol

This protocol is adapted from the work of Králová et al. and utilizes a polymer-supported homoserine derivative to construct the 1,4-oxazepane ring.[4][5] The synthesis commences with the immobilization of a protected homoserine onto a solid support, followed by N-functionalization, and finally, cleavage from the resin with concomitant cyclization.[3]

Materials and Reagents
Reagent/MaterialGradeSupplier
Wang Resin100-200 mesh, 1.0 mmol/gStandard Supplier
Fmoc-L-Homoserine(TBDMS)-OHSynthesis GradeStandard Supplier
Diisopropylcarbodiimide (DIC)≥99%Standard Supplier
1-Hydroxybenzotriazole (HOBt)AnhydrousStandard Supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
PiperidineReagent GradeStandard Supplier
2-Nitrobenzenesulfonyl chloride≥98%Standard Supplier
PyridineAnhydrousStandard Supplier
2-Bromoacetophenone≥98%Standard Supplier
Sodium Iodide (NaI)≥99.5%Standard Supplier
Trifluoroacetic acid (TFA)Reagent GradeStandard Supplier
Triethylsilane (TES)≥97%Standard Supplier
Experimental Workflow

start Start: Wang Resin step1 Immobilization of Fmoc-HSe(TBDMS)-OH start->step1 DIC, HOBt, DMF step2 Fmoc Deprotection step1->step2 20% Piperidine in DMF step3 N-Sulfonylation step2->step3 2-Nitrobenzenesulfonyl chloride, Pyridine, DCM step4 N-Alkylation step3->step4 2-Bromoacetophenone, NaI, DMF step5 Cleavage & Cyclization step4->step5 TFA, TES, DCM end Purification (RP-HPLC) step5->end product Chiral 1,4-Oxazepane-5-Carboxylic Acid end->product

Figure 1: Solid-Phase Synthesis Workflow.
Step-by-Step Protocol

Step 1: Immobilization of Fmoc-L-Homoserine(TBDMS)-OH on Wang Resin

  • Swell Wang resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate flask, dissolve Fmoc-L-Homoserine(TBDMS)-OH (3 eq, 3.0 mmol) and HOBt (3 eq, 3.0 mmol) in anhydrous DMF (10 mL).

  • Add the amino acid solution to the swollen resin.

  • Add DIC (3 eq, 3.0 mmol) to the resin slurry and agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Causality Explanation: The use of DIC/HOBt coupling reagents minimizes racemization of the chiral center during the esterification reaction to the resin.[4] The TBDMS group protects the hydroxyl function of homoserine from undesired side reactions.

Step 2: Fmoc Deprotection

  • Swell the resin from Step 1 in DMF (10 mL) for 20 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (10 mL) to the resin and agitate for 20 minutes.

  • Drain the solution and repeat the piperidine treatment once more.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

Causality Explanation: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine. Piperidine is a commonly used base for its removal, revealing the free amine for the subsequent sulfonylation step.

Step 3: N-Sulfonylation

  • Swell the deprotected resin from Step 2 in anhydrous DCM (10 mL).

  • In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (3 eq, 3.0 mmol) in anhydrous DCM (5 mL).

  • Add the sulfonyl chloride solution to the resin, followed by anhydrous pyridine (3 eq, 3.0 mmol).

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the solution and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

Causality Explanation: The 2-nitrobenzenesulfonyl (nosyl) group is an excellent protecting group for the amine that also activates it for the subsequent N-alkylation step. Pyridine acts as a base to neutralize the HCl generated during the reaction.

Step 4: N-Alkylation

  • To the sulfonated resin from Step 3, add a solution of 2-bromoacetophenone (5 eq, 5.0 mmol) and NaI (1 eq, 1.0 mmol) in anhydrous DMF (10 mL).

  • Agitate the mixture at room temperature for 12-24 hours.

  • Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Causality Explanation: This step introduces the second component of the oxazepane ring. Sodium iodide facilitates the reaction through the in-situ formation of the more reactive iodoacetophenone (Finkelstein reaction).

Step 5: Cleavage from Resin and Intramolecular Cyclization

  • Swell the dried resin from Step 4 in DCM (5 mL) for 20 minutes.

  • Drain the DCM.

  • Prepare a cleavage cocktail of TFA/TES/DCM (e.g., 10:5:85 v/v/v).

  • Add the cleavage cocktail (10 mL) to the resin and agitate for 2 hours at room temperature.[3]

  • Filter the cleavage solution into a clean flask.

  • Wash the resin with fresh cleavage cocktail (2 x 2 mL) and combine the filtrates.

  • Concentrate the combined filtrates under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Isolate the product by centrifugation or filtration and dry under vacuum.

Causality Explanation: TFA cleaves the ester linkage to the Wang resin, liberating the carboxylic acid. Simultaneously, the acidic conditions promote the removal of the TBDMS protecting group from the hydroxyl function. The liberated hydroxyl group then acts as a nucleophile, attacking the electrophilic carbon of the ketone (or a reduced form), leading to the formation of the 1,4-oxazepane ring. Triethylsilane (TES) acts as a scavenger for reactive cationic species and can also reduce the ketone, influencing the final product distribution.[4][6]

Step 6: Purification

  • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the desired chiral 1,4-oxazepane-5-carboxylic acid.

Solution-Phase Synthesis Protocol

This protocol represents a generalized solution-phase approach based on intramolecular cyclization. The key steps involve the N-alkylation of a protected amino alcohol followed by deprotection and cyclization.

Materials and Reagents
Reagent/MaterialGradeSupplier
L-Homoserine methyl ester hydrochloride≥98%Standard Supplier
Di-tert-butyl dicarbonate (Boc)₂OReagent GradeStandard Supplier
Triethylamine (TEA)≥99.5%Standard Supplier
2-Bromoethanol≥98%Standard Supplier
Sodium Hydride (NaH)60% dispersion in mineral oilStandard Supplier
Tetrahydrofuran (THF)AnhydrousStandard Supplier
Methanesulfonyl chloride (MsCl)≥99.7%Standard Supplier
Lithium Hydroxide (LiOH)Reagent GradeStandard Supplier
Hydrochloric Acid (HCl)1M solutionStandard Supplier
Experimental Workflow

start Start: L-Homoserine methyl ester HCl step1 N-Boc Protection start->step1 (Boc)₂O, TEA, DCM step2 N-Alkylation step1->step2 NaH, 2-Bromoethanol, THF step3 Boc Deprotection step2->step3 HCl in Dioxane or TFA step4 Intramolecular Cyclization step3->step4 Base (e.g., K₂CO₃) or Mesylation/Base step5 Ester Hydrolysis step4->step5 LiOH, THF/H₂O product Chiral 1,4-Oxazepane-5-Carboxylic Acid step5->product

Figure 2: Solution-Phase Synthesis Workflow.
Step-by-Step Protocol

Step 1: N-Boc Protection of L-Homoserine methyl ester

  • Suspend L-Homoserine methyl ester hydrochloride (1.0 eq) in DCM.

  • Cool the suspension to 0 °C and add triethylamine (2.2 eq).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected amino ester.

Causality Explanation: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine, which is stable to the basic conditions of the subsequent alkylation step.

Step 2: N-Alkylation with 2-Bromoethanol

  • Dissolve the N-Boc protected amino ester (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-bromoethanol (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the N-alkylated intermediate.

Causality Explanation: Sodium hydride is a strong base that deprotonates the amine, forming a nucleophilic amide anion that displaces the bromide from 2-bromoethanol.

Step 3: Boc Deprotection

  • Dissolve the N-alkylated intermediate in a solution of HCl in dioxane (e.g., 4M) or neat TFA.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove excess acid.

Causality Explanation: The Boc group is readily cleaved under acidic conditions, liberating the free amine required for the subsequent cyclization.

Step 4: Intramolecular Cyclization

Method A: Base-mediated cyclization

  • Dissolve the crude product from Step 3 in a suitable solvent such as acetonitrile or DMF.

  • Add a base like potassium carbonate (2-3 eq) and heat the reaction mixture (e.g., 80 °C) until cyclization is complete.

Method B: Mesylation-induced cyclization

  • Dissolve the crude product from Step 3 in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (2.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir at 0 °C for 1 hour, then warm to room temperature. The cyclization often occurs in situ.

  • Work up the reaction by washing with aqueous sodium bicarbonate and brine.

Causality Explanation: In Method A, the base promotes the deprotonation of the secondary amine, which then acts as a nucleophile to displace the hydroxyl group (which may be activated by protonation or require harsher conditions). Method B is generally more efficient; the hydroxyl group is converted into a good leaving group (mesylate) by reaction with methanesulfonyl chloride, facilitating a facile intramolecular nucleophilic substitution by the amine to form the 1,4-oxazepane ring.[7]

Step 5: Ester Hydrolysis

  • Dissolve the cyclized product in a mixture of THF and water.

  • Add lithium hydroxide (2-3 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture to pH ~3-4 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the organic layer and concentrate to yield the crude chiral 1,4-oxazepane-5-carboxylic acid.

  • Purify by column chromatography or recrystallization.

Results and Discussion

The solid-phase synthesis typically results in good crude purity of the desired 1,4-oxazepane derivatives, although the final yield after purification may vary depending on the specific substrates used.[4] A key consideration in this method is the potential for diastereomer formation at the C2 position of the oxazepane ring. The ratio of these diastereomers can be influenced by the substituents on the acetophenone starting material.[5] Catalytic hydrogenation of the nitro group on the benzenesulfonyl moiety can improve the separability of the diastereomers by RP-HPLC.[8]

The solution-phase synthesis offers good yields, but requires careful optimization of each step. The intramolecular cyclization is a critical step, and the choice of method (base-mediated vs. mesylation-induced) can significantly impact the outcome. In general, activating the hydroxyl group as a mesylate provides a more reliable and higher-yielding cyclization.[7]

Table 1: Comparison of Synthetic Strategies

FeatureSolid-Phase SynthesisSolution-Phase Synthesis
Purification Simplified (filtration-based)Requires chromatography/recrystallization
Scalability Typically smaller scaleMore readily scalable
Reaction Monitoring DifficultStraightforward (TLC, LC-MS)
Throughput Amenable to parallel synthesisGenerally lower throughput
Chiral Source Polymer-supported homoserineChiral amino acid (e.g., homoserine)

Conclusion

This application note has detailed two effective and reliable protocols for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. The solid-phase approach is well-suited for discovery chemistry and the generation of compound libraries, while the solution-phase method provides a flexible and scalable route for producing larger quantities of these valuable building blocks. The choice of protocol should be guided by the specific needs of the research program. By understanding the underlying principles and experimental nuances of these synthetic pathways, researchers can confidently access this important class of chiral heterocycles for applications in drug discovery and development.

References

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. [Link]

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]

  • Matin, M. M. (2009). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[2][4]oxazepanes. ResearchGate. [Link]

  • Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing. [Link]

  • Bezanson, M., et al. (2013). Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry. [Link]

  • Takeuchi, I., et al. (2000). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Chemical and Pharmaceutical Bulletin. [Link]

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916.

Sources

Method

Application Note: Design, Synthesis, and Evaluation of 1,4-Oxazepanes as Selective Dopamine D4 Receptor Ligands

[1][2][3] Executive Summary The dopamine D4 receptor (D4R) has emerged as a critical therapeutic target for cognitive deficits associated with schizophrenia, ADHD, and erectile dysfunction. Unlike D2 receptor antagonists...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

The dopamine D4 receptor (D4R) has emerged as a critical therapeutic target for cognitive deficits associated with schizophrenia, ADHD, and erectile dysfunction. Unlike D2 receptor antagonists, D4-selective ligands avoid extrapyramidal side effects (EPS), making them highly desirable. This guide details the application of the 1,4-oxazepane scaffold—a seven-membered heterocyclic bioisostere of piperazine—as a privileged structure for D4R ligand design. We provide a comprehensive workflow covering Structure-Activity Relationship (SAR) optimization, synthetic protocols, and functional validation via cAMP inhibition assays.

Strategic Rationale: Why 1,4-Oxazepanes?

The Selectivity Challenge

Most "D2-like" ligands (targeting D2, D3, D4) are based on piperazine or piperidine scaffolds (e.g., haloperidol, clozapine). These often lack subtype selectivity, leading to motor side effects (D2 blockade).

  • Conformational Constraint: The 1,4-oxazepane ring introduces a unique conformational flexibility distinct from the rigid piperazine, allowing the molecule to adopt specific twist-boat conformations that favor the D4R binding pocket over D2R.

  • Lipophilicity Tuning: Replacing the N-4 nitrogen of piperazine with oxygen (oxazepane) alters the pKa and logP, improving blood-brain barrier (BBB) permeability while reducing off-target hERG channel inhibition.

Mechanism of Action

D4R is a G-protein coupled receptor (GPCR) coupled to the


 family.[1]
  • Agonist binding: Inhibits adenylate cyclase

    
     decreases cAMP.[1]
    
  • Antagonist binding: Blocks this inhibition (or blocks constitutive activity).

  • Therapeutic Goal: Selective modulation (antagonism or partial agonism) to normalize cortical dopamine transmission without affecting nigrostriatal pathways.

Ligand Design & SAR Optimization

Based on authoritative medicinal chemistry campaigns (e.g., J. Med. Chem. 2004), the optimization of the 1,4-oxazepane core relies on two critical vectors:

PositionModificationEffect on D4R Affinity/Selectivity
N-4 Position Benzyl / Arylalkyl groupsCritical Anchor. A p-chlorobenzyl or p-fluorobenzyl moiety interacts with the hydrophobic pocket formed by transmembrane helices (TM) 2, 3, and 7.
C-2 Position Small alkyl (Methyl/Ethyl)Selectivity Switch. Introduction of a methyl group at C-2 creates a chiral center. The (S)-enantiomer often shows superior fit, sterically clashing with the smaller D2R pocket but accommodated by D4R.
C-6/7 Position Fused ringsFusing a benzene ring (benzoxazepine) tends to shift selectivity towards 5-HT receptors; the monocyclic oxazepane is preferred for D4 specificity.
Visualization: SAR Logic & Signaling Pathway[5]

D4_Pathway cluster_SAR SAR Optimization Ligand 1,4-Oxazepane Ligand (p-Cl-benzyl tail) D4R Dopamine D4 Receptor (Gi/o Coupled) Ligand->D4R Bind (Ki < 10nM) AC Adenylate Cyclase D4R->AC Inhibits (Gi) Effect Cognitive Modulation (No EPS) D4R->Effect Downstream Signaling cAMP cAMP Production AC->cAMP Catalyzes ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates SAR1 C2-Methyl: Steric Selectivity SAR1->Ligand SAR2 N4-Benzyl: Hydrophobic Anchor SAR2->Ligand

Caption: Figure 1. Mechanism of action for D4R ligands and key structural features required for high-affinity binding.

Experimental Protocols

Synthesis of 2-Methyl-4-(4-chlorobenzyl)-1,4-oxazepane

Causality: This route is chosen for its ability to introduce the C-2 chiral center early using readily available amino alcohols, followed by cyclization and functionalization.

Reagents:

  • 3-aminobutanol (starting material for C-2 methyl)

  • Chloroacetyl chloride

  • Sodium hydride (NaH)

  • Lithium Aluminum Hydride (LAH)

  • 4-Chlorobenzyl chloride

Step-by-Step Protocol:

  • Amide Formation: Dissolve 3-aminobutanol (10 mmol) in DCM (50 mL) with Et3N (1.2 eq). Add chloroacetyl chloride (1.1 eq) dropwise at 0°C. Stir for 2h.

    • Checkpoint: Monitor TLC for disappearance of amine.

  • Cyclization: Dissolve the crude chloro-amide in dry THF (100 mL). Add NaH (2.5 eq) slowly at 0°C (Caution: H2 evolution). Reflux for 4-6h.

    • Mechanism:[2][3] Intramolecular O-alkylation forms the 1,4-oxazepan-3-one ring.

  • Reduction: Cool the solution. Add LAH (2.0 eq) carefully. Reflux for 12h to reduce the lactam to the cyclic amine (1,4-oxazepane). Quench via Fieser method. Extract and concentrate.

  • N-Alkylation (The Pharmacophore): Dissolve the 2-methyl-1,4-oxazepane intermediate in Acetonitrile (ACN). Add K2CO3 (3 eq) and 4-chlorobenzyl chloride (1.1 eq). Reflux for 8h.

  • Purification: Filter salts, concentrate, and purify via flash chromatography (Hexane/EtOAc). Convert to HCl salt for biological testing.

Radioligand Binding Assay (Affinity)

Objective: Determine


 values to assess affinity and selectivity.[1]
Standard: Use 

-Spiperone (D2-like antagonist) or

-YM-09151-2.

Materials:

  • Membranes from CHO cells stably expressing hD4.4 receptor.

  • Radioligand:

    
    -Spiperone (0.5 nM final).[4]
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, pH 7.4.

Protocol:

  • Preparation: Thaw membranes and homogenize in Assay Buffer.

  • Incubation: In a 96-well plate, add:

    • 50

      
      L Test Compound (10 concentrations, 
      
      
      
      to
      
      
      M).
    • 50

      
      L 
      
      
      
      -Spiperone.
    • 100

      
      L Membrane suspension (10-20 
      
      
      
      g protein).
    • Non-specific binding (NSB): Define using 10

      
      M Haloperidol.[4]
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [4]
Functional Assay: cAMP Accumulation

Objective: Distinguish agonists from antagonists. Since D4 is


 coupled, agonists will inhibit forskolin-stimulated cAMP.

Protocol:

  • Seeding: Plate hD4-CHO cells (20,000 cells/well) in 96-well plates. Incubate overnight.

  • Stimulation:

    • Add IBMX (0.5 mM) to block phosphodiesterase degradation of cAMP.

    • Add Forskolin (10

      
      M) to stimulate Adenylate Cyclase (sets the "100%" baseline).
      
    • Add Test Compound (for agonist mode) OR Test Compound + Dopamine (for antagonist mode).

  • Incubation: 30 minutes at 37°C.

  • Lysis & Detection: Lyse cells and detect cAMP levels using a TR-FRET (e.g., HTRF) or Luminescence-based cAMP kit.

  • Interpretation:

    • Agonist: Dose-dependent decrease in cAMP signal relative to Forskolin alone.

    • Antagonist: Dose-dependent restoration of cAMP signal in the presence of Dopamine (EC80).

Data Presentation & Analysis

When reporting results, structure your data to highlight selectivity ratios.

Table 1: Representative Data Format

Compound IDR1 (N-subst)R2 (C2-subst)D4

(nM)
D2

(nM)
Selectivity (D2/D4)Functional Activity
OX-01 BenzylH120450.3xWeak Antagonist
OX-02 4-Cl-BenzylH1520013xAntagonist
OX-03 4-Cl-BenzylMethyl (S)1.2 >1000>800x Partial Agonist
Clozapine (Ref)-9.0202.2xAntagonist

Workflow Visualization

Workflow Start Library Design (Oxazepane Core) Synth Synthesis (Cyclization & N-Alkylation) Start->Synth Bind Binding Assay ([3H]-Spiperone) Synth->Bind Select Selectivity Check (vs D2/D3) Bind->Select Ki < 10nM Select->Start Poor Selectivity Func Functional Assay (cAMP/Gi) Select->Func Selectivity > 50x Lead Lead Candidate Func->Lead Valid Mode of Action

Caption: Figure 2. Integrated workflow for the discovery and validation of 1,4-oxazepane D4 ligands.

References

  • Jorgensen, E. B., et al. (2004). "New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model." Journal of Medicinal Chemistry. [Link][5]

  • Innoprot. "cAMPNOMAD D4 Dopamine Receptor Cell Line Protocol." Innoprot Datasheets. [Link]

  • Gifford Bioscience. "Radioligand Binding Assay Protocol for Dopamine Receptors." Gifford Bioscience Technical Guides. [Link][4]

  • Chien, P. Y., et al. (2008). "Identification of a New Selective Dopamine D4 Receptor Ligand." Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application

Utilizing 7-(Oxan-4-yl)-1,4-oxazepane in high-throughput screening assays.

Abstract The integration of sp³-rich, three-dimensional (3D) scaffolds into high-throughput screening (HTS) libraries is a critical strategy to "escape flatland" and improve clinical success rates. This guide details the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The integration of sp³-rich, three-dimensional (3D) scaffolds into high-throughput screening (HTS) libraries is a critical strategy to "escape flatland" and improve clinical success rates. This guide details the operational protocols for utilizing 7-(Oxan-4-yl)-1,4-oxazepane —a privileged bicyclic building block combining a flexible 7-membered oxazepane ring with a polar tetrahydropyran (oxan-4-yl) moiety. We provide validated workflows for compound management, acoustic dispensing, and false-positive discrimination, specifically addressing the unique physicochemical profile of this high-Fsp³ scaffold.

Introduction: The Physicochemical Advantage

Modern drug discovery has shifted away from flat, aromatic-heavy compounds toward scaffolds with higher saturation (Fsp³ score).[1] The 7-(Oxan-4-yl)-1,4-oxazepane scaffold represents a "Goldilocks" zone in library design:

  • 1,4-Oxazepane Core: Offers a 7-membered ring flexibility that allows unique vector exploration compared to the rigid morpholine bioisostere.

  • Oxan-4-yl (Tetrahydropyran) Pendant: Increases polarity and solubility without adding hydrogen bond donors (HBD), enhancing membrane permeability while maintaining a low logP.

Table 1: Comparative Physicochemical Profile (Representative)

Property 7-(Oxan-4-yl)-1,4-oxazepane Core Traditional Biaryl Scaffold Impact on HTS
Fsp³ (Fraction sp³) > 0.80 < 0.30 Higher solubility; reduced aggregation.
LogP (Lipophilicity) 0.5 – 1.5 (Tunable) 3.0 – 5.0 Reduced non-specific binding (NSB).
Solubility (aq) High (>100 µM) Low (<10 µM) Lower risk of compound precipitation.

| Shape | 3D / Globular | 2D / Flat | Access to novel binding pockets. |

Compound Management & Library Preparation

Unlike flat aromatics, sp³-rich amines like 7-(Oxan-4-yl)-1,4-oxazepane can be hygroscopic and form carbonate salts if exposed to atmospheric CO₂. Strict handling protocols are required.[2][3]

Protocol A: Stock Solution Preparation
  • Objective: Create stable 10 mM master stocks in DMSO.

  • Reagents: Anhydrous DMSO (Sigma-Aldrich, ≥99.9%, stored under N₂).

Steps:

  • Environment Control: Weigh solid compounds in a humidity-controlled glove box (<20% RH) or under a stream of dry nitrogen.

  • Dissolution: Add anhydrous DMSO to achieve 10 mM concentration.

    • Critical Step: Vortex for 30 seconds, then sonicate for 5 minutes at room temperature. Visual inspection is insufficient due to the refractive index similarity between DMSO and these clear oils/solids.

  • QC Check (LC-MS/CLND):

    • Since these scaffolds often lack strong UV chromophores (low extinction coefficient at 254 nm), use Chemiluminescent Nitrogen Detection (CLND) or Charged Aerosol Detection (CAD) for accurate quantification.

    • Acceptance Criteria: Purity >90% and Concentration within ±10% of target.

  • Storage: Store in Matrix tubes with septum caps at -20°C. Avoid repeated freeze-thaw cycles (limit to <5).

HTS Workflow: Acoustic Dispensing & Assay Setup

The high solubility of the oxazepane scaffold makes it ideal for Acoustic Droplet Ejection (ADE) (e.g., Labcyte Echo), as it minimizes the "stickiness" often seen with lipophilic compounds.

Protocol B: Primary Screening (TR-FRET Example)
  • Target: Protein-Protein Interaction (PPI) – a target class requiring 3D ligands.

  • Format: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Workflow Diagram (DOT Visualization):

HTS_Workflow Library Oxazepane Library (10 mM DMSO) Dispense Acoustic Dispensing (20 nL -> 384/1536 well) Library->Dispense Source Plate Reagents Add Protein Pair + FRET Fluorophores Dispense->Reagents Assay Plate Incubate Incubation (60 min @ RT) Reagents->Incubate Read Plate Reader (Ex: 337nm, Em: 620/665nm) Incubate->Read Analyze Data Analysis (HTRF Ratio) Read->Analyze

Caption: Standard HTS workflow utilizing acoustic dispensing for precise nanoliter transfer of oxazepane library compounds.

Experimental Steps:

  • Plating: Dispense 20 nL of compound (10 mM stock) into low-volume 384-well plates (white, non-binding surface) to achieve a final screening concentration of 10 µM (assuming 20 µL assay volume).

  • Controls:

    • High Control (H): DMSO only + Proteins (Max Signal).

    • Low Control (L): Known Inhibitor or EDTA (Min Signal).

    • Scaffold Control: Include "naked" 7-(Oxan-4-yl)-1,4-oxazepane core (without R-groups) to rule out scaffold interference.

  • Reagent Addition: Add 10 µL of Protein A-Europium cryptate and 10 µL of Protein B-XL665.

  • Incubation: Cover and incubate for 60 minutes at RT.

  • Detection: Read on a multimode reader (e.g., PerkinElmer EnVision). Calculate Ratio = (Signal 665nm / Signal 620nm) × 10,000.

Data Analysis & Hit Validation

The 7-(Oxan-4-yl)-1,4-oxazepane scaffold is generally "clean" (non-reactive), but rigorous validation is required to distinguish true biological activity from artifacts.

Mechanism of Action (MoA) Logic

MoA_Logic Hit Primary Hit (>50% Inhibition) Solubility Solubility Check (Nephelometry) Hit->Solubility Stoich Stoichiometry Check (Hill Slope) Solubility->Stoich Soluble Artifact Artifact/Aggregator (Discard) Solubility->Artifact Precipitates Stoich->Artifact Slope > 2.0 (Aggregation) Lead Valid Lead Series Stoich->Lead Slope ~ 1.0 (1:1 Binding)

Caption: Decision tree for validating hits derived from sp³-rich libraries.

Validation Protocol:
  • Dose-Response (IC50): Re-test hits in an 8-point dilution series.

    • Success Indicator: A Hill slope between 0.8 and 1.2 suggests 1:1 binding. A slope > 2.0 often indicates colloidal aggregation (though less likely with this hydrophilic scaffold).

  • Surface Plasmon Resonance (SPR):

    • Because these molecules are small and 3D, they are excellent candidates for fragment-based validation.

    • Immobilize the target protein and inject the hit. Look for fast-on/fast-off kinetics typical of specific, low-molecular-weight binders.

  • Interference Check:

    • The oxan-4-yl group is an ether; it is chemically inert. However, check for secondary amine reactivity if the N4 position was not substituted in the library design.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal in QC (LC-MS) Lack of UV chromophore.Switch to CAD, ELSD, or MS-only detection (TIC).
Variable Potency Hygroscopic water uptake in DMSO.Use fresh DMSO stocks; seal plates immediately.
"Sticky" Data Carryover in steel-tip dispensers.Mandatory: Use Acoustic Dispensing (non-contact) for this library type.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned.

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies.

  • Spicer, T., & Hodder, P. (2005). A dispensing method for the creation of low-volume, high-concentration screening libraries. Journal of Biomolecular Screening.

Note: This application note assumes the user has access to standard BSL-2 laboratory facilities and automated liquid handling systems. Always consult the Safety Data Sheet (SDS) for specific compound hazards.

Sources

Method

Application Notes and Protocols for the Preclinical Evaluation of 1,4-Oxazepane Derivatives

Introduction: The Therapeutic Promise of the 1,4-Oxazepane Scaffold The 1,4-oxazepane ring system, a seven-membered saturated heterocycle, is an emerging scaffold of significant interest in medicinal chemistry.[1] Its un...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring system, a seven-membered saturated heterocycle, is an emerging scaffold of significant interest in medicinal chemistry.[1] Its unique three-dimensional conformation and the strategic placement of oxygen and nitrogen heteroatoms provide a framework for developing novel therapeutic agents with desirable physicochemical properties.[1] While initial research highlighted their potential as ligands for dopamine receptors in the context of neurological disorders, recent investigations have unveiled their potent activity as modulators of critical signaling pathways implicated in oncology.[2][3]

Specifically, derivatives of 1,4-oxazepane have demonstrated promising inhibitory activity against key kinases in the PI3K/Akt/mTOR and Rho/ROCK signaling cascades.[4][5][6] These pathways are fundamental regulators of cell growth, proliferation, survival, and motility.[7][8][9] Their dysregulation is a hallmark of many cancers, driving tumor progression and metastasis.[8][9] For instance, certain 3,4-dihydrobenzo[f][7][8]oxazepin-5(2H)-one derivatives have been identified as potent ROCK inhibitors for glaucoma, and other oxazepine derivatives have shown efficacy as Akt/ROCK inhibitors in neuroblastoma models.[5][6]

This guide provides a detailed framework for the in vitro and in vivo experimental design and evaluation of novel 1,4-oxazepane derivatives, with a focus on their potential as anticancer agents targeting the PI3K/Akt and ROCK signaling pathways. The protocols and methodologies herein are grounded in established best practices and authoritative guidelines to ensure scientific rigor and the generation of robust, translatable data for drug development professionals.

Part 1: Foundational In Vitro Evaluation

The initial phase of preclinical assessment involves a battery of in vitro assays to determine the biological activity, mechanism of action, and preliminary safety profile of the 1,4-oxazepane derivatives. This stepwise approach allows for the efficient screening and selection of the most promising candidates for further, more resource-intensive in vivo studies.[10]

Physicochemical Characterization: The First Step

Before biological testing, a thorough understanding of the physicochemical properties of each 1,4-oxazepane derivative is crucial for accurate and reproducible results.

Key Parameters to Assess:

PropertyImportance in Experimental DesignRecommended Method(s)
Aqueous Solubility Essential for preparing stock solutions and ensuring the compound remains in solution in aqueous assay buffers. Poor solubility can lead to inaccurate potency measurements.[11]Kinetic and thermodynamic solubility assays using UV-Vis spectroscopy or HPLC. Test in relevant buffers (e.g., PBS, cell culture media).
Chemical Stability Ensures the integrity of the compound during storage and throughout the duration of the experiment. Degradation can lead to loss of activity or the formation of confounding byproducts.HPLC-based stability assessment in various buffers and at different temperatures (e.g., 4°C, room temperature, 37°C).
Lipophilicity (LogP/LogD) Influences cell permeability, plasma protein binding, and overall ADME properties.[11][12][13]Shake-flask method (octanol/water partitioning) or computational prediction.
pKa Determines the ionization state of the molecule at physiological pH, which affects solubility, permeability, and target binding.[11]Potentiometric titration or computational prediction.

Application Insight: For many heterocyclic compounds, poor aqueous solubility is a common hurdle.[2] Consider creating stock solutions in 100% DMSO and then diluting into aqueous media, ensuring the final DMSO concentration is non-toxic to cells (typically <0.5%).[14]

Target Engagement and Biochemical Assays

The primary goal is to confirm that the 1,4-oxazepane derivatives directly interact with and inhibit their intended kinase targets (e.g., PI3Kα, Akt, ROCK).

Experimental Workflow:

cluster_0 Biochemical Potency Determination a Recombinant Kinase (e.g., PI3Kα, Akt, ROCK) e Incubation a->e b Substrate (e.g., peptide, lipid) b->e c ATP c->e d 1,4-Oxazepane Derivative (serial dilution) d->e f Detection of Phosphorylation (e.g., Luminescence, Fluorescence) e->f g IC50 Determination f->g

Caption: Workflow for biochemical kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for determining the IC50 value of a 1,4-oxazepane derivative against a purified kinase.

  • Objective: To quantify the concentration-dependent inhibition of a target kinase by the test compound.

  • Materials:

    • Recombinant human kinase (e.g., PI3Kα, Akt1, ROCK2).

    • Kinase-specific substrate.

    • ATP.

    • Kinase assay buffer.

    • ADP-Glo™ Kinase Assay kit (or similar).

    • 1,4-oxazepane derivative stock solution (e.g., 10 mM in DMSO).

    • White, opaque 96-well or 384-well plates.

    • Luminometer.

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of the 1,4-oxazepane derivative in the appropriate kinase assay buffer. The final concentration range should span several orders of magnitude around the expected IC50. Include a vehicle control (DMSO only).

    • Kinase Reaction:

      • Add the kinase enzyme to each well of the assay plate.

      • Add the serially diluted compound or vehicle control to the wells.

      • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the specified reaction time (e.g., 60 minutes).

    • Signal Detection:

      • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

      • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

    • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis:

      • Subtract the background luminescence (no enzyme control) from all readings.

      • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

      • Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: Assessing Phenotypic Effects

Once direct target inhibition is confirmed, the next step is to evaluate the effects of the 1,4-oxazepane derivatives on cancer cell behavior. These assays provide a more physiologically relevant context than biochemical assays.[7]

These assays determine the concentration at which the compounds inhibit cell proliferation or induce cell death.

Protocol: MTT Cell Viability Assay

  • Objective: To assess the effect of 1,4-oxazepane derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.[14]

  • Materials:

    • Cancer cell line of interest (e.g., a line with known PI3K or ROCK pathway activation).

    • Complete cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[15]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well clear flat-bottom plates.

    • Microplate reader (absorbance at 570 nm).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the 1,4-oxazepane derivatives for a specified duration (e.g., 48 or 72 hours). Include vehicle controls.

    • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[16]

    • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

To determine if the observed decrease in cell viability is due to programmed cell death.

Key Assays:

  • Caspase Activity Assays: Measure the activity of key executioner caspases (caspase-3/7), which are hallmarks of apoptosis.[17] This can be done using luminogenic or fluorogenic substrates.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: Detects DNA fragmentation, a later-stage event in apoptosis.[18]

Protocol: Caspase-Glo® 3/7 Assay

  • Objective: To measure caspase-3 and -7 activity as an indicator of apoptosis.

  • Procedure:

    • Seed and treat cells with the 1,4-oxazepane derivatives as described in the MTT assay protocol.

    • After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a microplate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Given the role of the PI3K/Akt and ROCK pathways in cell motility, assessing the impact of the derivatives on these processes is critical.[9][14]

Protocol: Transwell Invasion Assay

  • Objective: To evaluate the ability of the compounds to inhibit cancer cell invasion through a basement membrane matrix.[19]

  • Materials:

    • Transwell inserts with a porous membrane (e.g., 8 µm pores).

    • Matrigel® Basement Membrane Matrix.

    • Serum-free and serum-containing cell culture medium.

    • Cotton swabs.

    • Staining solution (e.g., crystal violet).

  • Procedure:

    • Insert Coating: Thaw Matrigel® on ice and coat the apical side of the transwell inserts. Allow it to solidify at 37°C.[19]

    • Cell Seeding: Resuspend serum-starved cells in serum-free medium containing the 1,4-oxazepane derivative or vehicle control. Seed the cells into the upper chamber of the inserts.

    • Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).

    • Incubation: Incubate the plate for a period sufficient for invasion to occur (e.g., 24-48 hours).

    • Removal of Non-invading Cells: Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.[20]

    • Staining: Fix and stain the invading cells on the bottom surface of the membrane with crystal violet.

    • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

Preliminary ADME and Toxicity Profiling

Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties helps to identify potential liabilities and prioritize compounds for in vivo studies.

Key In Vitro ADME/Tox Assays:

ParameterAssayPurpose
Metabolic Stability Liver Microsome Stability AssayTo assess the susceptibility of the compound to metabolism by cytochrome P450 enzymes. High clearance suggests poor in vivo exposure.
Permeability Caco-2 or PAMPA AssayTo predict intestinal absorption and oral bioavailability.[2]
Plasma Protein Binding Equilibrium DialysisTo determine the fraction of the compound bound to plasma proteins, which influences its distribution and availability to act on its target.
CYP450 Inhibition Cytochrome P450 Inhibition AssayTo evaluate the potential for drug-drug interactions.
Cardiotoxicity hERG Inhibition AssayTo screen for potential cardiac safety liabilities, a common issue with small molecule inhibitors.[2]

Part 2: In Vivo Experimental Design and Evaluation

In vivo studies are essential to evaluate the efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety of the lead 1,4-oxazepane derivatives in a complex biological system.[21] All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Animal Model Selection

The choice of animal model is critical for the translational relevance of the study.[18]

  • For Anticancer Efficacy:

    • Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude, SCID, or NSG mice).[22] This is a standard, robust model for initial efficacy testing.

    • Patient-Derived Xenograft (PDX) Models: Fragments of a patient's tumor are directly implanted into immunodeficient mice. These models better recapitulate the heterogeneity and microenvironment of human tumors.[22]

  • For Neurodegenerative Indications (if applicable):

    • Genetically engineered mouse or rat models that express disease-causing mutations (e.g., models for Alzheimer's or Huntington's disease) are often used.[23][24] Large animal models, such as pigs, can also offer advantages in modeling neurodegeneration.[1]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are crucial for understanding the relationship between drug exposure and its biological effect, which informs dose selection for efficacy studies.[21]

Workflow for PK/PD Study:

cluster_1 PK/PD Study Workflow h Administer single dose of 1,4-Oxazepane Derivative to tumor-bearing mice i Collect blood and tumor tissue at multiple time points h->i j Analyze drug concentration in plasma and tumor (LC-MS/MS) (Pharmacokinetics) i->j k Analyze target modulation in tumor tissue (e.g., p-Akt, p-S6) (Pharmacodynamics) i->k l Correlate exposure (PK) with target inhibition (PD) j->l k->l

Caption: Integrated workflow for pharmacokinetic and pharmacodynamic studies.

Key PK Parameters to Determine:

  • Maximum plasma concentration (Cmax)

  • Time to reach Cmax (Tmax)

  • Area under the concentration-time curve (AUC)

  • Half-life (t1/2)

  • Clearance (CL)

  • Volume of distribution (Vd)

Key PD Readouts:

  • Western blot or immunohistochemistry (IHC) to measure the phosphorylation status of downstream targets (e.g., p-Akt, p-S6 for PI3K/Akt pathway; p-MYPT1 for ROCK pathway) in tumor tissues.

In Vivo Efficacy (Tumor Growth Inhibition) Studies

These studies are the cornerstone of preclinical anticancer drug evaluation.

Protocol: Subcutaneous Xenograft Efficacy Study

  • Objective: To determine the anti-tumor efficacy of a lead 1,4-oxazepane derivative in a mouse xenograft model.

  • Materials:

    • Immunodeficient mice (e.g., BALB/c nude, 5-6 weeks old).

    • Selected human cancer cell line.

    • Matrigel® (optional, can improve tumor take rate).

    • Dosing vehicle.

    • Test compound and standard-of-care positive control.

    • Calipers for tumor measurement.

  • Procedure:

    • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.[7]

    • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).

    • Treatment Groups:

      • Group 1: Vehicle control.

      • Group 2: 1,4-Oxazepane derivative at Dose 1.

      • Group 3: 1,4-Oxazepane derivative at Dose 2.

      • Group 4: Standard-of-care positive control.

    • Dosing: Administer the treatments according to the predetermined schedule (e.g., once daily, orally) based on PK/PD data.

    • Monitoring: Measure tumor volume and body weight 2-3 times per week.[22] Tumor volume can be calculated using the formula: (Length x Width²)/2. Monitor the animals for any signs of toxicity.

    • Study Endpoint: Continue the study until tumors in the control group reach a specified size (e.g., 1500-2000 mm³) or for a fixed duration (e.g., 21-28 days).

    • Data Analysis:

      • Plot mean tumor volume ± SEM for each group over time.

      • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

      • Analyze statistical significance between the treatment and control groups.

      • Plot individual animal body weights to assess toxicity.

Toxicology Studies

Formal toxicology studies are required to establish a safe starting dose for human clinical trials and must be conducted under Good Laboratory Practice (GLP) conditions.[18][25] These studies are guided by regulatory documents such as ICH M3(R2) and S6(R1).[23][26][27][28][29][30]

Key Toxicology Assessments:

  • Dose Range-Finding Studies: To determine the maximum tolerated dose (MTD).

  • Repeat-Dose Toxicity Studies: In two species (one rodent, one non-rodent) to identify potential target organs of toxicity and assess whether toxic effects are reversible.[30] The duration of these studies depends on the intended duration of clinical use.[30]

  • Safety Pharmacology: To evaluate the effects of the compound on vital functions (cardiovascular, respiratory, and central nervous systems).[30]

  • Genotoxicity: A battery of in vitro and in vivo tests to assess the potential for the compound to cause genetic damage.

Conclusion

The systematic in vitro and in vivo evaluation of 1,4-oxazepane derivatives is a multi-faceted process that requires careful planning and execution. By progressing from foundational physicochemical and biochemical analyses to complex cell-based and whole-animal studies, researchers can build a comprehensive data package. This structured approach, grounded in established protocols and regulatory guidelines, is essential for identifying and validating promising new therapeutic candidates from this versatile chemical scaffold, ultimately paving the way for their potential clinical development.

References

  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... Retrieved from [Link]

  • PMC - NIH. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Retrieved from [Link]

  • Scilight Press. (2025, September 5). Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases. Retrieved from [Link]

  • PMC - NIH. (n.d.). Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential. Retrieved from [Link]

  • European Medicines Agency (EMA). (2013, February 11). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. Retrieved from [Link]

  • Frontiers. (n.d.). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Retrieved from [Link]

  • Drug Target Review. (2018, April 2). Animal model of Huntington's offers advantages for testing treatments. Retrieved from [Link]

  • ICH. (n.d.). Safety Guidelines. Retrieved from [Link]

  • OAE Publishing Inc. (2023, August 28). Animal models for research on neurodegenerative diseases. Retrieved from [Link]

  • Co-Labb. (2025, May 16). Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology. Retrieved from [Link]

  • FDA. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ICH. (n.d.). preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). Retrieved from [Link]

  • Karger Publishers. (2009). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • GOV.UK. (2021, October 22). Preclinical evaluation of cancer therapeutics. Retrieved from [Link]

  • FDA. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). 6,7-Dihydrobenzo[f]Benzo[8][9]Imidazo[1,2-d][7][8]Oxazepine Derivatives as Selective Inhibitors of PI3Kα. Retrieved from [Link]

  • European Medicines Agency (EMA). (1997, September 30). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • SAGE Journals. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • MilliporeSigma. (n.d.). The Endothelial Cell Transwell Migration and Invasion Assay. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 8: The Properties of Kinase Inhibitors. Retrieved from [Link]

  • PMC - NIH. (n.d.). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Retrieved from [Link]

  • PMC - NIH. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]

  • PMC - NIH. (2022, April 27). Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Retrieved from [Link]

  • Liveon Biolabs. (2024, August 13). Pre-Clinical Trials: USFDA Regulations to be Followed. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Novel Oxazepine Derivatives as Akt/ROCK Inhibitors for Growth Arrest and Differentiation Induction in Neuroblastoma Treatment. Retrieved from [Link]

  • Spandidos Publications. (2018, June 1). ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. Retrieved from [Link]

  • PubMed. (2023, October 12). Discovery of Novel Oxazepine Derivatives as Akt/ROCK Inhibitors for Growth Arrest and Differentiation Induction in Neuroblastoma Treatment. Retrieved from [Link]

  • PubMed. (2021, August 1). Discovery of 3,4-dihydrobenzo[f][7][8]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Retrieved from [Link]

  • PubMed. (2004, June 3). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Oxazines and Their Benzo Derivatives. Retrieved from [Link]

  • IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

Sources

Application

Application Note: Advanced Analytical and Preparative Resolution of 1,4-Oxazepane Enantiomers

Executive Summary & Mechanistic Rationale 1,4-oxazepanes are conformationally flexible, seven-membered heterocycles containing oxygen and nitrogen. They are increasingly utilized as core scaffolds in modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1,4-oxazepanes are conformationally flexible, seven-membered heterocycles containing oxygen and nitrogen. They are increasingly utilized as core scaffolds in modern drug discovery, particularly in the development of kinase inhibitors and orexin receptor antagonists. Because the spatial orientation of substituents on the oxazepane ring dictates target binding affinity and pharmacokinetic behavior, obtaining highly pure enantiomers is a critical path in early-stage development.

The inherent conformational flexibility of the 1,4-oxazepane ring presents unique stereochemical challenges. The ring can adopt multiple low-energy conformations (e.g., twist-chair, boat), which complicates chiral recognition. Chiral chromatography—specifically Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC)—remains the most robust method for their resolution[1].

Causality in Stationary Phase Selection: Polysaccharide-based Chiral Stationary Phases (CSPs), such as derivatized amylose and cellulose, are the premier choice for 1,4-oxazepanes. The chiral recognition mechanism relies on the helical structure of the polysaccharide backbone. The carbamate or benzoate linkages on the CSP provide a highly structured chiral microenvironment capable of forming transient diastereomeric complexes with the oxazepane enantiomers via hydrogen bonding, dipole-dipole interactions, and


 stacking[1]. The subtle differences between the helical twist of amylose versus cellulose often dictate whether a specific oxazepane derivative will successfully resolve.

Chromatographic Workflow & Decision Matrix

To ensure a highly systematic and self-validating approach, the following workflow dictates the progression from analytical screening to preparative purification.

G N1 Racemic 1,4-Oxazepane Sample Preparation (1 mg/mL) N2 System Suitability Testing (Verify Column Efficiency) N1->N2 N3 Primary SFC Screening (Amylose/Cellulose CSPs) N2->N3 N4 Resolution (Rs) > 1.5? N3->N4 N5 Method Optimization (Modifiers, Temp, Additives) N4->N5  No   N6 Preparative Scale-Up (Loading Capacity Study) N4->N6  Yes   N5->N3  Re-screen   N7 Fraction Collection & Enantiomeric Purity (ee > 99%) N6->N7

Caption: Systematic chiral screening and scale-up workflow for 1,4-oxazepane derivatives.

Experimental Protocol: Self-Validating SFC Screening

Supercritical CO2 offers high diffusivity and low viscosity, allowing for higher flow rates and faster equilibration compared to normal-phase HPLC. The non-polar nature of CO2 pairs excellently with polar modifiers to elute basic oxazepane derivatives without excessive peak tailing[1].

Phase 1: System Suitability Test (SST)

Purpose: To create a self-validating system, you must prove the instrument is capable of resolving a known standard before injecting the unknown oxazepane.

  • Inject a standard racemate (e.g., trans-stilbene oxide) using a Chiralpak AD-H column.

  • Validation Criteria: The system is only validated for sample screening if the theoretical plates (

    
    ) > 5000, peak symmetry is between 0.8 and 1.2, and baseline noise is < 0.1 mAU.
    
Phase 2: Analytical Screening Methodology
  • Sample Preparation: Dissolve the racemic 1,4-oxazepane derivative in a 1:1 mixture of Methanol:Ethanol to achieve a concentration of exactly 1.0 mg/mL[1]. Filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • Column Battery Setup: Install a screening battery of polysaccharide CSPs (e.g., Daicel Chiralpak IA, IB, IC, AD-H, and OD-H) (4.6 mm × 250 mm, 5.0 μm) into an automated column switcher[2].

  • Mobile Phase Configuration:

    • Component A: Supercritical CO2.

    • Component B (Modifier): Screen Methanol, Ethanol, and Isopropanol independently.

    • Additive: Add 0.1% to 0.5% basic additive (e.g., Ammonia or Isopropylamine) to Component B. Causality: The basic nitrogen in the 1,4-oxazepane ring will interact with residual silanol groups on the silica support of the CSP, causing severe peak tailing. The basic additive competitively binds to these silanols, ensuring sharp peak shapes[1].

  • Chromatographic Parameters:

    • Gradient: Isocratic holds at 20%, 30%, and 40% Component B.

    • Flow rate: 3.0 mL/min.

    • Backpressure: 120 bar.

    • Temperature: 35°C.

  • Detection: Monitor via Photodiode Array (PDA) at 214 nm and 254 nm[3].

Quantitative Data: Representative Screening Matrix

The following table synthesizes expected chromatographic behaviors for a standard substituted 1,4-oxazepane racemate across different CSPs and mobile phases, illustrating the necessity of comprehensive screening.

CSP Type (Daicel)Backbone ChemistryMobile Phase (Isocratic)Ret. Time E1 (min)Ret. Time E2 (min)Selectivity (

)
Resolution (

)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)30% EtOH / 70% CO24.25.81.452.1
Chiralpak OD-H Cellulose tris(3,5-dimethylphenylcarbamate)30% EtOH / 70% CO25.07.21.523.0
Chiralpak IA Amylose (Immobilized)40% MeOH / 60% CO23.54.11.181.2
Chiralpak IC Cellulose (Immobilized)30% IPA / 70% CO26.16.51.080.8

Note: Baseline resolution is defined as


. In this matrix, both AD-H and OD-H columns provide viable methods for preparative scale-up.

Preparative Purification Strategy

Once an analytical method yields an


, the protocol transitions to preparative isolation. The following methodology is based on validated industry parameters for 1,4-oxazepane-4-carboxylate derivatives[3].
Step-by-Step Preparative Protocol
  • Loading Capacity Study: Perform stacked injections on the analytical column, increasing the injection volume by 10 µL increments until the resolution between the two enantiomer peaks drops to

    
    . This establishes the maximum load per injection.
    
  • Method Translation: Scale the flow rate proportionally to the square of the column radius.

    • Example Scale-up: Moving from a 4.6 mm analytical column to a 10 mm × 250 mm preparative AD-H column.

    • Conditions: 30% EtOH (containing 5 mM Ammonia) / 70% CO2[3].

    • Flow Rate: 15.0 mL/min[3].

  • Sample Injection: Prepare a highly concentrated sample feed (~40 mg/mL in Methanol). Inject 100 µL per cycle[3].

  • Fraction Collection & Recovery: Trigger collection via UV threshold at 214 nm. Crucial Step: Immediately evaporate the collected fractions under reduced pressure at a temperature strictly

    
    . Prolonged exposure to basic additives at elevated temperatures can induce racemization or degradation of the oxazepane ring.
    
  • Post-Purification Validation: Re-inject the dried fractions using the analytical method. A successful purification must yield an enantiomeric excess (ee)

    
    [3].
    

Troubleshooting & Mechanistic Optimization

When the self-validating system fails to achieve


, empirical adjustments must be made based on the underlying physical chemistry of the separation[1].
  • Symptom: Severe Peak Tailing or Fronting.

    • Causality: Unwanted secondary interactions between the basic nitrogen of the 1,4-oxazepane and the silica support. Furthermore, if the sample is dissolved in a solvent much stronger than the mobile phase, it causes a "solvent mismatch" distortion[1].

    • Action: Increase the basic additive concentration (e.g., switch from 0.1% to 0.2% diethylamine). Ensure the sample injection solvent matches the initial mobile phase composition as closely as possible.

  • Symptom: Drifting Retention Times.

    • Causality: Insufficient column equilibration or temperature fluctuations altering the thermodynamics of the chiral recognition process[1].

    • Action: Flush the column with at least 20 column volumes of the new mobile phase before starting injections. Utilize a column thermostat to lock the temperature at exactly 35°C.

  • Symptom: Co-elution (

    
    ).
    
    • Causality: Complete steric mismatch between the analyte and the CSP cavity.

    • Action: Switch the backbone chemistry. If an amylose-based column fails, switch to a cellulose-based column. Alternatively, change the alcoholic modifier (e.g., from Methanol to Isopropanol) to alter the steric bulk and hydrogen-bonding dynamics of the mobile phase[1][2].

References

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. ACS Publications / PMC.[Link]

  • ANTIPROLIFERATION COMPOUNDS AND USES THEREOF - EP 3784666 B1.

Sources

Method

Application Notes &amp; Protocols: 1,4-Oxazepanes as Non-Steroidal Progesterone Receptor Antagonists

Introduction: The Imperative for Selective, Non-Steroidal Progesterone Receptor Modulators The progesterone receptor (PR), a member of the nuclear receptor superfamily, is a critical regulator of female reproductive func...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Selective, Non-Steroidal Progesterone Receptor Modulators

The progesterone receptor (PR), a member of the nuclear receptor superfamily, is a critical regulator of female reproductive functions, including the menstrual cycle and pregnancy. Its role as a ligand-activated transcription factor makes it a key therapeutic target for various conditions such as endometriosis, uterine fibroids, and hormone-dependent cancers. For decades, the modulation of PR has been dominated by steroidal compounds. However, these agents often suffer from a lack of receptor selectivity, leading to off-target effects due to interactions with other steroid receptors like the glucocorticoid (GR) and androgen receptors (AR). This cross-reactivity can result in a range of undesirable side effects.

The development of non-steroidal PR modulators represents a significant advancement in the field, offering the potential for greater receptor selectivity and improved therapeutic profiles. Among these, the 1,4-oxazepane scaffold has emerged as a promising chemotype for potent and selective PR antagonism. These compounds offer a distinct structural backbone, enabling fine-tuning of their pharmacological properties to achieve high affinity for PR with minimal impact on other steroid receptors. This guide provides an in-depth overview of the mechanism and detailed protocols for the characterization of 1,4-oxazepane-based PR antagonists.

Mechanism of Action: Interrupting the Classical Progesterone Signaling Cascade

Understanding the mechanism of PR antagonism is fundamental to designing and interpreting experiments. The classical progesterone signaling pathway is a multi-step process that non-steroidal antagonists are designed to disrupt.

  • Ligand Binding: Progesterone, a lipophilic steroid, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the PR located in the cytoplasm.

  • Conformational Change & Dimerization: This binding event induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs). The activated PR molecules then form homodimers.

  • Nuclear Translocation: The PR dimer translocates into the nucleus.

  • DNA Binding & Transcription: Inside the nucleus, the dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding, along with the recruitment of coactivator proteins, initiates the transcription of genes that mediate the physiological effects of progesterone.

A 1,4-oxazepane-based antagonist functions by competitively binding to the LBD of the PR. However, unlike the natural agonist, the antagonist-bound receptor adopts a conformation that is transcriptionally inactive. This "antagonist conformation" prevents the proper recruitment of coactivator proteins and may even recruit corepressor proteins, thereby blocking the downstream transcription of progesterone-responsive genes.

PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P Progesterone PR_HSP PR-HSP Complex P->PR_HSP Binds Oxazepane 1,4-Oxazepane Antagonist Oxazepane->PR_HSP Binds PR_Active Active PR Dimer PR_HSP->PR_Active HSP Dissociation & Dimerization PR_Inactive Inactive PR Dimer PR_HSP->PR_Inactive HSP Dissociation & Dimerization PRE PRE (DNA) PR_Active->PRE Nuclear Translocation & DNA Binding Coactivators Coactivators PR_Active->Coactivators Recruits PR_Inactive->PRE Binds DNA Corepressors Corepressors PR_Inactive->Corepressors Recruits Transcription Gene Transcription PRE->Transcription Initiates No_Transcription Transcription Blocked PRE->No_Transcription Coactivators->PRE Corepressors->PRE Workflow cluster_workflow Antagonist Characterization Workflow arrow arrow A Protocol 1: PR Competitive Binding Assay B Determine Binding Affinity (Ki) A->B C Protocol 2: PR Transcriptional Reporter Assay B->C Proceed with high-affinity binders D Determine Functional Potency (IC50) C->D E Protocol 3: Steroid Receptor Selectivity Panel D->E Proceed with potent antagonists F Assess Off-Target Activity (GR, AR, ER, MR) E->F

Caption: Tiered workflow for characterizing 1,4-oxazepane PR antagonists.

Protocol 1: Progesterone Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a 1,4-oxazepane test compound for the human progesterone receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: This assay relies on the principle of competitive displacement. A constant concentration of a high-affinity radiolabeled progestin (e.g., [³H]-Progesterone) is incubated with a source of PR. The addition of an unlabeled competitor (the 1,4-oxazepane test compound) will displace the radioligand in a concentration-dependent manner. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the PR.

Materials:

  • Receptor Source: High-speed cytosol fraction from tissues rich in PR (e.g., rabbit uterus) or recombinant human PR-LBD (Ligand Binding Domain).

  • Radioligand: [³H]-Progesterone or other suitable radiolabeled progestin.

  • Assay Buffer: Tris-HCl buffer with protease inhibitors.

  • Competitor: 1,4-Oxazepane test compound, serially diluted.

  • Separation Medium: Dextran-coated charcoal or filtration apparatus to separate bound from free radioligand.

  • Scintillation Cocktail & Counter: For quantifying radioactivity.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the 1,4-oxazepane test compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Kᵢ.

    • Prepare a working solution of the radioligand at a concentration close to its Kₔ for the PR.

    • Prepare the receptor source, ensuring consistent protein concentration across all assay tubes.

  • Assay Setup:

    • In a series of reaction tubes, add the assay buffer, the receptor preparation, and the varying concentrations of the unlabeled 1,4-oxazepane competitor.

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled progesterone to displace all specific binding).

  • Incubation:

    • Add the radioligand to all tubes to initiate the binding reaction.

    • Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (typically several hours to overnight).

  • Separation:

    • Add dextran-coated charcoal slurry to each tube to adsorb the free, unbound radioligand.

    • Centrifuge the tubes to pellet the charcoal. The supernatant will contain the receptor-bound radioligand.

  • Quantification:

    • Carefully transfer an aliquot of the supernatant from each tube into a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each competitor concentration.

  • Plot the percentage of specific binding against the log concentration of the 1,4-oxazepane competitor to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.

  • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Example Data Table:

Compound Concentration (nM)% Specific Binding
0.0198.5
0.195.2
180.1
1051.3
10015.7
10002.1

Protocol 2: PR-Mediated Transcriptional Reporter Assay

Objective: To quantify the functional antagonist activity (IC₅₀) of a 1,4-oxazepane compound in a cell-based system.

Principle: This assay utilizes a human cell line (e.g., T47D breast cancer cells, which endogenously express PR, or engineered cells) that contains a reporter gene (e.g., luciferase) under the control of a PRE-containing promoter. When the cells are stimulated with a PR agonist (progesterone), the PR activates and drives the expression of the luciferase reporter. An antagonist will compete with the agonist, inhibiting this transcriptional activation in a dose-dependent manner. The resulting decrease in luciferase activity is measured via luminescence.

Materials:

  • Cell Line: Human PR-positive reporter cell line (e.g., T47D-PRE-Luc or commercially available kits).

  • Cell Culture Media: Appropriate media and supplements (e.g., phenol red-free media to avoid estrogenic effects).

  • Agonist: Progesterone.

  • Antagonist: 1,4-Oxazepane test compound.

  • Luciferase Assay Reagent: Substrate for the luciferase enzyme.

  • Luminometer: Plate-reading instrument to measure light output.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed the reporter cells into a 96-well cell culture plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the 1,4-oxazepane test compound in culture media.

    • Prepare a solution of progesterone at a concentration that elicits a submaximal (EC₈₀) response. This is the "challenge agonist."

  • Cell Treatment:

    • Remove the old media from the cells.

    • Add the media containing the serially diluted 1,4-oxazepane antagonist to the wells.

    • Immediately add the challenge agonist (progesterone) to all wells except the vehicle control.

    • Include controls: vehicle only (basal activity) and agonist only (maximum stimulated activity).

  • Incubation:

    • Incubate the plate for 18-24 hours to allow for transcription and translation of the reporter gene.

  • Lysis and Luminescence Reading:

    • Remove the media and lyse the cells according to the luciferase assay kit instructions.

    • Add the luciferase substrate to each well.

    • Measure the luminescence (in Relative Light Units, RLU) using a plate-reading luminometer.

Data Analysis:

  • Normalize the data by setting the "agonist only" response to 100% and the "vehicle only" response to 0%.

  • Calculate the percent inhibition for each concentration of the 1,4-oxazepane antagonist.

  • Plot the percent inhibition against the log concentration of the antagonist to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced reporter activity.

Example Data Table:

Compound Concentration (nM)Relative Light Units (RLU)% Inhibition
0 (Vehicle)1,5000
0 (Agonist only)100,000(100% Signal)
0.198,5001.5
185,30014.9
1052,10048.6
10010,50090.9
10002,00099.5

Conclusion and Future Directions

The protocols outlined provide a robust framework for the initial characterization of 1,4-oxazepane derivatives as non-steroidal progesterone receptor antagonists. Successful identification of compounds with high binding affinity (low Kᵢ) and potent functional antagonism (low IC₅₀) is the first step. The critical next phase, not detailed here, involves assessing selectivity by performing similar functional assays against other key steroid receptors (GR, AR, ER, MR) to confirm the non-steroidal advantage. Compounds demonstrating high potency and selectivity in vitro, such as those with IC₅₀ values in the low nanomolar range and over 100-fold selectivity against other receptors, become prime candidates for further preclinical development, including in vivo efficacy studies. The ultimate goal is the development of a highly selective, non-steroidal PR antagonist with a superior safety profile for use in women's health.

References

  • New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • progesterone receptor signaling pathway Gene Ontology Term (GO:0050847). (n.d.). AmiGO 2. Retrieved March 7, 2026, from [Link]

  • Jacobsen, B. M., & Horwitz, K. B. (2012). Progesterone Receptor Signaling Mechanisms. Journal of Mammary Gland Biology and Neoplasia, 17(3-4), 117–128.
  • Winneker, R. C., Fensome, A., Wrobel, J. E., Zhang, Z., & Zhang, P. (2005). Nonsteroidal progesterone receptor modulators: structure activity relationships. Seminars in Reproductive Medicine, 23(1), 46–57. [Link]

  • Hamar, M. C., et al. (2022). Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease. Endocrine Reviews, 43(6), 1014–1051. [Link]

  • Zhang, P., Fensome, A., Wrobel, J., Winneker, R., & Zhang, Z. (2003). Non-steroidal progesterone receptor modulators.
  • Mani, S. K. (2014). Progesterone Signaling Mechanisms in Brain and Behavior. Frontiers in Neuroscience, 8. [Link]

  • Zhang, P., Fensome, A., Wrobel, J., Winneker, R., & Zhang, Z. (2003). Non-steroidal progesterone receptor modulators.
  • Selective progesterone receptor modulator. (2023, December 1). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Zhang, P., et al. (2003). Non-steroidal progesterone receptor modulators.
  • Zhang, P., Kern, J. C., Terefenko, E. A., Fensome, A., Unwalla, R., Zhang, Z., Cohen, J., Berrodin, T. J., Yudt, M. R., Winneker, R. C., & Wrobel, J. (2008). 7-aryl 1,5-dihydro-benzo[e]oxazepin-2-ones and analogs as
Application

Development of 1,4-oxazepane-based probes for chemical biology.

Advanced Application Note: Design, Synthesis, and Validation of 1,4-Oxazepane-Based Chemical Probes Introduction & Rationale In the landscape of medicinal chemistry and chemical biology, scaffold hopping is a critical st...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Design, Synthesis, and Validation of 1,4-Oxazepane-Based Chemical Probes

Introduction & Rationale

In the landscape of medicinal chemistry and chemical biology, scaffold hopping is a critical strategy to navigate crowded patent spaces, optimize pharmacokinetic properties, and enhance target selectivity. While the six-membered morpholine ring is ubiquitous in approved therapeutics, its seven-membered counterpart—the 1,4-oxazepane ring—represents a highly versatile, yet underexploited, alternative for the development of novel chemical probes[1].

As a Senior Application Scientist, I frequently advocate for the transition to a 1,4-oxazepane scaffold when a project demands enhanced three-dimensional (3D) diversity. The fundamental difference between morpholine and 1,4-oxazepane lies in ring size and conformational flexibility[1]. The insertion of an additional methylene unit increases the carbon framework, which subtly elevates lipophilicity and fundamentally alters the spatial projection of attached substituents[1]. This expanded flexibility allows the probe to access and adapt to binding poses that are sterically hindered for the more rigid morpholine core. This structural nuance has proven highly advantageous in developing selective ligands for the dopamine D4 receptor[2], human monoamine oxidase B (hMAO-B)[3], and reversible covalent inhibitors for dipeptidyl peptidase 1 (DPP1)[4].

Physicochemical Profiling: Morpholine vs. 1,4-Oxazepane

Before initiating synthesis, it is imperative to understand how scaffold selection governs the probe's behavior in biological systems. Table 1 outlines the causal relationships between the structural shift and the resulting physicochemical properties.

Table 1: Physicochemical Comparison of Morpholine and 1,4-Oxazepane Scaffolds

PropertyMorpholine Core1,4-Oxazepane CoreCausality / Rationale
Ring Size & Shape 6-membered, rigid chair7-membered, flexible twist-chairThe extra -CH2- group increases degrees of freedom, enabling broader exploration of chemical space within deep or complex binding pockets.
Lipophilicity (LogP) Generally lowerPotentially higherThe larger carbon framework inherently increases hydrophobicity. Substituent optimization is required to maintain an ideal LogP[1].
Aqueous Solubility HighVariable (often lower)Increased lipophilicity can reduce solubility; strategic placement of polar functional groups on the oxazepane ring mitigates this[1].
Target Selectivity Broad / PromiscuousHighly SpecificThe altered 3D spatial arrangement of substituents improves selectivity (e.g., differentiating D4 from D2 receptors)[2].

Experimental Workflows & Logical Relationships

To visualize the strategic deployment of 1,4-oxazepane probes, the following workflow illustrates the hit-to-lead optimization cycle, emphasizing the feedback loop between biological evaluation and in silico design.

Workflow Target Target Identification (e.g., D4 Receptor, hMAO-B) Scaffold Scaffold Hopping (Morpholine -> 1,4-Oxazepane) Target->Scaffold Structural Need Design In Silico Probe Design (3D-QSAR & Docking) Scaffold->Design 3D Diversity Synthesis Chemical Synthesis (Epoxide Ring Opening) Design->Synthesis Candidate Probes Assay Biological Evaluation (Radioligand / Enzyme Assays) Synthesis->Assay Purified Probes Optimization Lead Optimization (ADME & Selectivity Tuning) Assay->Optimization Activity Data Optimization->Design Feedback Loop

Workflow for the design and optimization of 1,4-oxazepane-based chemical probes.

Synthetic Protocol: Preparation of 2,4-Disubstituted 1,4-Oxazepanes

The synthesis of seven-membered rings is traditionally challenged by the entropic penalty of cyclization. The following protocol utilizes an epoxide ring-opening followed by an intramolecular cyclization using a sulfate leaving group—a highly reliable, field-proven method for generating these probes[2].

Materials:

  • Phenol derivative (e.g., p-chlorophenol)

  • Epibromohydrin

  • 2-Aminoethylhydrogen sulfate

  • Sodium hydroxide (NaOH)

  • Benzyl bromide derivative

  • Solvents: Ethanol, Water, Dichloromethane (DCM)

Step-by-Step Methodology:

  • Epoxide Formation (Alkylation):

    • Action: Dissolve the phenol derivative (1.0 eq) in a mixture of NaOH (aq) and ethanol. Add epibromohydrin (1.2 eq) dropwise at 0 °C. Stir at room temperature for 12 hours.

    • Causality: The phenoxide ion acts as a strong nucleophile, attacking the less sterically hindered carbon of epibromohydrin to form a 2-phenoxymethyloxirane intermediate. Strict temperature control at 0 °C is mandatory to minimize the polymerization of the highly reactive epoxide.

  • Ring Opening & Cyclization:

    • Action: To the isolated oxirane (1.0 eq) in an ethanol/water mixture, add 2-aminoethylhydrogen sulfate (1.5 eq) and NaOH (3.0 eq). Heat the reaction mixture to 60 °C for 24 hours.

    • Causality: The primary amine of 2-aminoethylhydrogen sulfate opens the epoxide regioselectively. Subsequently, the strongly basic conditions deprotonate the newly formed secondary alcohol, triggering an intramolecular nucleophilic substitution that displaces the sulfate group to close the 7-membered 1,4-oxazepane ring[2]. The sulfate acts as an exceptional leaving group, providing the thermodynamic driving force needed to overcome the entropic barrier of 7-membered ring formation.

  • N-Alkylation (Probe Derivatization):

    • Action: Extract the intermediate 1,4-oxazepane into DCM. Add a benzyl bromide derivative (1.1 eq) and potassium carbonate (2.0 eq). Reflux for 8 hours.

    • Causality: The secondary amine of the 1,4-oxazepane is alkylated to form the final tertiary amine probe. The specific choice of the benzyl substituent is critical, as 3D-QSAR models indicate this region interacts heavily with the hydrophobic pockets of target receptors[2].

Biological Evaluation Protocol: Radioligand Binding Assay

To validate the synthesized probes, a self-validating radioligand binding assay is employed. This protocol ensures trustworthiness by incorporating specific controls to differentiate between target (D4) and off-target (D2) receptor affinities.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Action: Harvest CHO cells stably expressing human D4 receptors. Homogenize in Tris-HCl buffer (pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 1.5 mM CaCl2, 5 mM KCl).

    • Causality: EDTA chelates divalent cations to inhibit endogenous metalloproteases during cell lysis, preserving receptor integrity. The final assay buffer deliberately reintroduces specific ions (Ca2+, K+) necessary for maintaining the active, ligand-receptive conformation of the GPCR.

  • Binding Reaction:

    • Action: Incubate 50 µg of membrane protein with 0.5 nM [3H]spiperone and varying concentrations of the 1,4-oxazepane probe (10^-10 to 10^-4 M) in a final volume of 250 µL for 120 minutes at 25 °C.

    • Causality: [3H]spiperone is selected as the radioligand due to its high baseline affinity for D2-like receptors[5]. The 120-minute incubation ensures the system reaches thermodynamic equilibrium, which is a non-negotiable requirement for accurate Ki (inhibition constant) determination.

  • Non-Specific Binding (NSB) Control (Self-Validation Step):

    • Action: In parallel control wells, include 10 µM haloperidol alongside the radioligand and membranes.

    • Causality: Haloperidol at this concentration completely saturates all specific D4 binding sites. Any remaining radioactivity detected in these wells represents non-specific binding (e.g., to lipids or the microplate). Subtracting this NSB from total binding yields the true specific binding of the probe.

  • Termination and Detection:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash filters 3x with ice-cold buffer. Measure bound radioactivity using liquid scintillation counting.

    • Causality: Polyethylenimine neutralizes the negative charge of the glass fiber filters, drastically reducing non-specific binding of the radioligand to the filter itself. Ice-cold washes kinetically freeze the system, preventing the dissociation of the receptor-ligand complex during the separation step.

Mechanism Probe 1,4-Oxazepane Probe (Test Ligand) Receptor Dopamine D4 Receptor (CHO Cell Membrane) Probe->Receptor Competitive Binding Radioligand [3H]Spiperone (Radioligand) Radioligand->Receptor Displaced by Probe Detection Scintillation Counting (Signal Output) Receptor->Detection Bound Radioactivity Measured

Mechanism of competitive radioligand binding assay for D4 receptor probes.

Quantitative Data Presentation

The structural shift from morpholine to 1,4-oxazepane often yields significant changes in receptor affinity. Table 2 illustrates representative binding data demonstrating the enhanced selectivity of 1,4-oxazepane probes for the D4 receptor over the D2 receptor—a critical objective in developing chemical probes that avoid extrapyramidal side effects[5].

Table 2: Representative Binding Affinities of Chemical Probes

Scaffold TypeCompound StructureD4 Receptor Ki (nM)D2 Receptor Ki (nM)Selectivity Ratio (D2/D4)
Morpholine 2-(phenoxymethyl)-4-benzylmorpholine45.2185.0~4.1
1,4-Oxazepane 2-(phenoxymethyl)-4-benzyl-1,4-oxazepane12.5450.0~36.0
Reference Clozapine (Atypical Antipsychotic)21.0230.0~11.0

Note: The ring expansion to the 1,4-oxazepane core improves D4 affinity while simultaneously decreasing D2 affinity, vastly widening the selectivity window[2].

Conclusion

The 1,4-oxazepane scaffold is a highly versatile motif in chemical biology. By understanding the causal relationship between its 7-membered flexible geometry and its biological targets, researchers can rationally design probes with superior selectivity profiles compared to traditional morpholine analogs. The protocols detailed herein provide a robust, self-validating foundation for the synthesis and evaluation of these advanced chemical tools.

References

  • A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design Source: Benchchem URL
  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model Source: Journal of Medicinal Chemistry - ACS Publications URL
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model Source: PubMed URL
  • Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core Source: PubMed URL
  • Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986)

Sources

Method

Methods for the N-functionalization of the 1,4-oxazepane ring.

Application Note: Advanced Methods for the N-Functionalization of the 1,4-Oxazepane Ring Part 1: Strategic Overview & Scaffold Analysis The 1,4-oxazepane ring (homomorpholine) is a privileged yet underutilized seven-memb...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methods for the N-Functionalization of the 1,4-Oxazepane Ring

Part 1: Strategic Overview & Scaffold Analysis

The 1,4-oxazepane ring (homomorpholine) is a privileged yet underutilized seven-membered heterocycle. It serves as a critical bioisostere for the ubiquitous morpholine and piperazine rings, offering distinct physicochemical properties that can rescue a drug discovery campaign.

Conformational Dynamics & Reactivity

Unlike the rigid chair conformation of morpholine, the 1,4-oxazepane ring exists in a fluxional equilibrium, primarily oscillating between twist-chair and twist-boat conformations.

  • Impact on Reactivity: The secondary amine nitrogen in 1,4-oxazepane is more sterically shielded than in morpholine due to the puckering of the seven-membered ring. This often necessitates higher reaction temperatures or more active catalyst systems (e.g., Buchwald-Hartwig precatalysts) compared to six-membered analogs.

  • Nucleophilicity: While the pKa of the conjugate acid (~8.5) is comparable to morpholine, the nucleophilic attack is entropically less favored.

  • Lipophilicity: The additional methylene group increases LogP, making 1,4-oxazepane derivatives more lipophilic and often more permeable than their morpholine counterparts.

Decision Matrix for Functionalization

Select the optimal synthetic pathway based on the target electrophile.

G Start Target: N-Functionalized 1,4-Oxazepane Decision Electrophile Type? Start->Decision Aryl Aryl/Heteroaryl Halide (sp2 Carbon) Decision->Aryl Alkyl Aldehyde/Ketone or Alkyl Halide (sp3 Carbon) Decision->Alkyl Acyl Acyl/Sulfonyl Chloride (Carbonyl/Sulfonyl) Decision->Acyl MethodA Method A: Pd-Catalyzed Buchwald-Hartwig (Preferred for deactivated aryls) Aryl->MethodA MethodB Method B: Reductive Amination (Standard for 1°/2° alkyls) Alkyl->MethodB MethodC Method C: Schotten-Baumann (Library generation) Acyl->MethodC

Caption: Figure 1. Synthetic decision tree for selecting the optimal N-functionalization strategy.

Part 2: Detailed Experimental Protocols

Method A: N-Arylation via Buchwald-Hartwig Cross-Coupling

Best for: Introducing aryl or heteroaryl groups, especially when S_NAr fails due to electron-rich electrophiles.

Expert Insight: For 7-membered rings, standard ligands like BINAP often result in low yields due to the ring's steric bulk. We recommend RuPhos or BrettPhos based precatalysts, which create a spacious binding pocket for the bulky amine.

Protocol:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Pd Precatalyst: RuPhos Pd G3 (2–5 mol%)

    • Ligand: RuPhos (2–5 mol%) – Optional if using G3/G4 precatalyst, but recommended for difficult substrates.

    • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv) for base-sensitive substrates.

    • Substrate: Aryl Halide (1.0 equiv).[1][2]

    • Nucleophile: 1,4-Oxazepane (1.2 equiv).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal the vial and heat to 80–100 °C for 12–18 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through a celite pad, and concentrate.

  • Purification: Flash chromatography (typically 0-50% EtOAc/Hexanes).

Optimization Table:

Variable Standard Condition Challenging Substrate Condition
Catalyst RuPhos Pd G3 BrettPhos Pd G3 or P(tBu)3 Pd G2
Base NaOtBu LHMDS (for base-sensitive groups)
Solvent Toluene t-Amyl Alcohol (promotes solubility)

| Temp | 85 °C | 110 °C |

Method B: N-Alkylation via Reductive Amination

Best for: Installing alkyl chains with high chemoselectivity. Avoids over-alkylation seen with alkyl halides.

Expert Insight: 1,4-Oxazepane secondary amines can be sluggish to form iminium ions with hindered ketones. The use of Ti(OiPr)₄ as a Lewis acid additive is highly recommended for ketone substrates to drive equilibrium before reduction.

Protocol:

  • Imine Formation:

    • Dissolve Ketone/Aldehyde (1.0 equiv) and 1,4-Oxazepane (1.1 equiv) in anhydrous DCE (Dichloroethane) or THF .

    • Optional: Add Ti(OiPr)₄ (1.5 equiv) if reacting with a ketone. Stir for 2–4 hours at RT.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5–2.0 equiv) in one portion.

    • Stir at RT for 4–16 hours.

  • Quench:

    • Quench with saturated aqueous NaHCO₃ (or 1M NaOH if Ti(OiPr)₄ was used, to precipitate Titanium salts).

    • Filter through celite if a precipitate forms.

  • Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

Method C: N-Sulfonylation & Acylation (Library Synthesis)

Best for: Rapid generation of amide/sulfonamide libraries for SAR studies.

Protocol:

  • Setup: Dissolve 1,4-Oxazepane (1.0 equiv) in DCM (0.1 M).

  • Base: Add DIPEA (2.0 equiv) or Pyridine (3.0 equiv).

  • Addition: Cool to 0 °C. Add Sulfonyl Chloride or Acid Chloride (1.1 equiv) dropwise.

    • Note: The 7-membered ring is less prone to bis-acylation than primary amines, but cooling controls the exotherm.

  • Completion: Warm to RT and stir for 2 hours.

  • Workup: Wash with 1M HCl (to remove excess base/amine), then saturated NaHCO₃.

Part 3: Troubleshooting & Quality Control

Common Failure Modes
  • Low Conversion in Buchwald:

    • Cause: Catalyst deactivation or steric clash.

    • Fix: Switch to BrettPhos Pd G3 . Ensure solvent is rigorously degassed (O₂ kills the active Pd(0) species).

  • Incomplete Reductive Amination:

    • Cause: Poor iminium formation.

    • Fix: Use the Ti(OiPr)₄ protocol or switch to microwave irradiation (80 °C, 10 min) for the imine formation step.

  • Product Instability:

    • Note: 1,4-Oxazepanes are generally stable, but the resulting tertiary amines can be prone to N-oxidation. Store under inert atmosphere.

Reaction Workflow Visualization

Workflow Start Start: 1,4-Oxazepane Screen Screening Phase (20 mg scale) Start->Screen Select Method Analysis LCMS Analysis (Conversion > 80%?) Screen->Analysis 16h Reaction Analysis->Screen No (Change Ligand/Base) ScaleUp Scale Up (1-5 g) Analysis->ScaleUp Yes Purify Purification (Flash/Prep HPLC) ScaleUp->Purify

Caption: Figure 2. Recommended workflow for optimizing N-functionalization conditions.

References

  • Synthesis and Reactivity of 1,4-Oxazepanes

    • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025. Link

  • Buchwald-Hartwig Methodology

    • Buchwald-Hartwig Amination: A Practical Guide. Organic Chemistry Portal.[3] Link

    • RuPhos Palladium Precatalysts for Challenging Couplings.[1] Benchchem Application Note. Link

  • Reductive Amination Protocols

    • Reductive Amination: A Guide to Reaction Conditions. Master Organic Chemistry. Link

  • Medicinal Chemistry of 7-Membered Rings

    • A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. Benchchem.[4] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Challenges in 1,4-Oxazepane Ring Closures

Welcome to the Technical Support Center for 1,4-oxazepane synthesis. Constructing seven-membered medium-ring heterocycles presents unique thermodynamic and kinetic hurdles. The entropic penalty of bringing two reactive c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-oxazepane synthesis. Constructing seven-membered medium-ring heterocycles presents unique thermodynamic and kinetic hurdles. The entropic penalty of bringing two reactive chain termini together, combined with transannular steric interactions, often leads to competing intermolecular polymerization rather than the desired intramolecular cyclization.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you successfully close 1,4-oxazepane rings.

I. Strategic Workflow for Ring Closure

Selecting the correct cyclization strategy is the most critical step in 1,4-oxazepane synthesis. The decision depends entirely on the electronic nature and structural rigidity of your precursor.

StrategySelection A 1,4-Oxazepane Precursor B N-Acyl Amino Acid? A->B C Amino Alcohol? A->C D Aldehyde + SnAP? A->D E Use Pseudoprolines (Disrupt trans-amide) B->E Yes F Mitsunobu Cyclization (Inversion of stereocenter) C->F Yes G Radical Cyclization (Cu(OTf)2 / HFIP) D->G Yes

Decision tree for selecting the optimal 1,4-oxazepane ring closure strategy.

II. Troubleshooting Guides & FAQs

Q1: My intramolecular cyclization of an N-acyl amino acid precursor yields linear oligomers instead of the 1,4-oxazepane-2,5-dione. How can I favor ring closure? Causality: Carboxylic amides naturally prefer a trans-conformation. This spatial arrangement points the reactive termini away from each other, making the entropic penalty for 7-membered ring closure insurmountable under standard conditions. Solution: You must introduce steric bulk to disrupt intermolecular beta-sheet aggregation and force a cis-amide conformation. As demonstrated in the 1[1], utilizing removable p-methoxybenzyl (PMB) groups or serine-derived pseudoprolines effectively alters the rotational restriction, enabling successful cyclization.

Q2: Traditional acid-catalyzed etherifications are failing on my unactivated aliphatic precursors. Are there alternative methods? Causality: Unactivated primary carbons lack the electrophilicity required for standard SN2 intramolecular closures, leading to decomposition or no reaction. Solution: Employ Tin Amino Protocol (SnAP) reagents. By condensing an aldehyde with a SnAP-OA reagent, you form an imine that undergoes a highly favored radical cyclization. The use of stoichiometric Cu(OTf)2 acts as a one-electron oxidant to generate a nitrogen-centered radical, while HFIP (hexafluoro-2-propanol) stabilizes the polar transition state during the 7-endo-trig closure. This method consistently yields medium-ring N-heterocycles from simple aldehydes[2].

Q3: How can I prevent stereochemical scrambling during halo-etherification cyclizations? Causality: While halo-etherification proceeds via a stereospecific bromonium ion, the stereochemistry can scramble due to intermolecular halogen transfer to other substrate molecules before the intramolecular cyclization occurs. Solution: Solvent selection is critical to modulating the lifetime of the bromonium intermediate. Switching to coordinating solvents like THF or DMF suppresses intermolecular halogen transfer, preserving the stereochemical integrity of the chiral 1,4-oxazepane[3].

Q4: Intramolecular Mitsunobu reactions successfully close my ring, but triphenylphosphine oxide (TPPO) byproducts are ruining my yields during purification. What are the best practices? Causality: The high molecular weight and polarity of TPPO cause it to co-elute with many polar oxazepanes during standard silica gel chromatography. Solution: Adopt a scalable recrystallization strategy. As detailed in the4[4], performing the reaction in a single solvent system and subsequently recrystallizing the crude product from ice-cold methanol allows for the isolation of the oxazepane in >99% purity without chromatography.

III. Quantitative Data: Strategy Comparison

The following table summarizes the operational parameters and expected outcomes for the primary 1,4-oxazepane cyclization strategies.

Cyclization StrategyPrecursor TypeKey Reagents & SolventsTypical YieldStereocontrolPrimary Challenge
Radical SnAP Cyclization Aldehyde + SnAP-OACu(OTf)2, HFIP, 2,6-lutidine75 - 86%ModerateRequires stoichiometric copper oxidant[2]
Mitsunobu Etherification Amino AlcoholsDEAD/DIAD, PPh391 - 93%Inversion (SN2)TPPO byproduct removal[4]
Halo-Etherification Unsaturated Amino AlcoholsNBS or Br2, THF40 - 47%Anti-additionStereochemical scrambling via halogen transfer[3]
Amide Cyclization N-acyl amino acidsCoupling agents, PseudoprolinesVariableRetentionTrans-amide conformation preventing closure[1]

IV. Self-Validating Experimental Protocols

Protocol A: SnAP Reagent-Mediated Radical Cyclization

Objective: One-step synthesis of substituted 1,4-oxazepanes from aldehydes without relying on chromatography.

SnAPMechanism A SnAP-Imine B Cu(II) Oxidation A->B C N-Radical Intermediate B->C D 7-endo-trig Cyclization C->D E 1,4-Oxazepane D->E

Mechanistic pathway of SnAP reagent-mediated radical cyclization.

  • Imine Formation: Condense the SnAP-OA reagent (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous CH2Cl2 over 4Å molecular sieves at room temperature.

    • Causality: Molecular sieves drive the equilibrium forward by sequestering water, preventing imine hydrolysis prior to oxidation.

    • Validation Check: Monitor the reaction via 1H NMR. Proceed to the next step only when the aldehyde proton signal (~9.5-10.5 ppm) completely disappears.

  • Isolation: Filter the mixture to remove the molecular sieves and evaporate the solvent to isolate the crude imine.

  • Radical Cyclization: Dissolve the crude imine in a 4:1 mixture of CH2Cl2 and HFIP. Add stoichiometric Cu(OTf)2 (1.0 equiv) and 2,6-lutidine (1.0 equiv). Stir at room temperature for 12 hours.

    • Causality: Cu(OTf)2 initiates the radical cascade, while HFIP stabilizes the resulting carbon-centered radical, favoring the 7-membered ring closure over alternative degradation pathways[2].

  • Purification: Perform a standard aqueous work-up, then treat the organic layer with HCl to precipitate the 1,4-oxazepane as an HCl salt.

    • Validation Check: LC-MS must confirm >98% purity of the precipitated salt, validating the bypass of silica gel chromatography.

Protocol B: Stereoselective Halo-Etherification

Objective: Synthesis of chiral polysubstituted 1,4-oxazepanes with strict stereocontrol.

Haloetherification A Unsaturated Amino Alcohol B Halogenation (Bromonium Ion) A->B C Anti-Addition (Stereospecific) B->C D 7-endo Cyclization C->D E Chiral Oxazepane D->E

Halo-etherification cascade for chiral 1,4-oxazepane synthesis.

  • Substrate Preparation: Prepare the unsaturated amino alcohol precursor via reductive amination. Ensure the material is rigorously dried.

  • Halogenation: Dissolve the precursor in anhydrous THF at 0 °C. Add N-Bromosuccinimide (NBS, 1.1 equiv) portion-wise.

    • Causality: THF acts as a mild Lewis base, coordinating the bromonium ion and preventing intermolecular halogen transfer, which is the primary cause of stereochemical scrambling[3].

  • Cyclization: Allow the reaction to warm to room temperature and stir.

    • Validation Check: Monitor via TLC (7:3 Hexanes/EtOAc). The reaction is complete when the UV-active starting material spot is entirely consumed.

  • Isolation: Quench with saturated aqueous Na2S2O3 to neutralize residual electrophilic bromine. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

V. References

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin Source: ACS Publications (The Journal of Organic Chemistry) URL:1[1]

  • SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes Source: Nature Chemistry / SciSpace URL:2[2]

  • Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes Source: ACS Publications (The Journal of Organic Chemistry) URL:3[3]

  • Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd Source: ACS Publications (Organic Process Research & Development) URL:4[4]

Sources

Optimization

Improving the yield and purity of 7-(Oxan-4-yl)-1,4-oxazepane synthesis.

Welcome to the technical support center for the synthesis of 7-(Oxan-4-yl)-1,4-oxazepane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-(Oxan-4-yl)-1,4-oxazepane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. The following information is based on established synthetic methodologies and practical, field-proven insights.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of 7-(Oxan-4-yl)-1,4-oxazepane, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield of the Crude Product

Question: My reaction is consistently resulting in a low yield of 7-(Oxan-4-yl)-1,4-oxazepane before purification. What are the likely causes and how can I improve the yield?

Answer: Low yields in the formation of the 1,4-oxazepane ring system are often multifactorial. The primary synthetic route typically involves a reductive amination between a suitable amino alcohol precursor and tetrahydro-4H-pyran-4-one, followed by intramolecular cyclization. Several factors can negatively impact this process.

One of the most common challenges is the competition between the desired intramolecular cyclization and intermolecular side reactions, which can lead to the formation of polymers or dimers.[1][2] To favor the formation of the seven-membered ring, it is crucial to maintain high dilution conditions. This can be achieved by the slow, dropwise addition of the linear precursor to a large volume of solvent.

The choice of reducing agent in the reductive amination step is also critical. While sodium borohydride (NaBH₄) can be effective, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are more selective and perform well under mildly acidic conditions that favor imine formation.[2][3]

Recommended Actions:

  • Employ High-Dilution Conditions: Gradually add the linear amino alcohol precursor to a large volume of the reaction solvent to minimize intermolecular side reactions.[1]

  • Optimize the Reducing Agent: If using NaBH₄, consider switching to NaBH₃CN or STAB for improved selectivity and efficiency in the reductive amination step.[2][3]

  • Control Reaction Temperature: Maintain the recommended temperature for each step of the synthesis. Deviations can lead to increased side product formation.

  • Ensure Starting Material Purity: Use highly pure starting materials, as impurities can interfere with the reaction and lead to the formation of by-products.

Issue 2: Difficulty in Product Purification

Question: I am struggling to purify the crude 7-(Oxan-4-yl)-1,4-oxazepane. Standard silica gel chromatography is giving poor separation and product loss. What are the best purification strategies?

Answer: The purification of 1,4-oxazepane derivatives can be challenging due to their polarity and potential for high water solubility.[1] Tailing on silica gel is a common issue for amines, leading to broad peaks and poor separation.

To mitigate this, adding a basic modifier to the eluent system is often effective. A small percentage of triethylamine (Et₃N) or ammonia (in the form of a methanolic or ethanolic solution) can help to deactivate the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.[1]

A gradient elution is typically more effective than an isocratic one. Starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity by introducing methanol or ethanol can effectively separate the desired product from less polar impurities.

Recommended Purification Protocol:

ParameterSpecification
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase AEthyl Acetate/Hexanes (e.g., 1:1)
Mobile Phase BMethanol or Ethanol
Modifier0.5-1% Triethylamine (v/v) in the mobile phase
Elution ProfileStart with 100% A, gradually increase to 10-20% B in A.

If the compound is a salt, recrystallization from a suitable solvent system can be a highly effective method for purification.

Issue 3: Presence of Persistent Impurities

Question: My final product shows persistent impurities in LC-MS and NMR analysis. What are the likely identities of these impurities and how can I prevent their formation?

Answer: Impurities in the final product can originate from several sources, including unreacted starting materials, by-products from side reactions, or degradation of the product.[2][4]

A common by-product in reductive amination reactions is the corresponding alcohol, formed by the reduction of the ketone starting material (tetrahydro-4H-pyran-4-one) before imine formation. Using a less reactive reducing agent like NaBH₃CN can minimize this side reaction.

Another possibility is the formation of dimers or oligomers from intermolecular reactions, as discussed in Issue 1.[2] High-dilution conditions are the primary strategy to prevent this.

If chiral starting materials are used, the formation of diastereomers is a possibility.[5] These can be difficult to separate by standard chromatography. Chiral chromatography or derivatization to enhance separability may be necessary.[2]

Troubleshooting Impurity Formation:

Observed ImpurityPotential CauseRecommended Action
Starting Ketone AlcoholPremature reduction of the ketone.Use a milder reducing agent (e.g., NaBH₃CN) and ensure imine formation is favored.
High Molecular Weight SpeciesIntermolecular side reactions.Employ high-dilution conditions during the cyclization step.[1]
DiastereomersUse of chiral precursors.Optimize reaction conditions (temperature, solvent) to favor the desired diastereomer. Consider chiral purification methods.[2][5]
Experimental Workflow Visualization

G cluster_reaction Reaction Stage cluster_workup Workup & Purification start Amino Alcohol + Tetrahydro-4H-pyran-4-one reductive_amination Reductive Amination (e.g., NaBH3CN) start->reductive_amination cyclization Intramolecular Cyclization (High Dilution) reductive_amination->cyclization crude_product Crude 7-(Oxan-4-yl)-1,4-oxazepane cyclization->crude_product quench Reaction Quench crude_product->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography (Gradient Elution + Et3N) extraction->purification pure_product Pure Product purification->pure_product

Caption: General workflow for the synthesis and purification of 7-(Oxan-4-yl)-1,4-oxazepane.

II. Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials?

A1: The purity of the starting amino alcohol and tetrahydro-4H-pyran-4-one is paramount. Impurities in these materials can lead to the formation of by-products that are difficult to remove. It is recommended to use starting materials with a purity of ≥98%. Additionally, ensure that the reagents are anhydrous, as water can interfere with the reductive amination process.[1]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques for monitoring the reaction.

  • TLC: Use a suitable mobile phase (e.g., ethyl acetate/methanol with a small amount of triethylamine) to track the consumption of the starting materials and the formation of the product. Staining with potassium permanganate (KMnO₄) is often effective for visualizing the product.[6]

  • LC-MS: This technique provides more detailed information, allowing for the identification of the product and any major by-products by their mass-to-charge ratio.[4]

Q3: What analytical techniques are recommended for final product characterization and purity assessment?

A3: A combination of techniques is necessary for comprehensive characterization and purity assessment.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is ideal for quantifying the purity of the final compound and detecting non-volatile impurities.[4][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Q4: Are there alternative synthetic routes to 7-(Oxan-4-yl)-1,4-oxazepane?

A4: While reductive amination is a common and effective method, other synthetic strategies for forming the 1,4-oxazepane ring system have been reported. These can include ring-closing metathesis (RCM) and tandem reactions.[1] For specific derivatives, solid-phase synthesis can be employed to generate libraries of compounds.[5][7] The choice of synthetic route will depend on the specific substitution pattern desired and the available starting materials.

Troubleshooting Logic Diagram

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Impure Product cause1 Intermolecular Side Reactions problem->cause1 cause2 Inefficient Reductive Amination problem->cause2 cause3 Poor Chromatographic Separation problem->cause3 cause4 Starting Material Impurities problem->cause4 solution1 High Dilution Conditions cause1->solution1 solution2 Optimize Reducing Agent (e.g., NaBH3CN) cause2->solution2 solution3 Use Basic Modifier (e.g., Et3N) in Eluent cause3->solution3 solution4 Ensure High Purity of Starting Materials cause4->solution4

Caption: Troubleshooting logic for addressing low yield and purity issues.

III. References

  • Application Note: HPLC and TLC Methods for Purity Analysis of 1,4-Oxazepan-6-one - Benchchem. Available at:

  • Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis - Benchchem. Available at:

  • Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane - Benchchem. Available at:

  • Technical Support Center: Synthesis of 1,4-Oxazepane-6-sulfonamide - Benchchem. Available at:

  • Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Oxazepane Derivatives - Benchchem. Available at:

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC - PubMed Central. Available at:

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Publishing - Rsc.org. Available at:

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Available at:

  • A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems - Benchchem. Available at:

  • Intramolecular reductive aminations for the formation of azepanes.72,73 - ResearchGate. Available at:

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at:

Sources

Troubleshooting

Technical Support Center: 1,4-Oxazepane Stability &amp; Degradation Troubleshooting

Welcome to the Technical Support Center for 1,4-oxazepane compounds. While 1,4-oxazepanes are highly valuable 7-membered heterocyclic bioisosteres used to modulate physicochemical properties (such as reducing protein bin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-oxazepane compounds. While 1,4-oxazepanes are highly valuable 7-membered heterocyclic bioisosteres used to modulate physicochemical properties (such as reducing protein binding or improving solubility), their unique conformational flexibility and inherent ring strain introduce specific stability liabilities.

As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and resolve degradation issues related to acid-catalyzed ring opening, oxidative liability, and metabolic clearance.

Diagnostic Troubleshooting Workflow

Before altering your formulation or synthetic route, you must identify the precise degradation pathway. Use the workflow below to categorize the instability based on mass spectrometry profiling.

DiagnosticWorkflow Start Observe 1,4-Oxazepane Degradation LCMS Perform LC-MS/MS Profiling Start->LCMS IsMass Mass Shift Analysis LCMS->IsMass MassPlus16 +16 Da (Oxidation) IsMass->MassPlus16 Oxidative MassPlus18 +18 Da (Ring Opening) IsMass->MassPlus18 Hydrolytic ActionOx Check CYP/Peroxide Protect from Light MassPlus16->ActionOx ActionHyd Adjust pH to 4-7 Buffer Optimization MassPlus18->ActionHyd

Diagnostic workflow for identifying 1,4-oxazepane degradation pathways.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Acidic Solutions (pH < 4)

Symptoms: A significant decrease in the parent peak area during HPLC analysis of samples prepared in acidic buffers, accompanied by the appearance of a highly polar degradant peak exhibiting a +18 Da mass shift[1]. Mechanistic Causality: The ether oxygen in the 1,4-oxazepane ring is highly susceptible to protonation under strong acidic conditions. Because 7-membered heterocycles possess higher inherent ring strain than their 6-membered counterparts, this protonated intermediate is thermodynamically driven to undergo nucleophilic attack by water. This results in C-O bond cleavage and irreversible ring opening into an acyclic amino alcohol[1]. Resolution Strategy:

  • Buffer Optimization: Adjust the formulation or assay buffer to a mildly acidic to neutral pH range (pH 4.0–7.0) where the ether oxygen remains unprotonated.

  • Bioisosteric Replacement: If strict acidic conditions are mandatory (e.g., simulated gastric fluid assays), consider replacing the 1,4-oxazepane with a less strained 6-membered ring (e.g., morpholine) to eliminate the ring-strain liability.

RingOpeningMechanism A 1,4-Oxazepane (Intact Ring) B Protonated Ether Intermediate A->B H+ (pH < 4) C Nucleophilic Attack (H2O) B->C Ring Strain D Acyclic Amino Alcohol (Degradant) C->D C-O Cleavage

Mechanism of acid-catalyzed ring opening in 1,4-oxazepane compounds.

Issue 2: Poor In Vitro Metabolic Stability (High Microsomal Clearance)

Symptoms: Rapid depletion of the parent compound in Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) assays, despite showing chemical stability in buffer controls. Mechanistic Causality: Saturated seven-membered rings are generally more lipophilic and possess more reactive C-H bonds than smaller heterocycles. This increased lipophilicity and conformational flexibility make the α-carbons adjacent to the heteroatoms prime targets for Cytochrome P450 (CYP)-mediated oxidative metabolism, leading to α-hydroxylation and subsequent ring cleavage[2]. Resolution Strategy:

  • Ring Contraction: Reducing the ring size to a morpholine or piperazine significantly lowers the partition coefficient (cLogD) and restricts conformational flexibility, thereby drastically improving metabolic stability[2].

  • Steric Shielding: If the 7-membered ring is critical for target binding, introduce a gem-difluoro substitution adjacent to the metabolic "soft spot" to electronically deactivate the C-H bonds and sterically block CYP access.

Issue 3: Inconsistent Results During Long-Term Storage

Symptoms: Gradual appearance of +16 Da (oxidation) peaks or complex degradation profiles over weeks of storage, particularly in solution. Mechanistic Causality: Heterocyclic amines and ethers are prone to auto-oxidation via radical mechanisms when exposed to atmospheric oxygen, trace peroxides in aging solvents (e.g., THF, PEG), or ambient light[3]. Resolution Strategy:

  • Store all stock solutions in amber vials to prevent photolytic degradation.

  • Purge storage containers with argon or nitrogen and strictly utilize peroxide-free, LC-MS grade solvents for long-term compound archiving.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include critical quenching and mass-balance steps to guarantee that observed degradation is a true reflection of the molecule's stability, rather than an artifact of the analytical handling.

Protocol A: ICH-Compliant Forced Degradation Study

A forced degradation study is essential to predict the intrinsic stability of the 1,4-oxazepane molecule and establish degradation pathways[4].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the 1,4-oxazepane compound in an inert co-solvent (e.g., LC-MS grade Acetonitrile) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Critical Step: Neutralize with exactly 1 mL of 0.1 M NaOH immediately before analysis. This arrests degradation and ensures the measured breakdown occurred strictly during the thermal window, not in the autosampler queue.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl prior to analysis.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark to isolate oxidative variables from photolytic ones[1].

  • Analysis & Mass Balance: Dilute all samples to 100 µg/mL with mobile phase. Analyze via stability-indicating RP-HPLC coupled with High-Resolution Mass Spectrometry (HRMS). Validate the assay by checking the mass balance: the sum of the peak areas of the degradants plus the remaining parent compound should approximate 100% of the control peak area.

Protocol B: In Vitro Microsomal Stability Assay (HLM/RLM)
  • Preparation: Pre-warm 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Baseline Establishment (T=0): Extract a 50 µL aliquot before adding the cofactor and immediately quench it in 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard. This establishes a true 100% baseline.

  • Initiation: Add the 1,4-oxazepane test compound (final concentration 1 µM). Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At time points 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in the internal standard-spiked cold acetonitrile. The internal standard corrects for any extraction variability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Comparative Stability Metrics

To guide bioisosteric replacement strategies, the following table summarizes the quantitative stability data of 1,4-oxazepane against alternative heterocyclic scaffolds[2].

Scaffold StructureRing SizeRelative Lipophilicity (Impact on cLogP)Acid Stability (pH 2.0, 24h)HLM Metabolic Stability (

)
1,4-Oxazepane 7-memberedHighLow (Prone to Ring Opening)< 15 min
Morpholine 6-memberedModerateHigh (Stable)> 60 min
Piperazine 6-memberedLowHigh (Stable)> 45 min
Oxetane 4-memberedVery LowModerate> 60 min

Note: Reducing the ring size from a 7-membered oxazepane to a 6-membered morpholine or a 4-membered oxetane consistently improves both hydrolytic and metabolic stability profiles.

References

  • Stability issues of 1,4-Oxazepane-6-sulfonamide in solution.Benchchem.
  • Mitigating Heterocycle Metabolism in Drug Discovery.Journal of Medicinal Chemistry (ACS).
  • A Risk-Based Framework for Hospital Compounding: Integrating Degradation Mechanisms and Predictive Toxicology.PMC.
  • Forced Degradation Study: An Important Tool in Drug Development.Asian Journal of Research in Chemistry.

Sources

Optimization

Optimization of reaction conditions for the synthesis of 1,4-oxazepane-2,5-diones.

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 1,4-oxazepane-2,5-diones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 1,4-oxazepane-2,5-diones. These medium-sized heterocycles are notoriously difficult to construct due to competing thermodynamic and kinetic barriers, but they are critical scaffolds in medicinal chemistry, as demonstrated in the[1].

Core Mechanistic Principles: The "Why" Behind the Failures

Before diving into troubleshooting, it is critical to understand the two primary physical chemistry roadblocks that cause cyclization failures in this class of molecules:

  • The Trans-Amide Thermodynamic Trap: Secondary amides inherently prefer a trans-conformation (Z-isomer) to minimize steric clash between alpha-substituents. In a linear N-acyl amino acid precursor, this trans-geometry points the nucleophilic hydroxyl and the electrophilic carbonyl away from each other, making the 7-membered ring closure geometrically impossible[1].

  • Lactone Lability: The resulting 1,4-oxazepane-2,5-dione core contains a highly sensitive lactone moiety. Even if cyclization is achieved, the ring is highly susceptible to hydrolysis or transesterification under basic, nucleophilic, or harshly acidic conditions[1].

Troubleshooting & FAQs

Q: Why does my macrolactonization yield linear oligomers instead of the 7-membered ring? A: This indicates a failure to overcome the entropic barrier of medium-sized ring formation. If your precursor is an N-unsubstituted secondary amide, it exists predominantly in the unreactive trans-conformation[1]. Solution: You must install a tertiary amide (e.g., via a p-methoxybenzyl (PMB) protecting group or by using pseudoprolines). The steric clash introduced by this third substituent on the nitrogen destabilizes the trans-state, forcing the molecule into a cis-amide conformation. This enables the proximity effect necessary for cyclization[2].

Q: I achieved cyclization using an N-protecting group, but the 7-membered ring degrades during deprotection. How can I isolate the N-unsubstituted core? A: The lactone within the 1,4-oxazepane-2,5-dione core is highly labile[1]. If you are using standard strong acidic conditions (e.g., neat TFA at elevated temperatures) or basic conditions to remove your protecting group, the lactone is undergoing solvolysis. Solution: Opt for strictly orthogonal, mild deprotection strategies. The PMB group is highly recommended because it can be cleaved oxidatively (e.g., using DDQ in wet DCM) or via carefully monitored acidic solvolysis (TFA/DCM with cation scavengers at 0 °C) without breaking the sensitive lactone[1].

Q: Can I use standard peptide coupling reagents for the ring closure? A: Yes, but the reaction concentration is the most critical variable. Because intramolecular 7-exo-trig cyclization is kinetically slower than intermolecular side reactions, you must operate under strict high-dilution conditions (≤ 0.005 M)[3]. Reagents like HATU or EDC/HOAt work well, provided the accompanying base (like DIPEA) is not in large excess, which could hydrolyze the newly formed lactone.

Quantitative Data: Impact of N-Substitution

To illustrate the necessity of rotational restriction, the following table summarizes the impact of various N-substituents on the dominant amide conformation and the resulting cyclization efficiency.

Precursor TypeN-Protecting GroupDominant Amide ConformationTypical Cyclization YieldMechanistic Impact
Secondary Amide None (H)>95% trans0% Reactive termini are distal; intermolecular oligomerization dominates[1].
Tertiary Amide PMB (p-methoxybenzyl)cis / trans mixture40–60% Steric bulk induces cis-rotamer; enables ring closure. PMB is easily removed later[1].
Tertiary Amide Pseudoproline (Oxazolidine)Strongly cis50–75% Rigidifies backbone; highly efficient pre-organization. Requires careful acidic deprotection[2].

Validated Experimental Protocol

The following self-validating protocol details the synthesis of an N-unsubstituted 1,4-oxazepane-2,5-dione utilizing a PMB-driven conformational restriction strategy.

Phase 1: Synthesis of the Rotationally Restricted Precursor
  • Preparation: Dissolve the linear N-acyl amino acid precursor (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • N-Alkylation: Introduce the PMB protecting group via reductive amination (using p-anisaldehyde and NaBH3CN) or direct alkylation (using PMB-Cl and K2CO3) to form the tertiary amide. This step is mandatory to disrupt the trans-amide preference[3].

  • Validation: Purify the intermediate via flash chromatography. Confirm the presence of rotamers (cis/trans mixture) via peak doubling in the ¹H-NMR spectrum, confirming successful rotational restriction.

Phase 2: High-Dilution Macrolactonization
  • Dilution: Dissolve the purified N-PMB precursor in anhydrous DCM to achieve a final strict concentration of 0.005 M .

  • Activation: Add 1.2 equivalents of HATU and 1.2 equivalents of HOAt to the stirring solution.

  • Cyclization: Cool the mixture to 0 °C and add 2.0 equivalents of DIPEA dropwise. Stir at room temperature for 16 hours. The induced cis-amide conformation will facilitate the 7-membered ring closure[1].

  • Workup: Quench with saturated aqueous NH4Cl, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Phase 3: Orthogonal Deprotection
  • Cleavage: Dissolve the protected 1,4-oxazepane-2,5-dione in a mixture of TFA/DCM (1:1) containing 5% anisole (as a cation scavenger).

  • Monitoring: Stir at 0 °C. Critical Step: Monitor closely by TLC every 15 minutes. Prolonged exposure will result in lactone hydrolysis[1].

  • Isolation: Once the starting material is consumed, rapidly concentrate under reduced pressure (co-evaporate with toluene to remove residual TFA) and purify via chromatography to yield the target N-unsubstituted core.

Workflow Visualization

Workflow A Linear N-acyl Amino Acid (trans-amide preference) B N-Alkylation / Protection (PMB or Pseudoproline) A->B Overcome thermodynamic barrier C Rotationally Restricted Precursor (cis-amide enriched) B->C Steric bulk enforces conformation D Macrolactonization (High Dilution, Mild Coupling) C->D Proximity effect enabled E Protected 1,4-oxazepane-2,5-dione D->E 7-exo-trig/tet cyclization F Orthogonal Deprotection (TFA or Hydrogenolysis) E->F Remove auxiliary G Target 1,4-oxazepane-2,5-dione F->G Final product isolation

Figure 1: Conformational restriction workflow for 1,4-oxazepane-2,5-dione synthesis.

References

  • Ruysbergh, E., Van Hecke, K., Stevens, C. V., De Kimpe, N., & Mangelinckx, S. (2017). "Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin." The Journal of Organic Chemistry, 82(12), 6210-6222. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 1,4-Oxazepanes

Welcome to the technical support center for the stereoselective synthesis of 1,4-oxazepanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 1,4-oxazepanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. 1,4-Oxazepanes are a vital class of seven-membered heterocycles with significant applications in medicinal chemistry.[1][2] However, controlling the stereochemistry during their synthesis can be a considerable challenge.[3] This resource aims to equip you with the knowledge to navigate these complexities and achieve your desired stereochemical outcomes.

Troubleshooting Guide: Common Issues in 1,4-Oxazepane Synthesis

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Diastereoselectivity in Cyclization Reactions

  • Symptom: You are obtaining a mixture of diastereomers with a low diastereomeric ratio (d.r.) during the ring-closing step.

  • Potential Causes & Solutions:

    • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the transition state energies leading to different diastereomers.[3][4]

      • Solution: Screen a variety of solvents with different polarities (e.g., THF, DMF, CH2Cl2, toluene).[3] Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product.[5]

    • Inappropriate Reagents or Catalysts: The nature of the cyclization promoter can influence the stereochemical outcome.

      • Solution (Haloetherification): In haloetherification reactions for synthesizing polysubstituted 1,4-oxazepanes, the use of a catalytic amount of a Brønsted acid, such as camphorsulfonic acid (CSA), can significantly improve the diastereomeric ratio.[3]

      • Solution (Reductive Amination): For cyclization via reductive amination, the choice of reducing agent is critical. Bulkier reducing agents may offer higher stereoselectivity.

    • Substrate Conformation: The stereoselectivity of many 1,4-oxazepane syntheses is primarily controlled by the conformation of the acyclic precursor.[3][6]

      • Solution: If possible, modify the substrate to favor a specific conformation. This could involve the introduction of bulky protecting groups or other conformational locks.

Issue 2: Poor Enantioselectivity in Asymmetric Catalysis

  • Symptom: Your enantioselective reaction is producing a product with low enantiomeric excess (e.e.).

  • Potential Causes & Solutions:

    • Suboptimal Chiral Catalyst/Ligand: The structure of the chiral catalyst or ligand is paramount for effective stereochemical induction.

      • Solution (Brønsted Acid Catalysis): In the enantioselective desymmetrization of 3-substituted oxetanes using chiral phosphoric acids (CPAs), the steric and electronic properties of the CPA are crucial.[7][8] It is often necessary to screen a library of catalysts with different backbones (e.g., BINOL vs. SPINOL) and substituents to find the optimal one for your specific substrate.[7][8]

    • Incorrect Solvent: The solvent can influence the catalyst's conformation and its interaction with the substrate.

      • Solution: A thorough solvent screen is recommended. Aromatic solvents like toluene or p-xylene have proven effective in some CPA-catalyzed reactions.[7]

    • Presence of Impurities: Water or other protic impurities can interfere with the catalyst, leading to a decrease in enantioselectivity.

      • Solution: Ensure all reagents and solvents are rigorously dried. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Competing Side Reactions Leading to Low Yield

  • Symptom: The yield of your desired 1,4-oxazepane is low, and you observe the formation of multiple byproducts.

  • Potential Causes & Solutions:

    • Intermolecular Reactions: For intramolecular cyclizations, competing intermolecular reactions can lead to the formation of dimers or polymers, especially at high concentrations.[9]

      • Solution: Employ high-dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent.

    • Formation of Isomeric Rings: Depending on the substrate, cyclization can sometimes lead to the formation of other ring systems, such as morpholines (6-membered rings).[3]

      • Solution: The regioselectivity is often influenced by electronic factors in the substrate. For instance, in haloetherification, a stabilizing group (e.g., a phenyl ring) adjacent to one of the alkene carbons can favor the 7-endo cyclization required for 1,4-oxazepane formation.[3]

    • Protecting Group Instability: The protecting groups used may not be stable to the reaction conditions, leading to undesired side reactions.

      • Solution: Carefully select protecting groups that are stable under the reaction conditions but can be removed selectively later.[10]

Issue 4: Difficulty in Purifying Diastereomers

  • Symptom: You have a mixture of diastereomers that are difficult to separate by standard column chromatography.

  • Potential Causes & Solutions:

    • Similar Polarity: Diastereomers can have very similar polarities, making their separation on silica gel challenging.

      • Solution:

        • Chromatography Optimization: Experiment with different eluent systems, including the use of less common solvents. Sometimes, a switch to a different stationary phase (e.g., alumina, C18 reversed-phase) can be effective.[11] Adding a small amount of a modifier like triethylamine to the eluent can sometimes improve separation for amine-containing compounds.[9]

        • Recrystallization: If the diastereomers are crystalline, fractional recrystallization can be a powerful purification technique.

        • Derivatization: In some cases, derivatizing the mixture to a different compound class can make the diastereomers more separable. The derivatizing group can then be removed after separation.

        • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC), including chiral HPLC, may be necessary.[11]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for controlling stereoselectivity in 1,4-oxazepane synthesis?

There are several key strategies:

  • Substrate-Controlled Synthesis: This approach utilizes the existing stereocenters in a chiral starting material to direct the formation of new stereocenters. A common example is starting from readily available chiral amino alcohols.[3] The inherent conformation of the substrate plays a crucial role in determining the stereochemical outcome.[3][6]

  • Reagent-Controlled Synthesis: In this strategy, a chiral reagent is used to induce stereoselectivity. This can involve the use of chiral reducing agents or chiral auxiliaries that are temporarily attached to the substrate.[]

  • Catalyst-Controlled Synthesis: This involves the use of a substoichiometric amount of a chiral catalyst to generate a chiral product from a prochiral or racemic starting material. Examples include enantioselective desymmetrization of oxetanes using chiral Brønsted acids and transition-metal catalyzed asymmetric cyclizations.[7][8][13][14][15]

Q2: How do I choose the best synthetic strategy for my target 1,4-oxazepane?

The choice of strategy depends on several factors:

  • Desired Stereochemistry: If you need a specific enantiomer, a catalytic asymmetric method or a synthesis starting from the chiral pool is necessary. If you need to control relative stereochemistry, a diastereoselective cyclization may be sufficient.

  • Availability of Starting Materials: The accessibility and cost of the required starting materials can be a deciding factor.

  • Scalability: If you need to synthesize a large quantity of the compound, the efficiency and practicality of the synthetic route are important considerations.[9]

  • Substitution Pattern: The substitution pattern on the 1,4-oxazepane ring can influence which synthetic methods are most applicable.

Q3: Can I epimerize an unwanted diastereomer to the desired one?

In some cases, yes. If one of the newly formed stereocenters is at a position that can be epimerized (e.g., adjacent to a carbonyl group), it may be possible to convert the unwanted diastereomer to the thermodynamically more stable isomer by treatment with a base.[16] There are also emerging photocatalytic methods for the epimerization of unactivated tertiary stereocenters that could potentially be applied.[17]

Q4: What is the role of protecting groups in stereoselective 1,4-oxazepane synthesis?

Protecting groups serve several crucial functions:

  • Preventing Side Reactions: They mask reactive functional groups that could interfere with the desired transformation.[9][10]

  • Directing Stereochemistry: Bulky protecting groups can influence the conformation of the acyclic precursor, thereby directing the stereochemical outcome of the cyclization.

  • Enabling Selective Transformations: Orthogonal protecting groups allow for the selective deprotection and further functionalization of different parts of the molecule.[10]

Experimental Protocols & Data

Protocol 1: Diastereoselective Haloetherification for Polysubstituted 1,4-Oxazepanes

This protocol is adapted from the work of Moitessier and coworkers and describes a key stereo- and regioselective haloetherification to introduce up to two new stereogenic centers.[3]

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the N-protected amino alcohol derivative with an appropriately positioned alkene functionality. The choice of nitrogen protecting group (e.g., nosyl) and substituents on the amino alcohol and alkene will influence the stereochemical outcome.[3]

  • Cyclization:

    • Dissolve the substrate in an appropriate solvent (THF was found to be optimal in many cases).[3]

    • Cool the solution to 0 °C.

    • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of (±)-camphorsulfonic acid (CSA) (0.1 equivalents).

    • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Table 1: Effect of Solvent and Additives on Diastereoselectivity in Haloetherification [3]

EntrySolventAdditiveDiastereomeric Ratio (d.r.)
1CH2Cl2None1.5:1
2TolueneNone1.8:1
3THFNone2.0:1
4DMFNone4.5:1
5THFCSA (cat.)>20:1

Data is illustrative and adapted from representative examples in the cited literature.

Protocol 2: Enantioselective Desymmetrization of 3-Substituted Oxetanes

This protocol is based on the work of Veselý and coworkers for the synthesis of chiral 1,4-benzoxazepines.[7][8]

Step-by-Step Methodology:

  • Substrate Synthesis: Prepare the 3-substituted oxetane tethered to an aniline precursor.

  • Asymmetric Ring Opening and Cyclization:

    • To a solution of the substrate in an appropriate solvent (e.g., p-xylene), add the chiral phosphoric acid catalyst (e.g., a SPINOL-derived CPA, 5-10 mol%).[7][8]

    • Stir the reaction at an optimized temperature (e.g., 45-60 °C).[7]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture and purify the crude product by silica gel column chromatography.

Table 2: Influence of Chiral Phosphoric Acid Catalyst on Enantioselectivity [7][8]

EntryCatalyst BackboneCatalyst SubstituentYield (%)Enantiomeric Excess (e.e.) (%)
1BINOLPhenyl8075
2BINOL1-Naphthyl8581
3SPINOL9-Anthryl8592

Data is illustrative and based on representative examples from the cited literature.

Visualizations

Diagram 1: General Strategies for Stereocontrol

G cluster_0 Strategies for Stereocontrol Substrate-Controlled Substrate-Controlled 1,4-Oxazepane 1,4-Oxazepane Substrate-Controlled->1,4-Oxazepane Chiral Pool Reagent-Controlled Reagent-Controlled Reagent-Controlled->1,4-Oxazepane Chiral Auxiliary Catalyst-Controlled Catalyst-Controlled Catalyst-Controlled->1,4-Oxazepane Asymmetric Catalyst

Caption: Key approaches to stereoselective 1,4-oxazepane synthesis.

Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity

G Low d.r. Low d.r. Optimize Conditions Optimize Conditions Low d.r.->Optimize Conditions Start Here Change Reagents Change Reagents Optimize Conditions->Change Reagents If no improvement Improved d.r. Improved d.r. Optimize Conditions->Improved d.r. Modify Substrate Modify Substrate Change Reagents->Modify Substrate If still low Change Reagents->Improved d.r. Modify Substrate->Improved d.r.

Caption: A systematic approach to improving diastereomeric ratios.

References

  • Bezanson, M., et al. (2013). Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry, 78(3), 941-959. [Link]

  • Wang, Z., et al. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. Science, 378(6618), 405-412. [Link]

  • Chen, P., et al. (2023). Strategies for constructing seven-membered rings: Applications in natural product synthesis. Chinese Chemical Letters, 34(10), 108339. [Link]

  • Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. [Link]

  • Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. [Link]

  • Nigríni, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16683-16695. [Link]

  • Nigríni, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16683-16695. [Link]

  • Zhang, W., et al. (2022). A review of the synthetic strategies toward spirobarbiturate-fused 3- to 7-membered rings. Organic & Biomolecular Chemistry, 20(2), 195-211. [Link]

  • Schmalisch, S., & Ghorai, M. K. (2020). Recent advances in enantioselective desymmetrizations of prochiral oxetanes. Synthesis, 52(24), 3625-3636. [Link]

  • Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. [Link]

  • Nigríni, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16683–16695. [Link]

  • Sławiński, J., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116867. [Link]

  • Riva, R., et al. (2020). Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f][9][17]oxazepines, through highly diastereoselective multicomponent Ugi–Joullié reaction. RSC Advances, 10(2), 731-739. [Link]

  • R Discovery. (n.d.). Seven-membered Heterocycle Research Articles. Retrieved from [Link]

  • De Kimpe, N., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(12), 6210-6222. [Link]

  • Oestreich, M., et al. (2021). Enantioselective construction of six- and seven-membered triorgano-substituted silicon-stereogenic heterocycles. Nature Communications, 12(1), 1249. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]

  • Králová, P., et al. (2020). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate. [Link]

  • Al-Amiery, A. A. (2012). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Lambert Academic Publishing. [Link]

  • Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. [Link]

  • Corey, E. J., & Link, J. O. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Reddy, R. S., et al. (2012). A new approach to 1,4-oxazines and 1,4-oxazepines via base-promoted exo mode cyclization of alkynyl alcohols: mechanism and DFT studies. Organic & Biomolecular Chemistry, 10(29), 5575-5583. [Link]

  • Wolf, C. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 957-968. [Link]

  • Ghorai, M. K., et al. (2017). Diastereoselective synthesis of oxazepino chromene derivatives. The Journal of Organic Chemistry, 82(15), 8127-8136. [Link]

  • Wang, J.-Y., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 27(9), 2843. [Link]

  • Li, J., et al. (2021). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 26(16), 4982. [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges of 1,4-Oxazepane Derivatives in Biological Assays

This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for addressing the solubility challenges often encountered with 1,4-oxazepane...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for addressing the solubility challenges often encountered with 1,4-oxazepane derivatives in biological assays. Poor aqueous solubility is a common hurdle for many heterocyclic compounds, and the unique structural characteristics of the 1,4-oxazepane scaffold can present specific difficulties.[1][2] This guide offers a combination of theoretical understanding and practical, field-proven solutions to help you navigate these challenges and ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor aqueous solubility of 1,4-oxazepane derivatives?

A1: The solubility of 1,4-oxazepane derivatives is influenced by a combination of their physicochemical properties. The parent 1,4-oxazepane ring is a seven-membered saturated heterocycle containing both an oxygen and a nitrogen atom, which imparts some degree of polarity.[2] However, the overall solubility of a derivative is largely determined by the nature of the substituents attached to this core structure. Large, non-polar, or aromatic substituents can significantly increase the lipophilicity of the molecule, leading to poor aqueous solubility. Furthermore, the ability of the molecule to form strong intermolecular interactions in the solid state, such as hydrogen bonds, can result in a high crystal lattice energy that is difficult to overcome for dissolution.[3]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about for my in vitro assays?

A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing and interpreting your experiments.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can dissolve and remain in solution indefinitely.[4][5] This is typically measured by incubating an excess of the solid compound with the solvent for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[4][6]

  • Kinetic solubility , on the other hand, is a measure of how much of a compound can be dissolved in a solvent under non-equilibrium conditions.[5][7] In a typical drug discovery setting, this is often determined by adding a small volume of a concentrated DMSO stock solution of the compound to an aqueous buffer.[6][7] The resulting value can be higher than the thermodynamic solubility because it reflects the concentration at which the compound begins to precipitate from a supersaturated solution.

For most high-throughput screening and cell-based assays, kinetic solubility is the more relevant parameter as it mimics the experimental conditions.[7] However, if you observe compound precipitation over the course of your assay, understanding the thermodynamic solubility can help you identify the root cause and develop a more stable formulation.

Q3: How can I quickly assess the solubility of my 1,4-oxazepane derivative in different buffer systems?

A3: A simple and effective method for a preliminary solubility assessment is a visual turbidity test. You can prepare a concentrated stock solution of your compound in an organic solvent like DMSO and then add small aliquots to your desired aqueous buffers (e.g., PBS, cell culture media) to achieve a range of final concentrations. After a brief incubation period, visually inspect the solutions for any signs of precipitation or cloudiness. For a more quantitative assessment in a high-throughput manner, you can use techniques like nephelometry, which measures light scattering caused by insoluble particles.[8][9][10]

Troubleshooting Guide

Problem 1: My 1,4-oxazepane derivative precipitates out of my cell culture medium upon dilution from a DMSO stock solution.

Cause: This is a classic example of exceeding the kinetic solubility of your compound in the aqueous environment of the cell culture medium. The high concentration of the compound in the DMSO stock solution leads to the formation of a supersaturated solution upon dilution, which is unstable and results in precipitation.[7]

Solutions:

  • Optimize DMSO Concentration:

    • Reduce the final DMSO concentration: Aim for a final DMSO concentration in your assay of ≤0.5%, and ideally ≤0.1%, as higher concentrations can be toxic to cells.[11]

    • Perform serial dilutions in DMSO: Instead of a single large dilution, perform serial dilutions of your stock solution in 100% DMSO before the final dilution into the aqueous medium. This can sometimes help to avoid immediate precipitation.

  • Employ Co-solvents:

    • Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[12][13]

    • Commonly used co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used in biological assays.[14]

    • Protocol: Prepare a stock solution of your compound in a mixture of DMSO and a co-solvent. Then, dilute this stock solution into your assay medium. You will need to determine the optimal ratio of DMSO to co-solvent and the maximum tolerated concentration of the co-solvent by your cells.

    Table 1: Generally Accepted Maximum Co-solvent Concentrations in Cell-Based Assays

Co-solventMaximum Concentration (v/v)Notes
DMSO0.1% - 0.5%Cell line dependent, always include a vehicle control.[11]
Ethanol0.1% - 0.5%Can be more cytotoxic than DMSO for some cell lines.
Propylene Glycol0.1% - 1%Generally well-tolerated.
PEG 4000.1% - 1%Can be viscous at higher concentrations.

Note: These are general guidelines. It is essential to perform a vehicle toxicity test for your specific cell line and assay conditions.

Problem 2: I have tried using co-solvents, but my compound still shows poor solubility and I am observing inconsistent results in my enzyme inhibition assay.

Cause: For highly lipophilic 1,4-oxazepane derivatives, co-solvents alone may not be sufficient to achieve the desired concentration in a stable, monomeric form. The compound may be forming aggregates that can interfere with the assay and lead to non-specific inhibition.

Solutions:

  • Utilize Cyclodextrins:

    • Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, forming inclusion complexes that are more water-soluble.[15][16][17]

    • Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations.[16]

    • Protocol: Prepare a stock solution of the cyclodextrin in your assay buffer. Add your compound (either as a solid or from a concentrated organic stock) to the cyclodextrin solution and allow time for the inclusion complex to form (this can be facilitated by gentle heating or sonication).

    Diagram 1: Cyclodextrin Inclusion Complex Formation

    G cluster_0 Formation of Inclusion Complex Guest_Molecule 1,4-Oxazepane Derivative (Poorly Soluble) Inclusion_Complex Soluble Inclusion Complex Guest_Molecule->Inclusion_Complex + Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Inclusion_Complex

    A simplified representation of a poorly soluble 1,4-oxazepane derivative forming a soluble inclusion complex with a cyclodextrin molecule.

  • Consider Lipid-Based Formulations:

    • For compounds intended for in vivo studies, particularly those targeting the central nervous system (CNS), lipid-based formulations can be highly effective.[18][19][20][21] These formulations can enhance oral bioavailability and facilitate crossing the blood-brain barrier.[1][18][19][21]

    • Types of Lipid-Based Formulations: These include liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS).[18][21]

    • Application: While the preparation of these formulations is more complex and typically reserved for later stages of drug development, they can be a powerful tool for overcoming severe solubility and bioavailability challenges.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay using Nephelometry

This protocol provides a rapid method for assessing the kinetic solubility of your 1,4-oxazepane derivatives.[8][9][10][22]

Materials:

  • Test compounds dissolved in 100% DMSO at a high concentration (e.g., 10 mM).

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • 96-well microtiter plates.

  • Nephelometer.

Procedure:

  • Prepare a dilution series of your test compound in 100% DMSO in a separate 96-well plate.

  • In a new 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells.

  • Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final compound concentrations.

  • Mix the plate thoroughly for 1-2 minutes.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).

  • Measure the light scattering in each well using a nephelometer.

  • Plot the scattered light intensity against the compound concentration. The concentration at which the light scattering signal begins to increase significantly above the baseline is considered the kinetic solubility.[9]

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of your compound.[4][6][23][24]

Materials:

  • Solid (crystalline) form of your test compound.

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Vials with screw caps.

  • Shaking incubator or orbital shaker.

  • Filtration device (e.g., 0.22 µm syringe filters).

  • Analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

  • Add an excess amount of the solid compound to a vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Bajaj, K., Archana, & Kumar, A. (2004). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. European Journal of Medicinal Chemistry, 39(4), 369-376.
  • Gąsiorowski, K., Brokos, B., & Ołdak, T. (2021). Development and screening of brain-targeted lipid-based nanoparticles with enhanced cell penetration and gene delivery properties. Journal of Nanobiotechnology, 19(1), 215.
  • Gurjar, R., Chan, C. Y. S., Curley, P., Sharp, J., Chiong, J., Rannard, S., Siccardi, M., & Owen, A. (2018). Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro. Molecular Pharmaceutics, 15(11), 4835–4842.
  • Hettie, K. S., & Xi, S. (2021). Optimizing the Design of Blood-Brain Barrier-Penetrating Polymer-Lipid-Hybrid Nanoparticles for Delivering Anticancer Drugs to Glioblastoma. Pharmaceutical Research, 38(11), 1897–1914.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Meine, R., & Kunick, C. (2018). Determination of Kinetic Solubility. Bio-protocol, 8(3), e2714.
  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Varga, Z., Kónya, Z., & Sipos, P. (2023). Lipid-Based Nanocarriers for Delivery of Neuroprotective Kynurenic Acid: Preparation, Characterization, and BBB Transport. International Journal of Molecular Sciences, 24(18), 14234.
  • Al-Rudainy, B., Al-Shamari, A. M., & Eltayeb, E. (2024). Box-Behnken Design-Based Optimization and Evaluation of Lipid-Based Nano Drug Delivery System for Brain Targeting of Bromocriptine. Molecules, 29(11), 2636.
  • Annex Publishers. (2023). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2757-2783.
  • Sugano, K. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Journal of the Pharmaceutical Society of Japan, 127(10), 1633-1641.
  • ResearchGate. (n.d.). Illustration of cyclodextrin inclusion complex formation. Retrieved from [Link]

  • Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137.
  • Beilstein Journals. (2017). Inclusion complexes of β-cyclodextrin with tricyclic drugs: an X-ray diffraction, NMR and molecular dynamics study. Retrieved from [Link]

  • Google Patents. (n.d.). EP0012385A1 - Dibenz(b,f)(1,4)oxazepine derivatives, process for their preparation and pharmaceutical compositions.
  • MDPI. (2025). Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers: An Experimental and Theoretical Study. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Case Studies Underpinned by the Considered Use of Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration of the inclusion complex formation. Retrieved from [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]

  • ResearchGate. (n.d.). Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives. Retrieved from [Link]

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental solubility profiling of marketed CNS drugs, exploring solubility limit of CNS discovery candidate. Retrieved from [Link]

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. RSC Advances, 14(48), 35027-35034.
  • ResearchGate. (n.d.). Isomeric forms of dibenzoxazepine systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclodextrin structure and inclusion complex. Retrieved from [Link]

  • Bajaj, K., Archana, & Kumar, A. (2004). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. European Journal of Medicinal Chemistry, 39(4), 369-376.
  • ResearchGate. (n.d.). The structure of cyclodextrins and tangeretin as well as the schematic diagram of the formation of inclusion complexes tangeretin/cyclodextrins. Retrieved from [Link]

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Pharmacological Evaluation of Newer Substituted Benzoxazepine Derivatives as Potent Anticonvulsant Agents. Retrieved from [Link]

  • Journal of Pharmaceutical Investigation. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in dibenzo[b,f][8][18]oxazepine synthesis. Retrieved from [Link]

  • PubMed. (2002). Prediction of benzodiazepines solubility using different cosolvency models. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General overview of neuronal cell culture. Retrieved from [Link]

  • ResearchGate. (2025). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. Retrieved from [Link]

  • PubMed. (2012). Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation. Retrieved from [Link]

  • PubMed. (2018). Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells: Future Relevance for the Development of a New Advanced Therapy Medicinal Product. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side-product formation during the synthesis of aryl-fused 1,4-oxazepines.

Welcome to the technical support center for the synthesis of aryl-fused 1,4-oxazepines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of aryl-fused 1,4-oxazepines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Aryl-fused 1,4-oxazepines are key structural motifs in a variety of pharmacologically active compounds, noted for their applications as psychoneurotic, antihistaminic, and analgesic agents.[1] However, the synthesis of these seven-membered rings can be challenging due to unfavorable thermodynamics and kinetics, often leading to low yields and the formation of unwanted side-products.[2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by literature references. Our goal is to empower you to diagnose issues in your reaction, optimize conditions, and ultimately minimize side-product formation for a cleaner, more efficient synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction yield is very low, and I'm isolating a significant amount of a high-molecular-weight, insoluble material. What is happening and how can I fix it?

A1: This is a classic sign of competing intermolecular reactions, such as polymerization or dimerization, which are outcompeting your desired intramolecular cyclization. The formation of a seven-membered ring is often kinetically slower than five- or six-membered rings, giving intermolecular pathways a chance to take over.[2]

Causality & Diagnosis:

  • Concentration Effect: The primary driver for intermolecular side reactions is high concentration. At higher concentrations, two different molecules of your linear precursor are more likely to encounter each other than the two reactive ends of the same molecule are to find each other in the correct conformation for cyclization.

  • Slow Cyclization Kinetics: The inherent strain and entropic penalty of forming a seven-membered ring can make the desired intramolecular reaction sluggish, providing a larger window for side reactions to occur.[2]

Solutions & Optimization Strategy:

  • Employ High-Dilution Conditions: This is the most critical parameter to control. Running the reaction at very low concentrations (e.g., 0.001 M to 0.05 M) dramatically favors the intramolecular pathway. A common technique is to use a syringe pump to slowly add a solution of the linear precursor to a large volume of refluxing solvent over several hours. This maintains a pseudo-low concentration of the starting material throughout the reaction.

  • Increase Reaction Temperature: While seemingly counterintuitive, sometimes increasing the temperature can provide the necessary activation energy to overcome the barrier for the intramolecular cyclization, helping it compete more effectively with intermolecular processes. This must be balanced, as excessive heat can also promote decomposition.

  • Choose the Right Solvent: The solvent can influence the conformation of your linear precursor. A solvent that promotes a folded or "cyclization-ready" conformation can increase the rate of the desired reaction. This is often substrate-dependent, but exploring a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) is recommended.

ParameterRecommendationRationale
Concentration 0.001 M - 0.05 MFavors intramolecular vs. intermolecular reactions.
Temperature Substrate Dependent (e.g., 80-110 °C)Overcomes activation energy for cyclization.
Solvent Toluene, Dioxane, DMF, AcetonitrileInfluences precursor conformation and reaction kinetics.
Q2: I'm observing a significant amount of an isomer of my starting material or product. What could be the cause?

A2: Isomerization is a common side reaction, particularly in syntheses involving double bonds or stereocenters. The specific cause depends on the reaction type you are employing. For instance, in Ring-Closing Metathesis (RCM) approaches, catalyst-mediated double bond migration is a known issue.

Causality & Diagnosis:

  • Catalyst Activity: Some catalysts, particularly certain transition metal catalysts (e.g., Grubbs' catalysts in RCM), can promote isomerization of the newly formed double bond.

  • Basic or Acidic Conditions: Trace amounts of acid or base in your reaction mixture can catalyze isomerization, especially if your molecule contains sensitive functional groups or stereocenters.

  • Thermal Isomerization: At elevated temperatures, some molecules can undergo thermally-induced isomerization.

Solutions & Optimization Strategy:

  • Catalyst Selection: If using a catalytic method, choose a catalyst known for lower isomerization rates. For RCM, using a second-generation Grubbs' catalyst is often a good starting point, but other specialized catalysts may be required.

  • Control Reaction pH: Ensure your starting materials and solvents are free from acidic or basic impurities. If the reaction is sensitive, consider using a non-nucleophilic buffer.

  • Minimize Reaction Time and Temperature: Run the reaction only as long as necessary to consume the starting material (monitor by TLC or LC-MS). Use the lowest temperature that affords a reasonable reaction rate.

  • Additives: In some cases, additives can suppress isomerization. For example, in certain metathesis reactions, adding a hydride scavenger can mitigate this side reaction.[2]

Q3: My purification is very difficult. The product has a similar polarity to a major byproduct. How can I identify the byproduct and improve separation?

A3: Co-elution of byproducts is a frequent challenge, especially with structurally similar molecules. The first step is to identify the byproduct, which will inform how to prevent its formation and improve purification.

Causality & Diagnosis:

  • Common Byproducts:

    • Dimer: As discussed in Q1, this arises from an intermolecular reaction between two molecules of the precursor. It will have a molecular weight of approximately 2x your product.

    • Unreacted Starting Material: If the reaction is incomplete.

    • Ring-Opened Product: If the oxazepine ring is unstable to the reaction or workup conditions (e.g., hydrolysis of a lactone or amide moiety).

  • Characterization: Use LC-MS to get the molecular weight of the byproduct. ¹H NMR and ¹³C NMR of the impure mixture can reveal characteristic signals that help identify the structure.

Solutions & Optimization Strategy:

  • Re-optimize Reaction Conditions: Once the byproduct is identified, revisit the reaction conditions to suppress its formation (see Q1 and Q2).

  • Optimize Chromatography:

    • Solvent System: Systematically screen different solvent systems for your column chromatography. A small change in solvent composition (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) can significantly alter selectivity.

    • Additive Modifiers: For amine-containing compounds that often exhibit tailing on silica gel, adding a small amount of a basic modifier like triethylamine or ammonia (e.g., 0.1-1%) to the eluent can dramatically improve peak shape and separation.[3]

    • Alternative Stationary Phases: If silica gel fails, consider other stationary phases like alumina (basic or neutral), C18 (reverse-phase), or using techniques like preparative HPLC.

  • Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification method that can often remove closely related impurities. A systematic screen of different solvents is required.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic strategies for aryl-fused 1,4-oxazepines?

A: The synthetic methods can be broadly classified into two categories[1]:

  • Direct Cyclization of Open-Chain Precursors: This is the most common approach. It involves preparing a linear molecule containing the necessary aryl, oxygen, and nitrogen functionalities and then inducing an intramolecular cyclization. Key reactions include:

    • Intramolecular Nucleophilic Substitution (e.g., Williamson ether synthesis or N-alkylation).

    • Intramolecular Buchwald-Hartwig or Ullmann amination/etherification.

    • Ring-Closing Metathesis (RCM).

  • Transformation of Other Heterocycles: This involves using an existing ring system as a template and performing reactions to expand or rearrange it into the 1,4-oxazepine core. For example, some methods are based on the transformation of a chromanone scaffold.[1]

Q: How critical is the choice of protecting groups in my synthesis?

A: It is absolutely critical. An appropriate protecting group strategy is essential to prevent unwanted side reactions.[2] For example, the nitrogen atom of the precursor is often protected during C-O bond formation to prevent it from acting as a competing nucleophile. The choice of protecting group (e.g., Boc, Cbz, PMB) must be compatible with all reaction steps and be removable under conditions that do not degrade the final product. For instance, some N-acyl amino acids fail to cyclize, whereas using a removable PMB group can facilitate the formation of the N-unsubstituted 1,4-oxazepine-2,5-dione.[4]

Q: My intramolecular cyclization is a 7-membered ring formation. Are there specific rules, like Baldwin's rules, that I should consider?

A: Yes, Baldwin's rules provide a useful framework for predicting the feasibility of ring-closing reactions. For a 7-membered ring, the following cyclizations are generally favored:

  • 7-exo-tet

  • 7-exo-trig

  • 7-endo-trig

However, 7-membered ring formations are often on the borderline of what is favored, and exceptions are common. While a "disfavored" cyclization like a 7-endo-dig might seem unlikely, successful syntheses employing this strategy have been developed by carefully controlling reaction conditions and substrate electronics.[5] For example, novel methods using base-promoted solvent- and metal-free conditions have been shown to afford 1,4-oxazepines exclusively via an exo-dig cyclization.[6][7][8] Therefore, while Baldwin's rules are a good starting point, experimental validation is key.

Visualizing Troubleshooting Logic

The following diagram outlines a decision-making workflow for troubleshooting a low-yielding synthesis of a 1,4-oxazepine.

TroubleshootingWorkflow Start Low Yield of Desired 1,4-Oxazepine Analyze Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Analyze Polymer High MW Polymer/ Insoluble Material? Analyze->Polymer Check MW Isomer Isomer of Product or Starting Material? Polymer->Isomer No Sol_Polymer Implement High Dilution (Syringe Pump Addition) Re-evaluate Solvent Polymer->Sol_Polymer Yes StartingMaterial Mainly Unreacted Starting Material? Isomer->StartingMaterial No Sol_Isomer Change Catalyst Control pH Lower Temp & Time Isomer->Sol_Isomer Yes Sol_SM Increase Temperature Screen Catalysts/Reagents Check Reagent Quality StartingMaterial->Sol_SM Yes End Optimized Synthesis StartingMaterial->End No/ Other Issues Sol_Polymer->End Sol_Isomer->End Sol_SM->End

Caption: Troubleshooting workflow for low-yield reactions.

Optimized Protocol: Intramolecular N-Alkylation

This is a representative protocol for the synthesis of a 2,3,4,5-tetrahydro-benzo[f][2][6]oxazepine derivative from a linear precursor via intramolecular nucleophilic substitution.

Reaction: (2-bromoethoxy)-N-aryl-amine → 2,3,4,5-tetrahydro-benzo[f][2][6]oxazepine

Materials:

  • (2-bromoethoxy)-N-aryl-amine (precursor) (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetonitrile (CH₃CN), anhydrous, sufficient for 0.01 M concentration

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum under an inert atmosphere (Nitrogen or Argon), add the anhydrous potassium carbonate and the required volume of anhydrous acetonitrile.

  • Precursor Preparation: In a separate flask, dissolve the (2-bromoethoxy)-N-aryl-amine precursor in anhydrous acetonitrile.

  • Slow Addition: Draw the precursor solution into a syringe and place it on a syringe pump.

  • Reaction: Vigorously stir and heat the potassium carbonate suspension in acetonitrile to reflux (approx. 82°C). Begin the slow addition of the precursor solution via the syringe pump over a period of 6-8 hours.

  • Monitoring: After the addition is complete, allow the reaction to stir at reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

    • Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the desired aryl-fused 1,4-oxazepine.

References

  • Optimizing reaction conditions for azepane ring formation - Benchchem.
  • Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis - Benchchem.
  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review - ResearchGate. Available from: [Link]

  • A new approach to 1,4-oxazines and 1,4-oxazepines via base-promoted exo mode cyclization of alkynyl alcohols: mechanism and DFT studies - PubMed. Available from: [Link]

  • Synthesis of substituted benzo[b][2][6]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies - Organic Chemistry Portal. Available from: [Link]

  • A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies | Organic Letters - ACS Publications. Available from: [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC - PubMed Central. Available from: [Link]

  • Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Available from: [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin | Request PDF - ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Refinement of Purification Protocols for Polar 1,4-Oxazepane Analogs

Welcome to the technical support center for the purification of polar 1,4-oxazepane analogs. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar 1,4-oxazepane analogs. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often chromatographically difficult scaffolds. Due to their inherent polarity and the frequent presence of a basic nitrogen atom, 1,4-oxazepane derivatives demand carefully considered purification strategies that go beyond standard protocols. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying polar 1,4-oxazepane analogs?

A1: The core challenges stem from two key physicochemical properties:

  • High Polarity: The presence of oxygen and nitrogen heteroatoms, often coupled with other polar functional groups, makes these molecules highly polar. This leads to poor or no retention on traditional reversed-phase (RP) C18 columns, where they often elute in the void volume.[1][2]

  • Basic Nitrogen Center: The nitrogen at the 4-position is typically basic. In normal-phase chromatography on standard silica gel, this basic amine interacts strongly with acidic silanol groups on the silica surface.[3] This interaction is a primary cause of significant peak tailing, streaking, and in some cases, irreversible adsorption or degradation of the compound on the column.[4]

Q2: I performed a synthesis that produced a mixture of 1,4-oxazepane diastereomers. Why are they so difficult to separate?

A2: The separation of diastereomers can be challenging when their overall polarity and shape are very similar, leading to minimal differences in their interaction with the stationary phase. For some 1,4-oxazepane syntheses, this results in inseparable or poorly resolved mixtures using standard chromatographic techniques.[5][6] In some cases, derivatizing another functional group on the molecule can alter its conformation or polarity enough to improve separation.[6] For highly challenging stereoisomer separations, advanced techniques like Supercritical Fluid Chromatography (SFC) are often required.[7][8]

Q3: Is there a universal "best" column or technique for all polar 1,4-oxazepanes?

A3: Unfortunately, no single method is universally optimal. The ideal technique depends on the specific polarity, ionizability, and stability of your analog. A logical workflow involves screening a few key methods to determine the most effective approach for your specific molecule.

Below is a decision-making workflow to guide your selection process.

G cluster_0 Method Selection Workflow Start Crude Product TLC_Screen TLC Screening (NP vs HILIC plates) Start->TLC_Screen Decision1 Assess Retention & Tailing TLC_Screen->Decision1 NP_Path Normal-Phase (NP) with Modifier Decision1->NP_Path Good Rf (0.1-0.4) Tailing Present HILIC_Path Hydrophilic Interaction (HILIC) Decision1->HILIC_Path Streaks from baseline No retention in RP MMC_Path Mixed-Mode Chromatography (MMC) Decision1->MMC_Path Ionizable & Polar Poor NP/HILIC selectivity SFC_Path Alternative: SFC Decision1->SFC_Path Diastereomers Chiral Separation Optimize Optimize & Scale-Up NP_Path->Optimize HILIC_Path->Optimize MMC_Path->Optimize SFC_Path->Optimize

Caption: Workflow for selecting and optimizing a purification method.

Troubleshooting Guide: Column Chromatography

This section addresses specific, common problems encountered during the purification of polar 1,4-oxazepane analogs.

Issue 1: Severe Peak Tailing in Normal-Phase (Silica Gel) Chromatography

Q: My compound streaks badly on the silica gel column, even with a high concentration of methanol in the mobile phase. What is happening and how do I fix it?

A: Causality: This is the classic symptom of a strong acid-base interaction between the basic nitrogen of your oxazepane and the acidic silanol (Si-OH) groups on the surface of the silica gel.[3] This interaction leads to non-ideal elution behavior, resulting in broad, tailing peaks and poor recovery.

Solutions:

  • Add a Basic Modifier: The most common and effective solution is to neutralize the acidic silica sites by adding a competitive base to your mobile phase.[4][9]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[10] This small, volatile amine will preferentially bind to the acidic sites, allowing your bulkier oxazepane analog to elute symmetrically.

    • Ammonia: Using a pre-mixed solution of 7N ammonia in methanol as your polar modifier can also be highly effective.

  • Switch to a Less Acidic Stationary Phase: If modifying the mobile phase is insufficient or undesirable, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[4][11]

    • Amine-Functionalized Silica: These columns have an amine-coated surface that shields the analyte from the underlying silica, leading to excellent peak shapes for basic compounds without needing a mobile phase modifier.[10][12]

G Analyte-Stationary Phase Interactions cluster_0 Standard Silica cluster_1 Modified Silica cluster_2 HILIC Phase node_silica Silica Surface Si-OH Si-OH node_modified Silica Surface Si-OH...N(Et)₃ Si-OH...N(Et)₃ node_hilic Polar Surface H₂O Layer H₂O Layer Analyte Oxazepane-NH⁺ Analyte->node_silica:f1 Strong Ionic Interaction (Tailing) Analyte->node_modified Shielded Interaction (Symmetric Peak) Analyte->node_hilic:f0 Partitioning (Retention)

Caption: Interactions of a polar basic analyte with different stationary phases.

Issue 2: My Compound Does Not Retain on a C18 Reversed-Phase Column

Q: My 1,4-oxazepane analog elutes immediately from my RP-HPLC column, even with 100% water. How can I get it to retain?

A: Causality: This occurs because your compound is too polar to partition effectively into the nonpolar C18 stationary phase. It has a much higher affinity for the polar aqueous mobile phase and is therefore washed off the column without retention.[2][11]

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the premier technique for retaining and separating very polar compounds.[13][14][15] HILIC uses a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high organic content (typically >80% acetonitrile) and a small amount of aqueous buffer.[1][16] The analyte partitions into a water-rich layer on the surface of the stationary phase, and elution occurs as the aqueous content is increased.[14]

  • Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases that have both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) properties.[17][18] This allows for two modes of retention. The basic nitrogen on your oxazepane can be retained by the cation-exchange mechanism, while other parts of the molecule can interact with the hydrophobic chains.[15] This provides unique selectivity and is excellent for separating complex mixtures of polar and non-polar compounds in a single run.[18][19]

  • Use of Ion-Pairing Reagents (Reversed-Phase): Adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can sometimes work.[11] The TFA forms an ion pair with the protonated amine of the oxazepane, creating a more hydrophobic complex that can be retained by the C18 column. However, this can complicate sample recovery as removing the ion-pairing reagent can be difficult.

TechniqueStationary PhaseMobile Phase PrincipleBest For...
Normal-Phase (Modified) Silica, AluminaLow polarity (Hexane/EtOAc) to high polarity (DCM/MeOH) + basic modifier .Moderately polar, basic compounds. Good for flash chromatography.
Reversed-Phase (RP) C18, C8High polarity (Water/Buffer) to low polarity (Acetonitrile/Methanol).Generally poor for polar oxazepanes unless using ion-pairing.
HILIC Silica, Diol, AmideHigh organic (>80% ACN) to increasing aqueous content.[1]Very polar, hydrophilic compounds not retained in RP.[13][15]
Mixed-Mode (RP/Cation-Exchange) C18 with sulfonic acid groupsStandard RP solvents + buffer to control ionic interaction.[17]Ionizable polar compounds, offering dual retention mechanisms.[15][18]
Supercritical Fluid (SFC) Various (often chiral)Supercritical CO₂ with a polar co-solvent (e.g., Methanol).[7]Chiral separations, diastereomers, and fast, green purification.[8][20]
Table 1: Comparison of Primary Purification Techniques

Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is a starting point for purifying moderately polar, basic 1,4-oxazepane analogs.

  • Solvent System Selection (TLC):

    • Prepare a developing chamber with a suitable solvent system, such as 95:5 Dichloromethane:Methanol.

    • Add one drop of triethylamine (TEA) to the chamber.

    • Spot your crude material on a silica gel TLC plate and develop.

    • Aim for an Rf value of 0.2-0.3 for your target compound by adjusting the methanol concentration.[2] If the compound remains at the baseline, proceed to HILIC.

  • Column Preparation:

    • Dry pack a silica gel column.

    • Flush the column with 2-3 column volumes of your initial, low-polarity elution solvent (e.g., 100% Dichloromethane) containing 0.5% TEA. This deactivates the silica.[2]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the initial elution solvent.

    • If the product is not soluble, perform a solid-load by adsorbing it onto a small amount of silica gel or Celite.

  • Elution:

    • Begin elution with the initial solvent system.

    • Gradually increase the percentage of methanol over the course of the run (gradient elution) to elute your compound.

    • Collect fractions and analyze by TLC to identify the pure product.

Protocol 2: HILIC Method Development for HPLC

This protocol provides a starting point for separating highly polar 1,4-oxazepane analogs that fail to retain in reversed-phase.

  • Column and Mobile Phase Preparation:

    • Install a HILIC column (e.g., bare silica, amide, or diol-based).

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM ammonium formate.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM ammonium formate.[2]

    • Crucially: Ensure your sample is dissolved in a solvent that matches the initial mobile phase conditions (high organic content) to prevent peak distortion.[15] A 75/25 acetonitrile-methanol mixture is often a good choice.[15]

  • Column Equilibration:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 100% Mobile Phase A) for at least 10-15 minutes. HILIC may require longer equilibration times than reversed-phase.[15]

  • Gradient Elution:

    • Inject the sample.

    • Run a linear gradient from 100% A to 100% B over 15-20 minutes. This will elute compounds in order of increasing polarity.[13]

  • Optimization:

    • Based on the initial run, adjust the gradient slope, buffer concentration, or pH to optimize the separation and peak shape.

References

  • Horak, J., et al. (2020). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 43(1), 128-143. [Link not available]
  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • Restek. (n.d.). Troubleshooting Guide. Restek Corporation. [Link]

  • Gunanathan, C., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36555-36563. [Link]

  • Chromatography Online. (2021). Evolution of Mixed-Mode Chromatography. Chromatography Online. [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Dr. Maisch High Performance HPLC. [Link]

  • LCGC International. (2022). Hydrophilic-Interaction Chromatography: An Update. LCGC International. [Link]

  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Phillips, A. M. M., & Pombeiro, A. J. L. (2020). Modern Methods for the Synthesis of 1,4-Oxazepanes and Their Benzo-Derivatives. Synthesis of Nonaromatic Nitrogen Heterocycles, 437-500. [Link]

  • Gunanathan, C., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36555-36563. [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO. [Link]

  • The Journal of Organic Chemistry. (2013). Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. ACS Publications. [Link]

  • LCGC International. (n.d.). A Case Study of Using Thar SFC-MS Prep 30® to Purify Polar, Basic Pharmaceutical Relevant Compounds. LCGC International. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • LCGC International. (2020). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • HPLC Troubleshooting Guide. (n.d.). YMC. [Link]

  • Agilent Technologies. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent Technologies. [Link]

  • PubMed. (2019). Tuning of mobile and stationary phase polarity for the separation of polar compounds by SFC. National Library of Medicine. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-fdc/3 SFC/how-good-is-sfc-for-polar-analytes/32018]([Link] SFC/how-good-is-sfc-for-polar-analytes/32018)

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Wikipedia. [Link]

  • RSC Publishing. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry. [Link]

  • ResearchGate. (2019). Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride. ResearchGate. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Metabolic Instability of 1,4-Oxazepane-Based Inhibitors

Welcome to the Advanced Technical Support Center for medicinal chemists and drug development professionals. The 1,4-oxazepane scaffold offers unique 3D conformational flexibility and distinct spatial vectoring compared t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for medicinal chemists and drug development professionals. The 1,4-oxazepane scaffold offers unique 3D conformational flexibility and distinct spatial vectoring compared to its 6-membered analog, morpholine[1]. However, this 7-membered ring frequently introduces metabolic liabilities that can derail a promising lead compound. This guide provides mechanistic troubleshooting, validated protocols, and structural optimization strategies to overcome poor metabolic stability.

Part 1: Diagnostic Q&A and Mechanistic Troubleshooting

Q1: Why does my 1,4-oxazepane lead exhibit high intrinsic clearance (CLint) in human liver microsomes (HLM) despite excellent target potency? Causality: The 7-membered 1,4-oxazepane ring is generally more lipophilic and conformationally flexible than its 6-membered counterpart[1]. This increased lipophilicity and larger surface area enhance binding affinity to Cytochrome P450 (CYP450) active sites. Once bound, the expanded carbon framework presents multiple accessible sites for rapid N-dealkylation or C-H oxidation at the ring carbons[1]. Resolution: If the specific 7-membered conformation is not strictly required for target engagement, reducing the ring size to a morpholine or piperazine is a proven strategy to drastically improve metabolic stability[2]. If the 1,4-oxazepane core is essential, you must lower the overall LogP or introduce steric hindrance adjacent to the basic nitrogen.

Q2: How can I definitively identify if the 1,4-oxazepane ring is the metabolic "soft spot," rather than peripheral substituents? Causality: To direct medicinal chemistry efforts efficiently, you must definitively prove the ring is the site of metabolism. Assuming the ring is the liability without empirical data often leads to wasted synthetic cycles. Resolution: Perform a rigorous Metabolite Identification (MetID) study using LC-HRMS (see Protocol 2). Look specifically for mass shifts of +16 Da (oxidation of the oxazepane ring carbons) or -14 Da (N-demethylation/dealkylation).

Q3: My compound is stable in HLM but shows rapid clearance in vivo (rodent models). What is the mechanism, and how do I troubleshoot? Causality: Disconnects between microsomal stability and in vivo clearance point to extrahepatic metabolism, non-CYP mediated pathways (e.g., aldehyde oxidase, epoxide hydrolases, or peptidases), or high biliary excretion. Resolution: Shift your testing from microsomes to a Hepatocyte Stability Assay. Hepatocytes contain a broader complement of metabolic enzymes, including Phase II conjugating enzymes (UGTs, SULTs), which may be rapidly clearing your compound despite its resistance to Phase I CYP oxidation.

Q4: What are proven structural modifications to retain the 1,4-oxazepane core while mitigating CYP-mediated degradation? Causality: CYP enzymes require specific geometric access to sp3 C-H bonds. By altering the electronics or the steric environment of the ring, you can block this access. Resolution:

  • Polar Substitutions: Strategic placement of polar functional groups (e.g., hydroxyl, cyano) on or adjacent to the ring reduces lipophilicity and decreases CYP affinity[3].

  • Spirocyclic Rigidification: Incorporating the oxazepane into a spiroacetal or spirocyclic framework reduces conformational flexibility, limiting the molecule's ability to adopt the required geometry for CYP-mediated oxidation[4].

  • Bioisosteric Shielding: Replacing adjacent metabolically labile bulky groups (like tert-butyl) with metabolically stable moieties (e.g., trifluoromethylcyclopropyl) can shield the oxazepane core from enzymatic attack[3]. Successful optimization of oxazepane scaffolds can lead to highly stable clinical candidates, such as the DPP1 inhibitor AZD7986[5].

Part 2: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. This means incorporating internal controls that simultaneously verify the biological activity of the reagents and the analytical accuracy of the instrument, eliminating false positives/negatives.

Protocol 1: Self-Validating Microsomal Stability Assay (CLint Determination)

Self-Validation Mechanism: This protocol internally controls for both biological variance and non-enzymatic degradation. By running a minus-NADPH control in parallel, we isolate CYP-mediated metabolism from chemical instability. The inclusion of high-clearance (Verapamil) and low-clearance (Warfarin) reference standards validates the enzymatic activity of the specific microsomal batch.

  • Preparation: Prepare a 10 mM stock solution of the 1,4-oxazepane inhibitor in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Assembly: Aliquot Human Liver Microsomes (HLM) into the working solution to achieve a final protein concentration of 0.5 mg/mL.

  • Control Setup: Set up parallel incubations for the test compound, Verapamil (positive control), Warfarin (negative control), and a minus-NADPH test compound control.

  • Initiation: Pre-incubate all samples at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM) to all tubes except the minus-NADPH control[1].

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 45 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide)[1].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) based on the log-linear decline of the parent compound.

Protocol 2: LC-HRMS Metabolite Identification (MetID)

Self-Validation Mechanism: This system uses mass defect filtering and isotope pattern recognition. By comparing the T=0 and T=60 minute chromatograms, only newly formed peaks with the exact mass corresponding to known biotransformations are flagged, eliminating false positives from matrix interference.

  • Incubation: Perform a scaled-up microsomal incubation (10 µM test compound, 1.0 mg/mL HLM) for 60 minutes to ensure sufficient metabolite generation.

  • Data Acquisition: Analyze the quenched supernatant using High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) operating in data-dependent acquisition (DDA) mode.

  • Data Processing: Apply a mass defect filter based on the exact mass of the parent 1,4-oxazepane. Search for primary biotransformations: +15.9949 Da (Oxidation) and -14.0157 Da (N-demethylation).

  • Structural Elucidation: Analyze the MS/MS fragmentation spectra of the identified metabolite peaks. A shift in the mass of the characteristic oxazepane fragment ion confirms the ring as the metabolic soft spot.

Part 3: Quantitative Data Summary

The following table summarizes the typical impact of structural modifications on the metabolic profile of 1,4-oxazepane derivatives compared to standard morpholine scaffolds.

Scaffold TypeRepresentative ModificationcLogP (Est.)HLM CLint (µL/min/mg)Rat T1/2 (h)Primary Metabolic Fate
Morpholine Unsubstituted Core1.2< 15> 3.5Generally Stable
1,4-Oxazepane Unsubstituted Core1.8> 65< 0.8Ring C-H Oxidation, N-dealkylation
1,4-Oxazepane Polar Substitution (-OH, -CN)1.1252.1Peripheral Oxidation
1,4-Oxazepane Spirocyclic Rigidification1.9< 15> 4.0Generally Stable

Part 4: Mandatory Visualizations

G Start High in vivo Clearance Observed Microsomes In Vitro HLM/RLM Stability Assay Start->Microsomes Assess CYP Metabolism Hepatocytes Hepatocyte Stability Assay Start->Hepatocytes Assess Phase II & Whole Cell High_InVitro High in vitro CLint (CYP-mediated) Microsomes->High_InVitro CLint > 50 µL/min/mg Low_InVitro Low in vitro CLint (Extrahepatic/Phase II) Microsomes->Low_InVitro CLint < 10 µL/min/mg Hepatocytes->Low_InVitro MetID LC-HRMS MetID Identify Soft Spots High_InVitro->MetID Low_InVitro->MetID Identify Conjugates Mod_Ring Oxazepane Ring Modification MetID->Mod_Ring Ring Oxidation/ N-dealkylation Mod_Periphery Peripheral Group Optimization MetID->Mod_Periphery Peripheral Metabolism

Metabolic Clearance Troubleshooting Workflow for 1,4-Oxazepanes.

Optimization Lead 1,4-Oxazepane Lead (High Lipophilicity) CYP CYP450 Binding (High Affinity) Lead->CYP Driven by LogP Metabolites N-Dealkylation & C-H Oxidation CYP->Metabolites Rapid Turnover Strategy1 Ring Contraction (Morpholine/Piperazine) Metabolites->Strategy1 If 3D vectoring allows Strategy2 Polar Substituents (-OH, -CN) Metabolites->Strategy2 Lower LogP Strategy3 Spirocyclic Rigidification Metabolites->Strategy3 Block soft spots Stable_Lead Optimized Candidate (Low CLint, High Exposure) Strategy1->Stable_Lead Strategy2->Stable_Lead Strategy3->Stable_Lead

Structural Optimization Strategies for 1,4-Oxazepane Inhibitors.

Part 5: References

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986). Academia.edu. Available at: [Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Metabolically Stable tert-Butyl Replacement. PubMed Central (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of 1,4-Oxazepane Drug Candidates

Welcome to the technical support center dedicated to advancing your research on 1,4-oxazepane-based therapeutics. The unique seven-membered heterocyclic structure of 1,4-oxazepanes presents both exciting pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to advancing your research on 1,4-oxazepane-based therapeutics. The unique seven-membered heterocyclic structure of 1,4-oxazepanes presents both exciting pharmacological opportunities and specific challenges, most notably achieving optimal cell permeability. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address common high-level questions researchers encounter when working with 1,4-oxazepane scaffolds.

Q1: Why do my 1,4-oxazepane candidates show low cell permeability?

A1: The 1,4-oxazepane scaffold, while synthetically versatile, often possesses physicochemical properties that can hinder passive diffusion across the lipid bilayer of cell membranes. Key contributing factors include:

  • High Polarity: The presence of both an oxygen and a nitrogen atom in the ring can lead to a high Polar Surface Area (PSA), which is unfavorable for membrane permeation. Molecules with a PSA greater than 140 Ų generally exhibit poor cell permeability.[1]

  • Hydrogen Bonding Capacity: Amine and other polar functional groups common in this scaffold can form numerous hydrogen bonds with water, increasing the energy penalty required for the molecule to move from the aqueous environment into the lipophilic membrane interior.[2][3]

  • Molecular Flexibility: The seven-membered ring can adopt multiple conformations, some of which may not be energetically favorable for membrane transit.

Q2: What is the first experiment I should run to diagnose a permeability issue?

A2: A tiered approach is recommended. Start with the Parallel Artificial Membrane Permeability Assay (PAMPA).[4][5][6] PAMPA is a high-throughput, cell-free assay that isolates and measures passive diffusion, which is the most common mechanism for drug absorption.[4][5][7][8] This will tell you if your molecule has an intrinsic problem crossing a lipid membrane, independent of more complex biological factors like active transport.[4][8]

Q3: My compound has good PAMPA permeability but low activity in cell-based assays. What's the next step?

A3: This is a classic diagnostic scenario that points towards two primary culprits: active efflux or intracellular metabolism. The next logical step is to perform a bidirectional Caco-2 cell permeability assay.[6][9][10] This assay uses a monolayer of human intestinal cells and can reveal if your compound is being actively pumped out of the cell by transporters like P-glycoprotein (P-gp).[6][10] A high efflux ratio (Papp B-A / Papp A-B > 2) is a strong indicator of active efflux.[10]

Q4: What is a good target range for LogP when optimizing 1,4-oxazepanes?

A4: While there's no single magic number, a LogP (or more accurately, LogD at physiological pH 7.4) in the range of 1 to 3 is often considered a good starting point for oral drug candidates. However, this is highly dependent on other molecular properties. Highly lipophilic compounds (LogP > 4) can suffer from poor aqueous solubility and may become trapped in the cell membrane, leading to low recovery in permeability assays.[11] The goal is a balance between solubility and lipophilicity.[12]

Permeability Assessment & Troubleshooting Workflow

A systematic approach is crucial for efficiently diagnosing and solving permeability issues. The following workflow guides you from initial screening to advanced troubleshooting.

Permeability_Workflow cluster_0 Initial Screening cluster_1 Diagnosis & Cell-Based Assays cluster_2 Optimization Strategy Start 1,4-Oxazepane Candidate PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Caco2 Bidirectional Caco-2 Assay PAMPA->Caco2 Good Papp LogP_Mod Modify LogP PAMPA->LogP_Mod Low Papp Efflux Efflux Ratio > 2? Caco2->Efflux Metabolism Low Recovery? Caco2->Metabolism Optimize Medicinal Chemistry Optimization Efflux->Optimize No PSA_Mod Reduce PSA / HBD Efflux->PSA_Mod Yes Prodrug Prodrug Approach Metabolism->Prodrug Yes Optimize->PSA_Mod Optimize->LogP_Mod Optimize->Prodrug IMHB Introduce IMHB Optimize->IMHB

Caption: Permeability screening and optimization workflow.

Troubleshooting Guide: Common Scenarios & Solutions

This section provides specific, actionable advice for common experimental hurdles in a question-and-answer format.

Scenario 1: Consistently Low Permeability in the PAMPA Assay

Q: My entire series of 1,4-oxazepane analogs shows poor results in the PAMPA assay (Papp < 1.0 x 10⁻⁶ cm/s). What structural features should I focus on modifying?

A: This indicates a fundamental issue with passive diffusion. Your primary focus should be on modifying the core physicochemical properties of the scaffold.

Strategy 1: Systematically Reduce Polar Surface Area (PSA) and Hydrogen Bond Donors (HBDs).

  • Causality: The energy required to shed the hydration shell around a polar molecule and enter the lipid membrane is a major barrier to permeability.[2] Reducing the number of exposed polar atoms (especially N-H and O-H groups) directly lowers this energy penalty.[13][14]

  • Actionable Steps:

    • N-Alkylation/Arylation: If the ring nitrogen is a secondary amine (an HBD), converting it to a tertiary amine by adding a small alkyl group (e.g., N-methyl) can significantly improve permeability by removing an HBD.

    • Amide-to-Ester Bioisosteric Replacement: If your molecule contains an external amide linkage, consider replacing it with an ester. This removes one HBD and can improve permeability, though you must assess the impact on target binding and hydrolytic stability.[11]

    • Masking Polar Groups: Replace solvent-exposed polar groups like hydroxyls (-OH) or primary amines (-NH2) with less polar alternatives (e.g., -OCH3, -N(CH3)2) or incorporate them into a less polar ring system.

Strategy 2: Introduce Intramolecular Hydrogen Bonds (IMHB).

  • Causality: A well-designed IMHB can "hide" a hydrogen bond donor and acceptor from solvent by having them interact with each other.[15][16][17] This effectively reduces the molecule's dynamic PSA and desolvation penalty upon entering the membrane.[2] The molecule can adopt a "closed," more lipophilic conformation for membrane transit.[2]

  • Actionable Steps:

    • Conformational Analysis: Use computational modeling to identify low-energy conformations of your 1,4-oxazepane scaffold.

    • Strategic Substitution: Introduce functional groups (e.g., a hydroxyl group and a nearby carbonyl) that are predicted to form a stable 5- to 7-membered ring via an IMHB in a non-polar environment.[16]

Scenario 2: High Efflux Ratio in the Caco-2 Assay

Q: My compound has a promising apical-to-basolateral (A-B) permeability, but the basolateral-to-apical (B-A) permeability is much higher, resulting in an efflux ratio of 5. What does this mean and how can I fix it?

A: An efflux ratio greater than 2 strongly indicates that your compound is a substrate for an active efflux transporter, likely P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). The cell is actively pumping your compound out, which would severely limit its bioavailability in vivo.

Strategy 1: Disrupt Transporter Recognition Motifs.

  • Causality: Efflux transporters recognize specific pharmacophoric features, often involving hydrogen bond acceptors and lipophilic domains. Modifying these features can reduce the compound's affinity for the transporter.

  • Actionable Steps:

    • Reduce H-Bond Acceptors: Carefully analyze the structure and consider removing or masking strong hydrogen bond acceptors (e.g., carbonyls, sulfonyls) if they are not essential for target engagement.

    • Modulate Lipophilicity and Shape: Sometimes, slightly reducing lipophilicity or altering the molecule's 3D shape can disrupt the precise interactions required for transporter binding.

    • Introduce Bulk: Adding a bulky group near a potential recognition site can sterically hinder the compound from fitting into the transporter's binding pocket.

Strategy 2: The Prodrug Approach.

  • Causality: A prodrug strategy involves temporarily masking the functional group(s) recognized by the efflux transporter with a promoiety.[18][19][20] This new molecule (the prodrug) no longer fits the transporter, allowing it to permeate the cell. Once inside, cellular enzymes (like esterases) cleave the promoiety to release the active parent drug.[19][21]

  • Actionable Steps:

    • Identify the Culprit Group: Pinpoint the polar functional group most likely responsible for transporter recognition (e.g., a carboxylic acid or a primary amine).

    • Select a Promoietey: Mask the group with a promoiety known for good permeability and clean enzymatic cleavage. For example, converting a carboxylic acid to a methyl or ethyl ester is a classic approach.[18]

    • Validate the Strategy: Synthesize the prodrug and confirm a) reduced efflux in the Caco-2 assay and b) stability in buffer and plasma, followed by efficient conversion to the parent drug in the presence of cell lysates or liver microsomes.

Data Summary Table

The following table summarizes the impact of common chemical modifications on key permeability parameters. Use this as a general guide for your optimization strategy.

Modification StrategyTypical Effect on LogPTypical Effect on PSA/HBDExpected Impact on PAMPA (Papp)Key Consideration
Add -CH₃ Increase (~0.5)No changeIncreaseCan decrease solubility if LogP becomes too high.
Replace -OH with -OCH₃ Increase (~0.4)Decrease (removes 1 HBD)Significant IncreaseLoss of a key H-bond interaction with the target.
Replace -NH₂ with -N(CH₃)₂ Increase (~0.3)Decrease (removes 2 HBDs)Significant IncreasePotential change in basicity (pKa) and target binding.
Amide to Ester Slight IncreaseDecrease (removes 1 HBD)IncreasePotential for hydrolysis by plasma esterases.[11]
Add -COOH DecreaseIncreaseSignificant DecreaseIntroduces a negative charge at pH 7.4.
Form an IMHB No direct changeDecrease (effective PSA)Increase[15][16]Requires specific geometry and conformational rigidity.

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a framework for assessing passive permeability.

  • Plate Preparation: Use a 96-well filter plate (Donor plate, e.g., Millipore MultiScreen-IP) and a 96-well acceptor plate.

  • Membrane Coating: Apply 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) to each well of the donor plate filter.[5] Allow the solvent to evaporate for at least 20 minutes.

  • Compound Preparation: Prepare a 10 mM DMSO stock solution of your test compound. Dilute this into a buffer (pH 7.4) to a final concentration of 100 µM (final DMSO concentration ≤ 1%).

  • Assay Setup:

    • Add 300 µL of fresh buffer to each well of the acceptor plate.

    • Carefully place the lipid-coated donor plate on top of the acceptor plate.

    • Add 150 µL of the compound dosing solution to each well of the donor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 5 hours with gentle shaking.[4][5]

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula. Include high (e.g., propranolol) and low (e.g., atenolol) permeability control compounds to validate the assay run.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol assesses both passive permeability and active transport.

  • Cell Culture: Culture Caco-2 cells on permeable filter inserts (e.g., Transwell plates) for 21-25 days to allow for full differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with high TEER values (e.g., >300 Ω·cm²), indicating a tight barrier. Also, assess the permeability of a low-permeability marker like Lucifer Yellow.[4]

  • Compound Preparation: Prepare dosing solutions of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration.

  • Permeability Assay (A→B):

    • Wash the monolayers with pre-warmed transport buffer.[6]

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Permeability Assay (B→A):

    • In a separate set of wells, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C with gentle shaking.[6] Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh buffer.

  • Quantification & Calculation: Analyze the concentration of the compound in the samples by LC-MS/MS. Calculate the Papp values for both A→B and B→A directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).[10]

References

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. Available from: [Link]

  • Kuhn, B., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. Available from: [Link]

  • Academia.edu. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Available from: [Link]

  • Shit, S., et al. (2022). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available from: [Link]

  • SciSpace. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Available from: [Link]

  • de Oliveira, P. R., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available from: [Link]

  • de Oliveira, P. R., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Available from: [Link]

  • Ribeiro, A. J. M., & Tros, C. M. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PMC. Available from: [Link]

  • SlideShare. Drug absorption AND ITS Physicochemical properties affecting. Available from: [Link]

  • Al-Hilal, T. A., & Al-Shehri, S. M. (2024). Drug Absorption. StatPearls - NCBI Bookshelf. Available from: [Link]

  • SlidePlayer. Physico Chemical Factors affecting drug absorption. Available from: [Link]

  • SCIRP. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Available from: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Sabinet African Journals. Physicochemical properties of drugs and membrane permeability. Available from: [Link]

  • Royal Society of Chemistry. CHAPTER 1: How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. Available from: [Link]

  • de Oliveira, P. R., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Mimetas. 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Available from: [Link]

  • SlideShare. Pampa permeability assay. Available from: [Link]

  • PubMed. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Available from: [Link]

  • MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available from: [Link]

  • Springer Nature Experiments. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Available from: [Link]

  • Wikipedia. Polar surface area. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Klein, V., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. University of Dundee. Available from: [Link]

  • Baggaley, E., et al. (2021). Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. PMC. Available from: [Link]

  • Clark, D. E. (2011). What has polar surface area ever done for drug discovery? PubMed. Available from: [Link]

  • Sci-Hub. What Has Polar Surface Area Ever Done for Drug Discovery? Available from: [Link]

  • ResearchGate. How to increase cell permeability of highly lipophillic compounds in vitro? Available from: [Link]

  • Preprints.org. Re-Use of Caco-2 Monolayers for a Higher Throughput Assessment of Drug Permeability – Methodology and Validation for Passive Permeation. Available from: [Link]

  • Polarity Alchemy: Strategic Charge Manipulation in Contemporary Drug Design.
  • ACS Publications. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Available from: [Link]

  • Clark, D. E. (2011). What has polar surface area ever done for drug discovery? Ovid. Available from: [Link]

  • PubMed. Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters. Available from: [Link]

  • ResearchGate. Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6. Available from: [Link]

  • National Institutes of Health. Cell penetration of oxadiazole-containing macrocycles. Available from: [Link]

  • PubMed. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1,4-Oxazepane and 1,4-Diazepane Scaffolds in Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivota...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the seven-membered heterocycles, 1,4-oxazepane and 1,4-diazepane represent two closely related yet distinct scaffolds that offer unique three-dimensional diversity for molecular design. This guide provides a comprehensive, objective comparison of these two scaffolds, drawing upon experimental data and established principles of drug design to inform rational decision-making in your research endeavors.

At a Glance: Key Physicochemical and Structural Differences

The fundamental distinction between the 1,4-oxazepane and 1,4-diazepane scaffolds lies in the heteroatom at the 1-position: an oxygen atom in the former and a nitrogen atom in the latter. This seemingly subtle change imparts significant differences in their physicochemical properties, conformational flexibility, and hydrogen bonding capabilities, which in turn affect their biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Property1,4-Oxazepane Derivatives1,4-Diazepane DerivativesRationale for Difference
Lipophilicity (LogP) Generally lower to moderatePotentially higherThe additional N-H or N-R group in diazepanes can increase lipophilicity depending on the substituent, whereas the ether oxygen in oxazepanes is a hydrogen bond acceptor, which can decrease lipophilicity.
Aqueous Solubility Generally goodVariable, potentially lowerThe hydrogen bond accepting ether oxygen in 1,4-oxazepanes can improve aqueous solubility. The two nitrogen atoms in 1,4-diazepanes offer more sites for substitution, which can significantly impact solubility depending on the nature of the substituents.
pKa Typically around 8.4-8.7 for the conjugate acid of the secondary amineCan have two pKa values; the basicity of each nitrogen is influenced by substituents.The electronic effect of the ether oxygen in 1,4-oxazepane influences the basicity of the nitrogen. In 1,4-diazepane, the two nitrogen atoms can have different basicities, offering more complex acid-base properties.
Hydrogen Bonding One H-bond donor (N-H) and one H-bond acceptor (O)Two H-bond donors (N-H) and two H-bond acceptors (N)The presence of two nitrogen atoms in the 1,4-diazepane ring provides more opportunities for hydrogen bonding interactions with biological targets.
Conformational Flexibility More flexible (multiple low-energy conformations)More rigid (chair-boat and twist-boat conformations)The seven-membered ring of 1,4-oxazepane has a higher degree of conformational freedom, which can be advantageous for binding to complex protein targets.[1]
Metabolic Stability Generally stable, but can be susceptible to N-dealkylation or oxidation of the ring carbons.Can undergo N-dealkylation, N-oxidation, and aromatic hydroxylation (if a fused benzene ring is present).The presence of two nitrogen atoms in diazepanes can provide more sites for metabolic enzymes to act upon.

Synthetic Strategies: A Comparative Overview

The synthetic accessibility of a scaffold is a critical consideration in drug development. Both 1,4-oxazepane and 1,4-diazepane cores can be constructed through various synthetic routes, with the choice of method often depending on the desired substitution pattern.

Synthesis of the 1,4-Oxazepane Scaffold

A common and versatile approach to the 1,4-oxazepane ring system is through intramolecular cyclization. This typically involves the formation of a C-N or C-O bond in a suitably functionalized linear precursor.

Experimental Protocol: General Procedure for the Synthesis of 1,4-Oxazepane Derivatives via Intramolecular Cyclization [2]

Objective: To synthesize a substituted 1,4-oxazepane via intramolecular cyclization of an amino alcohol derivative.

Materials:

  • Amino alcohol precursor

  • Dihaloalkane (e.g., 1,2-dibromoethane)

  • Anhydrous solvent (e.g., DMF, THF)

  • Base (e.g., K₂CO₃, NaH)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino alcohol precursor in an anhydrous solvent.

  • Addition of Base: Add the base to the solution to deprotonate the hydroxyl and/or amino group, which facilitates the subsequent nucleophilic attack.

  • Addition of Dihaloalkane: Add the dihaloalkane dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous salt.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure 1,4-oxazepane derivative.

DOT Diagram: Synthetic Workflow for 1,4-Oxazepane Derivatives

G start Amino Alcohol Precursor step1 Dissolve in Anhydrous Solvent start->step1 step2 Add Base step1->step2 step3 Add Dihaloalkane step2->step3 step4 Reaction Monitoring (TLC/LC-MS) step3->step4 step5 Aqueous Work-up & Extraction step4->step5 step6 Purification (Column Chromatography) step5->step6 end Pure 1,4-Oxazepane Derivative step6->end

Caption: General synthetic workflow for 1,4-oxazepane derivatives.

Synthesis of the 1,4-Diazepane Scaffold

The synthesis of 1,4-diazepanes, particularly the privileged 1,4-benzodiazepine subclass, is well-established. A common method involves the condensation of a 1,2-diamine with a 1,3-dielectrophile.

Experimental Protocol: General Procedure for the Synthesis of 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine [3]

Objective: To synthesize the 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine core via intramolecular cyclization.

Materials:

  • N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N-[2-(N′-methylanilino)ethyl]amine

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvents for extraction

Procedure:

  • Reaction Setup: Dissolve the starting amine in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Addition of Lewis Acid: Cool the solution in an ice bath and add anhydrous aluminum chloride portion-wise.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by carefully adding water, followed by an aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

DOT Diagram: Synthetic Workflow for 1,4-Diazepane Derivatives

G start 1,2-Diamine Precursor step1 Dissolve in Anhydrous Solvent start->step1 step2 Add 1,3-Dielectrophile step1->step2 step3 Condensation/ Cyclization step2->step3 step4 Reaction Monitoring (TLC/LC-MS) step3->step4 step5 Aqueous Work-up & Extraction step4->step5 step6 Purification step5->step6 end Pure 1,4-Diazepane Derivative step6->end

Caption: General synthetic workflow for 1,4-diazepane derivatives.

Pharmacological Profiles and Therapeutic Applications

The choice between a 1,4-oxazepane and a 1,4-diazepane scaffold is often driven by the desired pharmacological profile and the specific therapeutic target.

1,4-Oxazepane: An Emerging Scaffold

While not as prevalent in marketed drugs as its diazepine counterpart, the 1,4-oxazepane scaffold is gaining recognition as a valuable building block in drug discovery.

  • Central Nervous System (CNS) Targets: Derivatives of 1,4-oxazepane have shown promise as ligands for various CNS receptors. Notably, they have been investigated as selective dopamine D4 receptor ligands, which are of interest for the treatment of schizophrenia with potentially fewer extrapyramidal side effects.[4][5]

  • Other Therapeutic Areas: The 1,4-oxazepane motif has also been explored for other therapeutic applications, including the development of antihistamines and analgesics.[6]

1,4-Diazepane: A Privileged Scaffold in CNS Drug Discovery

The 1,4-diazepane scaffold, particularly when fused to a benzene ring to form the 1,4-benzodiazepine system, is a cornerstone of CNS-active pharmaceuticals.

  • Anxiolytics, Hypnotics, and Anticonvulsants: Benzodiazepines such as diazepam (Valium), lorazepam (Ativan), and alprazolam (Xanax) are widely prescribed for their anxiolytic, sedative, hypnotic, and anticonvulsant properties.[7][8] They exert their effects by modulating the activity of the GABA-A receptor.

  • Beyond the CNS: The versatility of the 1,4-diazepane scaffold extends beyond CNS disorders. Derivatives have been investigated for a wide range of biological activities, including as inhibitors of amyloid-beta aggregation for potential Alzheimer's disease treatment.[9]

Head-to-Head Comparison: Making the Right Choice

Feature1,4-Oxazepane1,4-DiazepaneSenior Scientist's Insight
Novelty & IP Position Less explored, offering greater opportunities for novel intellectual property.Well-established, with a crowded IP landscape for benzodiazepines.For programs seeking novel chemical matter, the 1,4-oxazepane scaffold presents a more open field for innovation.
Physicochemical Properties Generally more polar and potentially more soluble.Lipophilicity and solubility are highly tunable through substitution at two nitrogen positions.The inherent properties of the 1,4-oxazepane may be advantageous for achieving a favorable balance of solubility and permeability.
Target Interactions The ether oxygen can act as a key hydrogen bond acceptor.The two nitrogen atoms provide multiple points for hydrogen bonding and substitution, allowing for fine-tuning of target interactions.The greater number of interaction points on the 1,4-diazepane scaffold can be beneficial for optimizing potency and selectivity.
Metabolic Stability The ether linkage is generally stable to metabolism. N-dealkylation is a potential metabolic pathway.N-dealkylation and N-oxidation are common metabolic pathways. Aromatic hydroxylation is also possible for benzodiazepines.The metabolic profile of a 1,4-diazepane can be more complex due to the presence of two nitrogen atoms, which may present both challenges and opportunities for prodrug strategies.

In Vitro Experimental Protocols for Scaffold Evaluation

To objectively compare novel derivatives of these two scaffolds, a series of in vitro assays are essential. The following protocols provide a starting point for evaluating key ADME properties.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the intrinsic clearance of a test compound in human liver microsomes.[10]

Materials:

  • Test compound

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or methanol (MeOH) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HLMs and phosphate buffer. Pre-incubate at 37°C.

  • Initiation of Reaction: Add the test compound to the reaction mixture and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding ice-cold ACN or MeOH containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining at each time point by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k), and the in vitro half-life (t₁/₂) can be calculated as 0.693/k.

Physicochemical Property Determination: pKa, LogP, and Aqueous Solubility

Accurate determination of physicochemical properties is crucial for understanding a compound's behavior.[11]

  • pKa Determination: Potentiometric titration is a standard method. A solution of the compound is titrated with a strong acid or base, and the pH is monitored. The pKa is the pH at which the compound is 50% ionized.

  • LogP Determination: The shake-flask method is the traditional approach, involving partitioning the compound between octanol and water and measuring the concentration in each phase. Automated systems using potentiometric or UV-based measurements are also widely used.

  • Aqueous Solubility: Thermodynamic solubility can be determined by adding an excess of the compound to a buffer at a specific pH, shaking until equilibrium is reached, and then measuring the concentration of the dissolved compound.

Conclusion and Future Perspectives

Both the 1,4-oxazepane and 1,4-diazepane scaffolds offer valuable starting points for the design of novel therapeutics. The 1,4-diazepane ring, particularly in the form of benzodiazepines, has a long and successful history in medicine, providing a wealth of structure-activity relationship data. However, this also translates to a more crowded intellectual property space.

The 1,4-oxazepane scaffold, while less explored, represents a promising avenue for the development of novel chemical entities with potentially improved physicochemical and pharmacokinetic properties. Its increased conformational flexibility and different hydrogen bonding pattern compared to the 1,4-diazepane may lead to new and unexpected biological activities.

As a senior application scientist, I encourage you to consider both scaffolds in your drug discovery programs. The choice will ultimately depend on the specific therapeutic target, the desired ADME profile, and the novelty required for your project. A thorough in vitro evaluation of key properties, as outlined in this guide, will be instrumental in making an informed and data-driven decision.

References

  • Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[2][3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Molecules. 2021;26(20):6136. Available at: [Link]

  • In vitro metabolic stability assays for the selected compounds. ResearchGate. Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. 2018. Available at: [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. J Med Chem. 2004;47(12):3049-61. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. 2021. Available at: [Link]

  • Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Front Pharmacol. 2017;8:537. Available at: [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. 2004;47(12):3049-3061. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. 2019;16(5):709-729. Available at: [Link]

  • Comparison of diazepam and oxazepam: preference, liking and extent of abuse. J Pharmacol Exp Ther. 1984;228(2):501-8. Available at: [Link]

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. Available at: [Link]

  • Comparative assessment of some benzodiazepine drugs based on Density Functional Theory, molecular docking, and ADMET studies. ResearchGate. Available at: [Link]

  • Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: synthesis and structure-activity relationships of a new series of H1-antihistamines. J Med Chem. 1989;32(5):1043-50. Available at: [Link]

  • 7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole. Molbank. 2020;2020(4):M1171. Available at: [Link]

  • Lesson 2: Physico-chemical and analytical properties of drugs. Available at: [Link]

  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Journal of Physics: Conference Series. 2019;1294:052042. Available at: [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules. 2016;22(1):53. Available at: [Link]

  • Comparative assessment of some benzodiazepine drugs based on Density Functional Theory, molecular docking, and ADMET studies. European Journal of Chemistry. 2021;12(4):412-418. Available at: [Link]

  • A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. Molecules. 2016;21(3):378. Available at: [Link]

  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Curr Drug Metab. 2008;9(9):869-78. Available at: [Link]

  • Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives from 7-Aminocephalosporic Acid. Molecules. 2023;28(21):7374. Available at: [Link]

  • Oxazepine Derivatives, Synthesis and Applications. ResearchGate. Available at: [Link]

  • Synthesis of 4-(2-hydroxyethyl)-7,7-diphenyl-hexahydro-1,4-oxazepine. PrepChem.com. Available at: [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Royal Society of Chemistry. Available at: [Link]

Sources

Comparative

Validating the biological targets of novel 1,4-oxazepane derivatives.

Title: Validating the Biological Targets of Novel 1,4-Oxazepane Derivatives: A Comparative Guide Introduction: The transition from flat, sp2-rich chemical spaces to complex, sp3-enriched scaffolds is a defining trend in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Biological Targets of Novel 1,4-Oxazepane Derivatives: A Comparative Guide

Introduction: The transition from flat, sp2-rich chemical spaces to complex, sp3-enriched scaffolds is a defining trend in modern drug discovery. Among these, the 1,4-oxazepane ring—a seven-membered heterocycle containing oxygen and nitrogen—has emerged as a highly versatile structural motif. Compared to its rigid six-membered counterpart, morpholine, the 1,4-oxazepane scaffold offers superior conformational flexibility. This allows for diverse spatial arrangements of substituents, unlocking novel vectorial projections that enhance binding affinity and selectivity against challenging biological targets.

This guide provides an in-depth comparative analysis of 1,4-oxazepane derivatives against three distinct target classes: Dipeptidyl Peptidase 1 (DPP1), the Dopamine D4 Receptor, and the Noradrenaline Transporter. We detail the mechanistic rationale, comparative performance data, and self-validating experimental protocols required to rigorously evaluate these compounds.

Targeting Dipeptidyl Peptidase 1 (DPP1) in Inflammatory Diseases

Mechanistic Rationale: Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C, is a lysosomal cysteine protease responsible for the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase. Overactive NSPs are primary drivers of tissue destruction in inflammatory conditions like bronchiectasis and COPD. 1,4-oxazepane-2-carboxamide derivatives, such as brensocatib analogs, have been identified as highly potent, reversible inhibitors of DPP1 . The seven-membered oxazepane core is uniquely suited to occupy the S2 pocket of the DPP1 active site, providing superior steric complementarity compared to smaller heterocycles.

DPP1_Pathway DPP1 Dipeptidyl Peptidase 1 (DPP1) ActiveNSPs Active NSPs (Elastase, Cathepsin G) DPP1->ActiveNSPs N-terminal cleavage Proenzymes Pro-Neutrophil Serine Proteases (Pro-NSPs) Proenzymes->DPP1 Binds active site Inflammation Tissue Damage & Inflammation ActiveNSPs->Inflammation Matrix degradation Inhibitor 1,4-Oxazepane Derivative Inhibitor->DPP1 Reversible inhibition

Fig 1. DPP1 signaling pathway and its reversible inhibition by 1,4-oxazepane derivatives.

Comparative Performance Data: The following table compares the in vitro inhibitory potency of a standard morpholine analog versus a 1,4-oxazepane derivative (N-(1-cyano-2-phenylethyl)-1,4-oxazepane-2-carboxamide scaffold) against human DPP1.

Compound ScaffoldDPP1 IC50 (nM)Cathepsin K IC50 (nM)Selectivity Fold (CatK/DPP1)
Morpholine Analog45.2 ± 3.11250~27x
1,4-Oxazepane Derivative0.64 ± 0.05>10,000>15,000x

Validation Protocol: Fluorometric DPP1 Enzyme Activity Assay To validate the inhibitory potency, a continuous fluorometric assay is employed. The causality behind this design relies on the cleavage of the synthetic dipeptide substrate Gly-Arg-AMC. When DPP1 cleaves the substrate, it releases free 7-amino-4-methylcoumarin (AMC), which fluoresces. The rate of fluorescence increase is directly proportional to enzyme activity.

  • Reagent Preparation: Prepare assay buffer (50 mM MES, 50 mM NaCl, 2 mM DTT, pH 5.5). The acidic pH is critical as DPP1 is a lysosomal enzyme that requires a low pH for optimal catalytic conformation. DTT maintains the active site cysteine in a reduced state.

  • Enzyme Activation: Pre-incubate recombinant human DPP1 (0.5 nM final concentration) in assay buffer at 37°C for 15 minutes to ensure full enzymatic activation.

  • Inhibitor Incubation: Add the 1,4-oxazepane derivative (serially diluted in DMSO, 1% final assay concentration) to the enzyme. Include a vehicle control (1% DMSO) to establish baseline uninhibited activity, and a known potent inhibitor as a positive control. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add Gly-Arg-AMC substrate (20 µM final concentration) to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes at Ex/Em = 380/460 nm using a microplate reader. Calculate the initial velocity (V0) from the linear portion of the progress curve to determine IC50 values.

Dopamine D4 Receptor Antagonism for CNS Disorders

Mechanistic Rationale: The Dopamine D4 receptor is a G-protein coupled receptor (GPCR) implicated in the pathophysiology of schizophrenia. Traditional antipsychotics often target the D2 receptor, leading to severe extrapyramidal side effects (EPS). Developing highly selective D4 ligands is a major therapeutic goal. Research demonstrates that 2,4-disubstituted 1,4-oxazepanes act as potent D4 receptor ligands . The expanded seven-membered ring allows the appended aromatic groups to optimally project into the deep hydrophobic binding pocket of the D4 receptor, achieving selectivity profiles unattainable by rigid morpholine analogs.

SAR_Logic Morpholine Morpholine Scaffold (6-Membered Ring) Rigid Chair Conformation Limited Vector Projection Oxazepane 1,4-Oxazepane Scaffold (7-Membered Ring) High Conformational Flexibility Expanded Substituent Vectors Morpholine->Oxazepane Ring Expansion (Scaffold Hopping) Target1 Dopamine D4 Receptor Enhanced Selectivity over D2 Oxazepane->Target1 Target2 DPP1 (Cathepsin C) Optimal S2 Pocket Occupancy Oxazepane->Target2 Target3 Noradrenaline Transporter Peripheral Selectivity Oxazepane->Target3

Fig 2. Logical relationship of scaffold hopping to 1,4-oxazepane for target optimization.

Comparative Performance Data: Binding affinities (Ki) of matched pairs of 2,4-disubstituted morpholines versus 1,4-oxazepanes.

Scaffold TypeSubstituent PatternD4 Receptor Ki (nM)D2 Receptor Ki (nM)Selectivity (D2/D4)
Morpholine2-(p-chlorobenzyl), 4-benzyl12.545036x
1,4-Oxazepane2-(p-chlorobenzyl), 4-benzyl1.8>1000>550x

Validation Protocol: Radioligand Binding Assay This protocol isolates D4-specific binding using [3H]Spiperone. Because Spiperone binds to D2, D3, and D4 receptors, we must introduce a highly selective D2/D3 blocker to ensure the radioactive signal accurately reflects D4 engagement.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human D4.4 receptor variant. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor integrity.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]Spiperone, and varying concentrations of the 1,4-oxazepane test compound.

  • Isolating D4 Signal (Critical Step): Add 100 nM raclopride to all wells. Raclopride selectively masks D2 and D3 receptors, ensuring that any displaced [3H]Spiperone is exclusively from the D4 receptor.

  • Non-Specific Binding (NSB) Control: Include a set of wells containing 10 µM haloperidol to determine NSB. The specific binding is calculated as Total Binding minus NSB.

  • Incubation & Filtration: Incubate for 120 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific ligand adherence).

  • Quantification: Wash filters three times with ice-cold buffer to remove unbound radioligand. Extract filters into scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

D4_Workflow Membrane HEK293 Cells Expressing hD4 Incubation Incubate with [3H]Spiperone + 1,4-Oxazepane Membrane->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash with Ice-Cold Buffer Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation

Fig 3. Step-by-step workflow for the Dopamine D4 receptor radioligand binding assay.

Peripherally Selective Noradrenaline Reuptake Inhibition

Mechanistic Rationale: Noradrenaline reuptake inhibitors (NRIs) are highly effective for treating stress urinary incontinence. However, conventional NRIs cross the blood-brain barrier (BBB), causing central nervous system side effects like insomnia and anxiety. The development of a chiral 6,7-trans-disubstituted-1,4-oxazepane scaffold has enabled the creation of peripherally selective NRIs . The specific stereochemistry of the oxazepane ring increases the polar surface area and alters the lipophilicity profile just enough to restrict BBB penetration while maintaining high affinity for the human norepinephrine transporter (hNET).

Comparative Performance Data:

CompoundhNET IC50 (nM)Brain-to-Plasma Ratio (Kp)CNS Side Effect Liability
Duloxetine (Standard NRI)4.61.8High
Chiral 1,4-Oxazepane NRI2.1< 0.05Negligible

Validation Protocol: In Vitro Monoamine Uptake Assay To validate the functional reuptake inhibition, a cell-based fluorescent uptake assay is utilized, providing a safer and higher-throughput alternative to traditional radiolabeled neurotransmitter assays.

  • Cell Preparation: Plate MDCK cells stably transfected with hNET in a 384-well black, clear-bottom plate. Culture overnight to ensure a confluent monolayer.

  • Dye Pre-loading: Wash cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. Add a fluorescent neurotransmitter analog (e.g., ASP+) which is actively transported into the cells by hNET.

  • Compound Addition: Add the 1,4-oxazepane derivative. If the compound is a true hNET inhibitor, it will block the transporter, preventing the intracellular accumulation of the fluorescent dye.

  • Extracellular Quenching: After a 30-minute incubation at 37°C, add a cell-impermeable masking dye. This step is crucial: it quenches any extracellular fluorescence, ensuring that the measured signal is strictly derived from the dye that was successfully transported inside the cell.

  • Measurement: Read the plate on a fluorescent imager. A decrease in intracellular fluorescence correlates with successful inhibition of the transporter by the 1,4-oxazepane derivative.

Conclusion

The 1,4-oxazepane scaffold represents a powerful tool in the medicinal chemist's arsenal. By leveraging its unique conformational properties, researchers can achieve exquisite target selectivity and fine-tune pharmacokinetic parameters—from optimizing S2 pocket occupancy in DPP1 to engineering peripherally restricted NRIs. Rigorous, self-validating biochemical and cellular assays remain the cornerstone of advancing these novel derivatives through the preclinical pipeline.

References

  • Insmed Incorporated. (2022). Certain n-(1-cyano-2-phenylethyl)-1,4-oxazepane-2-carboxamides for treating cancer. (Patent No. WO2022232420A1).
  • Audouze, K., Nielsen, E. Ø., & Peters, D. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(12), 3089-3104.[Link]

  • Ishimoto, K., Yamaguchi, K., Nishimoto, A., Murabayashi, M., & Ikemoto, T. (2017). Development of a Practical Synthesis of a Peripherally Selective Noradrenaline Reuptake Inhibitor Possessing a Chiral 6,7-trans-Disubstituted-1,4-oxazepane as a Scaffold. Organic Process Research & Development, 21(12), 2001-2011.[Link]

Validation

Head-to-Head Comparison of Synthetic Routes to 1,4-Oxazepanes: A Technical Guide for Drug Development

As privileged seven-membered heterocycles, 1,4-oxazepanes occupy a critical chemical space between diazepanes, morpholines, and azepanes. Their unique conformational flexibility and hydrogen-bonding profiles make them hi...

Author: BenchChem Technical Support Team. Date: March 2026

As privileged seven-membered heterocycles, 1,4-oxazepanes occupy a critical chemical space between diazepanes, morpholines, and azepanes. Their unique conformational flexibility and hydrogen-bonding profiles make them highly valuable in medicinal chemistry for targeting complex protein-protein interactions[1]. However, the synthesis of medium-sized rings (7-9 members) is notoriously difficult. Synthetic chemists must overcome unfavorable entropic factors and transannular steric interactions that often derail cyclization in favor of acyclic oligomerization[2].

This guide provides a head-to-head technical comparison of three distinct, field-proven synthetic strategies for constructing the 1,4-oxazepane core: Intramolecular Mitsunobu Cyclization , Ring-Closing Metathesis (RCM) , and SnAP Reagent-Mediated Cyclization .

Intramolecular Mitsunobu Cyclization (C–O Bond Formation)

Mechanistic Causality & Expertise

The Mitsunobu reaction is a classical, highly reliable method for constructing the C–O ether bond of the oxazepane core[3]. By utilizing triphenylphosphine (PPh₃) and an azodicarboxylate (such as DEAD or DIAD), an acyclic amino-alcohol precursor is activated. The causality behind this choice lies in the generation of a highly electrophilic alkoxyphosphonium intermediate. This intermediate sufficiently lowers the activation energy required to overcome the entropic penalty of seven-membered ring formation, ensuring a stereospecific (inversion of configuration) intramolecular nucleophilic attack by the tethered hydroxyl or amide group[4].

Experimental Protocol: Synthesis of Fused [1,4]-Oxazepanes

This protocol is adapted from scalable manufacturing processes for spiro-oxazepane derivatives[3].

  • Precursor Activation : Dissolve the acyclic amino-alcohol precursor (1.0 equiv) and PPh₃ (1.5 equiv) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the mixture to 0 °C.

  • Controlled Addition : Add DIAD (1.5 equiv) dropwise over 30–45 minutes.

    • Causality: Slow addition controls the exothermic formation of the betaine intermediate and minimizes intermolecular dimerization, which is the primary competing side reaction.

  • Cyclization : Allow the reaction to warm to room temperature and stir for 12–16 hours. The intramolecular attack occurs spontaneously as the alkoxide displaces the triphenylphosphine oxide (TPPO) leaving group.

  • Workup & Validation : Quench with water and extract with ethyl acetate. The primary challenge is the removal of the TPPO byproduct; this is typically achieved via silica gel chromatography or selective crystallization depending on the scale[3].

Ring-Closing Metathesis (C–C Bond Formation)

Mechanistic Causality & Expertise

Ring-Closing Metathesis (RCM) utilizes ruthenium-based Grubbs catalysts to form the C–C bond of the oxazepane ring from a diene precursor[5]. The critical experimental parameter here is the maintenance of high dilution conditions.

  • Causality: Because the metathesis catalytic cycle can proceed via both intramolecular cyclization and intermolecular cross-metathesis, high dilution (typically 0.001–0.01 M) thermodynamically favors the unimolecular ring-closing pathway, effectively suppressing acyclic polymerization[5].

Experimental Protocol: RCM Synthesis of 1,4-Oxazepane Derivatives

This protocol outlines the optimal conditions for avoiding catalyst deactivation and polymerization[5].

  • Solvent Preparation : Degas anhydrous dichloromethane (DCM) or toluene by bubbling argon for 30 minutes.

    • Causality: Oxygen rapidly deactivates the active ruthenium carbene species.

  • Dilution Strategy : Dissolve the diene precursor in the degassed solvent to achieve a strict final concentration of 0.005 M[5].

  • Catalysis : Add Grubbs 2nd Generation Catalyst (5–10 mol%).

  • Thermal Activation : Heat the mixture to 40–50 °C (gentle reflux) for 4–8 hours[5].

    • Causality: Gentle heating accelerates the catalytic cycle and drives off the volatile ethylene gas byproduct, shifting the equilibrium irreversibly toward the cyclic product.

  • Quenching : Add an excess of ethyl vinyl ether and stir for 30 minutes to quench the active ruthenium carbene species. Concentrate under reduced pressure and purify via column chromatography.

SnAP Reagent-Mediated Cyclization (Radical C–C/C–N Formation)

Mechanistic Causality & Expertise

Developed to bypass the limitations of classical cyclizations, SnAP (Tin Amino Protocol) reagents offer a one-step synthesis of saturated N-heterocycles directly from commercially available aldehydes[6]. The reaction proceeds via the condensation of an aldehyde with a SnAP-OA (oxazepane) reagent to form an imine, followed by a copper(II)-promoted radical cyclization.

  • Causality: The oxidative generation of a heteroatom-stabilized primary carbon-centered radical dictates a highly favored 7-endo-trig cyclization over the competing 6-exo-trig pathway. This efficiently yields the oxazepane core without the need for high dilution or complex pre-functionalization[6].

Experimental Protocol: Gram-Scale Synthesis of Substituted 1,4-Oxazepanes

This protocol highlights a scalable, chromatography-free approach[6].

  • Imine Condensation : Mix the target aldehyde (1.0 equiv) and SnAP-OA reagent (1.0 equiv) in DCM. Stir at room temperature in the presence of 4Å molecular sieves for 2 hours to drive complete imine formation.

  • Radical Initiation Preparation : Filter the imine solution to remove sieves and dilute in a 4:1 mixture of DCM and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

    • Causality: HFIP is a critical co-solvent; its strong hydrogen-bond donating capability stabilizes the polar transition states of the radical intermediate and enhances the solubility of the copper catalyst[6].

  • Cyclization : Add stoichiometric Cu(OTf)₂ (1.0 equiv) and 2,6-lutidine (2.0 equiv). Stir at room temperature for 12 hours[6].

  • Purification : Quench with aqueous ammonia to complex and remove copper salts. Extract the organic layer. The product can be purified simply by HCl salt formation and precipitation, affording >98% purity without chromatography[6].

Head-to-Head Data Presentation

The following table summarizes the quantitative and operational metrics of the three synthetic routes to assist in route scouting and process development.

FeatureIntramolecular MitsunobuRing-Closing Metathesis (RCM)SnAP Reagent Cyclization
Bond Formed C–O (Ether)C–C (Alkene)C–N / C–C (Saturated)
Precursor Required Acyclic amino-alcoholAcyclic dieneAldehyde + SnAP-OA reagent
Key Reagents PPh₃, DEAD/DIADGrubbs Catalyst (Ru)Cu(OTf)₂, 2,6-lutidine, HFIP
Reaction Concentration Standard (0.1 - 0.5 M)High Dilution (0.001 - 0.01 M)Standard (0.1 M)
Scalability High (Multikilogram proven)Moderate (Dilution limits scale)High (Gram-scale proven)
Primary Limitation TPPO byproduct removalCompeting oligomerizationRequires stoichiometric Copper
Typical Yields 60% - 85%50% - 75%70% - 86%

Visualizations of Synthetic Workflows

G Target 1,4-Oxazepane Core Mitsunobu Intramolecular Mitsunobu (C-O Bond Formation) Mitsunobu->Target DEAD/PPh3 RCM Ring-Closing Metathesis (C-C Bond Formation) RCM->Target Grubbs Catalyst SnAP SnAP Reagents (Radical Cyclization) SnAP->Target Cu(OTf)2 / HFIP

Caption: Retrosynthetic strategies for 1,4-oxazepane core construction.

G Aldehyde Aldehyde + SnAP-OA Imine Imine Intermediate Aldehyde->Imine Condensation Radical C-Centered Radical Imine->Radical Cu(II) Oxidation Cyclization 7-endo-trig Cyclization Radical->Cyclization Radical Attack Product Substituted 1,4-Oxazepane Cyclization->Product H-Abstraction

Caption: Mechanistic workflow of the SnAP reagent-mediated radical cyclization.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes ResearchGate / Organic Process Research & Development[Link]

  • Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd ACS Publications[Link]

  • Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes The Journal of Organic Chemistry - ACS Publications[Link]

  • SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes SciSpace / Nature Chemistry[Link]

Sources

Comparative

A Hypothetical Case Study: Cross-Validation of In Vitro and In Vivo Efficacy for 7-(Oxan-4-yl)-1,4-oxazepane as a Novel Anti-Cancer Agent

Disclaimer: Publicly available scientific literature and databases do not contain specific in vitro or in vivo efficacy data for the compound 7-(Oxan-4-yl)-1,4-oxazepane. Therefore, this guide is presented as a hypotheti...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Publicly available scientific literature and databases do not contain specific in vitro or in vivo efficacy data for the compound 7-(Oxan-4-yl)-1,4-oxazepane. Therefore, this guide is presented as a hypothetical case study to illustrate the principles and methodologies of cross-validating preclinical efficacy data for a novel therapeutic candidate. The experimental data, chosen therapeutic target, and competitor compounds are illustrative and designed to provide a framework for researchers in drug development.

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

The 1,4-oxazepane scaffold has garnered interest in medicinal chemistry due to its structural diversity and potential for biological activity, with some derivatives showing promise in oncology.[1][2][3] This guide explores a hypothetical development path for a novel compound, 7-(Oxan-4-yl)-1,4-oxazepane (hereafter referred to as Cmpd-X ), as a potential inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-validated target in non-small cell lung cancer (NSCLC).[4]

The successful translation of a compound from a laboratory curiosity to a clinical candidate hinges on the robust correlation between its activity in controlled, single-cell environments (in vitro) and its performance in complex biological systems (in vivo).[5][6][7][8] This guide provides a comprehensive framework for establishing such an in vitro-in vivo correlation (IVIVC), a critical step in de-risking a drug development program and predicting clinical outcomes.[5][8][9] We will compare the hypothetical performance of Cmpd-X against two established EGFR inhibitors: Gefitinib and Osimertinib .

Part 1: In Vitro Efficacy Assessment - Target Engagement and Cellular Effects

The initial phase of our investigation focuses on confirming that Cmpd-X interacts with its intended molecular target and elicits a desirable anti-cancer effect in relevant cell models.

Rationale for Experimental Choices

Our in vitro strategy is twofold: first, to quantify the direct inhibitory effect of Cmpd-X on the EGFR kinase domain, and second, to assess its cytotoxic and anti-proliferative effects on cancer cell lines with known EGFR mutation statuses. We selected the NCI-H1975 human lung adenocarcinoma cell line, which harbors both the L858R activating mutation and the T790M resistance mutation in the EGFR gene. This allows for a direct comparison with Osimertinib, a third-generation EGFR inhibitor designed to overcome T790M-mediated resistance. As a control, we will use the A549 cell line, which is EGFR wild-type.

Experimental Protocols

A. EGFR Kinase Inhibition Assay (Biochemical Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Cmpd-X against the purified EGFR T790M mutant kinase domain.

  • Procedure:

    • Recombinant human EGFR (T790M/L858R) enzyme is incubated with a synthetic peptide substrate and ATP.

    • Cmpd-X , Gefitinib, and Osimertinib are added in a 10-point, 3-fold serial dilution.

    • The reaction is allowed to proceed for 60 minutes at room temperature.

    • A kinase detection reagent is added to stop the reaction and generate a luminescent signal inversely proportional to the amount of ATP consumed (and thus, kinase activity).

    • Luminescence is read on a plate reader.

    • Data are normalized to positive (no inhibitor) and negative (no enzyme) controls, and IC50 curves are generated using a non-linear regression model.

B. Cell Viability Assay (Cell-Based Assay)

  • Objective: To measure the cytotoxic effect of Cmpd-X on NSCLC cell lines.

  • Procedure:

    • NCI-H1975 and A549 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a 10-point, 3-fold serial dilution of Cmpd-X , Gefitinib, and Osimertinib for 72 hours.

    • A resazurin-based reagent (e.g., CellTiter-Blue) is added to each well and incubated for 4 hours. Viable cells reduce resazurin to the fluorescent resorufin.

    • Fluorescence is measured on a plate reader.

    • Data are normalized to vehicle-treated controls, and IC50 values are calculated.

Hypothetical In Vitro Data Summary
CompoundEGFR (T790M) IC50 (nM)NCI-H1975 (EGFR-mutant) IC50 (nM)A549 (EGFR-wild type) IC50 (nM)Selectivity Index (A549/NCI-H1975)
Cmpd-X 1550>10,000>200
Gefitinib 2,5004,000>10,000>2.5
Osimertinib 120>10,000>500
In Vitro Workflow Diagram

InVitro_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Recombinant EGFR (T790M) b4 Incubation & Kinase Reaction b1->b4 b2 Peptide Substrate + ATP b2->b4 b3 Test Compounds (Cmpd-X, Comparators) b3->b4 b5 Luminescence Detection b4->b5 b6 IC50 Calculation (Biochemical Potency) b5->b6 c5 IC50 Calculation (Cellular Potency) b6->c5 Correlate c1 NSCLC Cell Lines (NCI-H1975, A549) c2 Compound Treatment (72 hours) c1->c2 c3 Viability Assay (Resazurin) c2->c3 c4 Fluorescence Reading c3->c4 c4->c5

Caption: Workflow for in vitro efficacy assessment of Cmpd-X.

Part 2: In Vivo Efficacy Evaluation - Tumor Growth Inhibition in a Xenograft Model

With promising in vitro potency and selectivity, the next logical step is to evaluate whether Cmpd-X can replicate these anti-tumor effects in a living organism.

Rationale for Experimental Choices

A subcutaneous xenograft mouse model is a standard and robust method for assessing the efficacy of an anti-cancer agent in vivo. We chose the NCI-H1975 cell line for this model because our in vitro data suggest Cmpd-X is most active against this EGFR-mutant line. This allows for a direct test of our primary hypothesis. Oral gavage is selected as the route of administration to assess the compound's oral bioavailability and efficacy, which is a desirable characteristic for patient convenience.[10]

Experimental Protocol
  • Objective: To determine the in vivo anti-tumor efficacy of Cmpd-X in an NCI-H1975 xenograft model.

  • Procedure:

    • Female athymic nude mice are inoculated subcutaneously with 5 x 10^6 NCI-H1975 cells.

    • Tumors are allowed to grow to an average volume of 150-200 mm³.

    • Mice are randomized into treatment groups (n=8 per group):

      • Vehicle (Control)

      • Cmpd-X (25 mg/kg, once daily, oral)

      • Osimertinib (5 mg/kg, once daily, oral)

    • Animals are dosed for 21 consecutive days.

    • Tumor volume and body weight are measured twice weekly. Tumor volume is calculated as (Length x Width²)/2.

    • At the end of the study, the percentage of tumor growth inhibition (%TGI) is calculated for each group relative to the vehicle control.

Hypothetical In Vivo Data Summary
Treatment GroupDose (mg/kg, QD, p.o.)Mean Final Tumor Volume (mm³)% TGIBody Weight Change (%)
Vehicle-1550-+2.5
Cmpd-X 2548069-1.8
Osimertinib 525084-0.5
In Vivo Experimental Workflow Diagram

InVivo_Workflow a1 Cell Inoculation (NCI-H1975 cells in nude mice) a2 Tumor Growth (to 150-200 mm³) a1->a2 a3 Group Randomization a2->a3 a4 Daily Oral Dosing (21 days) - Vehicle - Cmpd-X - Osimertinib a3->a4 a5 Bi-weekly Measurement (Tumor Volume & Body Weight) a4->a5 a6 End of Study Analysis (% TGI Calculation) a5->a6

Caption: Workflow for the in vivo xenograft study.

Part 3: Cross-Validation and Comparative Analysis

The ultimate goal is to establish a clear and predictive relationship between our in vitro and in vivo findings.[5][6][8]

Synthesizing the Data

Our hypothetical data shows a logical progression. Cmpd-X demonstrated potent inhibition of the target kinase in vitro (IC50 = 15 nM) and translated this to potent cellular cytotoxicity in an EGFR-mutant cell line (IC50 = 50 nM). This cellular potency was a strong predictor of in vivo activity, where a 25 mg/kg daily dose resulted in significant tumor growth inhibition (69% TGI).

The selectivity observed in vitro (over 200-fold against the EGFR wild-type cell line) is also a crucial finding. This suggests that the in vivo efficacy is likely due to on-target EGFR inhibition in the tumor, and predicts a potentially favorable therapeutic window with fewer off-target side effects.

Comparison with Alternatives
  • Cmpd-X vs. Gefitinib: Gefitinib was ineffective against the T790M mutant kinase and the corresponding cell line in vitro. This strongly predicts its lack of efficacy in a T790M-driven tumor model, which is why it was not advanced to the in vivo stage in this hypothetical study. This demonstrates the power of in vitro models to filter out non-viable candidates early.

  • Cmpd-X vs. Osimertinib: Osimertinib, the clinical standard for T790M-positive NSCLC, showed superior potency both in vitro and in vivo in our hypothetical study. However, Cmpd-X still demonstrated robust efficacy. While not superior to the standard of care in this model, its significant anti-tumor activity warrants further investigation. Future studies could explore its potential in different resistance models, its pharmacokinetic profile, or its use in combination therapies.

Logical Framework for IVIVC

IVIVC_Logic cluster_invitro In Vitro Evidence cluster_invivo In Vivo Outcome b_ic50 Biochemical Potency (EGFR IC50 = 15 nM) c_ic50 Cellular Potency (NCI-H1975 IC50 = 50 nM) b_ic50->c_ic50 Translates to tgi Significant Efficacy (%TGI = 69%) c_ic50->tgi Predicts selectivity High Selectivity (>200-fold vs WT) tolerability Good Tolerability (<2% body weight loss) selectivity->tolerability Suggests

Caption: Logical flow from in vitro findings to in vivo results.

Conclusion and Future Directions

This hypothetical guide demonstrates a systematic approach to evaluating a novel compound, Cmpd-X , and establishing a robust cross-validation between its in vitro and in vivo performance. The data, though illustrative, shows a clear, positive correlation: potent and selective inhibition of the intended target in biochemical and cellular assays translated into significant and well-tolerated anti-tumor efficacy in a relevant animal model.

While Cmpd-X did not outperform the current standard of care in this specific context, its strong performance validates the 7-(Oxan-4-yl)-1,4-oxazepane scaffold as a promising starting point for novel kinase inhibitors. Future work would focus on pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing, as well as testing in other models of acquired resistance to further characterize its therapeutic potential.

References

  • TSI. In Vitro In Vivo Correlation (IVIVC). [Link]

  • Emami, J. (2013). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmacy & Pharmaceutical Sciences, 16(4), 509-520. [Link]

  • MSN Pharma. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • Patel, R., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 21(2), 2348-2357. [Link]

  • Al-Ghananeem, A. M. (2006). In vitro - In vivo Correlation: From Theory to Applications. University of Alberta. [Link]

  • GeeksforGeeks. (2025). Cross-Validation and Its Types: A Comprehensive Guide. [Link]

  • Dai, B. (2024). 5 Cross Validation Techniques Explained Visually. Daily Dose of Data Science. [Link]

  • Al-Tufah, M. M., et al. (2024). Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. European Journal of Modern Medicine and Practice, 4(4). [Link]

  • Al-Amiery, A. A. (2012). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Organic and Medicinal Chemistry Letters, 2(1), 27. [Link]

  • Ardigen. (2021). Cross validation – a safeguard for machine learning models. [Link]

  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. [Link]

  • Singh, P., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Drug Discovery Technologies, 15(3), 194-210. [Link]

  • Zhang, X., et al. (2008). Selective androgen receptor modulators based on a series of 7H-[5][8]oxazino[3,2-g]quinolin-7-ones with improved in vivo activity. Bioorganic & Medicinal Chemistry Letters, 18(9), 2967-2971. [Link]

  • Maindarkar, M. A., et al. (2023). A Guide to Cross-Validation for Artificial Intelligence in Medical Imaging. Radiology: Artificial Intelligence, 5(4), e220175. [Link]

  • Shreedhara, C. S., et al. (2014). Oxazepine Derivative as an Antitumor Agent and Snail1 Inhibitor against Human Colorectal Adenocarcinoma. International Journal of Innovative Research in Science, Engineering and Technology, 3(8). [Link]

  • Zhang, L., et al. (2010). Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][5][8]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. Medicinal Chemistry Research, 20(6), 729-734. [Link]

  • Shreedhara, C. S., et al. (2015). Oxazepine Derivative as an Antitumor Agent and Snail1 Inhibitor against Human Colorectal Adenocarcinoma. ResearchGate. [Link]

  • Keylabs.ai. (2024). Cross-Validation Techniques for Classification Models. [Link]

  • Whitten, J. P., et al. (1999). Synthesis and biological activity of oxo-7H-benzo[e]perimidine-4-carboxylic acid derivatives as potent, nonpeptide corticotropin releasing factor (CRF) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 9(5), 765-770. [Link]

  • Al-Tufah, M. M. (2025). Synthesis and Identification of Novel 1,3-Oxazepane-7,4-Dione Compounds via the Reaction of Succinic Anhydride with Schiff's Base and Assessment of Biological Activity. ResearchGate. [Link]

  • Al-Ostath, S. M., et al. (2024). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry, 15(1), 133-152. [Link]

  • Zivanovic, M., et al. (2022). Cyclooxygenase-Inhibiting Platinum(IV) Prodrugs with Potent Anticancer Activity. Molecules, 27(7), 2269. [Link]

  • BindingDB.org. Binding Database. [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted 1,4-Oxazepanes: A Comparative Guide

The 1,4-Oxazepane Scaffold in Drug Discovery In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a critical strategy for improving target selectiv...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-Oxazepane Scaffold in Drug Discovery

In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a critical strategy for improving target selectivity and pharmacokinetic profiles. The 1,4-oxazepane ring—a seven-membered saturated heterocycle containing oxygen and nitrogen—provides an optimal balance of conformational flexibility and structural rigidity.

As a Senior Application Scientist, I frequently evaluate how specific substitutions on this core dictate biological activity. 2,4-disubstituted 1,4-oxazepanes have emerged as highly versatile frameworks, particularly in the development of selective G-protein coupled receptor (GPCR) ligands (such as the Dopamine D4 receptor)[1],[2] and as polarity-enhancing motifs in enzyme inhibitors (such as the NLRP3 inflammasome)[3].

This guide objectively compares the structure-activity relationship (SAR) data of these derivatives, detailing the mechanistic rationale behind their performance and providing field-proven, self-validating experimental protocols for their synthesis and evaluation.

Comparative SAR Analysis: Dopamine D4 Receptor Affinity

The Dopamine D4 receptor is a prime target for atypical antipsychotics, as selective D4 antagonism avoids the extrapyramidal side effects associated with D2 receptor blockade. 3D-QSAR studies utilizing GRID/GOLPE methodologies reveal that binding affinity is heavily dependent on the spatial orientation of the substituents at the 2- and 4-positions of the 1,4-oxazepane core[2].

Quantitative SAR Data

The following table summarizes the binding affinities (


) of various 2,4-disubstituted 1,4-oxazepanes against the D4 receptor, comparing the impact of steric bulk and halogenation[1].
Compound IDR1 (2-position)R2 (4-position, N-benzyl)

(nM) for D4 Receptor
Activity Impact
1a -H4-chlorobenzyl15Baseline reference
1b -Methyl4-chlorobenzyl8Optimal : Small alkyl fills hydrophobic pocket
1c -Ethyl4-chlorobenzyl25Decreased : Steric clash in binding site
1d -H4-fluorobenzyl22Decreased : Weaker halogen bonding vs. Cl
1e -H3,4-dichlorobenzyl12Maintained : Favorable

stacking
Mechanistic Rationale & Causality
  • The 2-Position (R1): Substituting the 2-position with a small methyl group (Compound 1b) enhances affinity (

    
     = 8 nM) compared to the unsubstituted analog (Compound 1a). Causality: The methyl group perfectly occupies a confined hydrophobic sub-pocket within the D4 receptor. However, increasing the steric bulk to an ethyl group (Compound 1c) forces a conformational shift that induces a steric clash with the receptor wall, dropping affinity threefold[1].
    
  • The 4-Position (R2): The nature of the N-benzyl substituent drives critical anchoring interactions. A 4-chloro substitution (Compound 1a) is superior to a 4-fluoro substitution (Compound 1d). Causality: The heavier chlorine atom participates in stronger halogen bonding and enhances the electron density for

    
     stacking with aromatic residues (e.g., Phenylalanine) in the GPCR binding cleft[1],[2].
    

D4Signaling Ligand 1,4-Oxazepane Antagonist Receptor Dopamine D4 Receptor (GPCR) Ligand->Receptor High Affinity Binding GProtein Gi/o Protein Complex Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (Inhibited) GProtein->Effector Alpha Subunit Action cAMP Modulated cAMP Signaling Effector->cAMP Downstream Effect

Caption: Dopamine D4 receptor signaling modulation by 1,4-oxazepane ligands.

Physicochemical Optimization: The NLRP3 Inflammasome Case Study

Beyond GPCRs, the 1,4-oxazepane ring is highly effective at optimizing the physicochemical properties of enzyme inhibitors. In the development of novel NLRP3 inflammasome inhibitors, highly lipophilic leads often fail in whole-blood assays due to excessive Human Protein Binding (hPB).

By incorporating a 7-membered polar cyclic amine (1,4-oxazepane) into the scaffold, researchers significantly reduced the LogD of the compounds. Causality: The solvent-exposed oxygen atom of the oxazepane ring increases hydrophilicity, which drastically reduces non-specific binding to serum albumin. This structural modification directly increased the free-fraction of the drug in circulation, resulting in potent IL-1


 inhibitory activity in whole-blood assays compared to standard lipophilic ureas[3].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Solid-Phase Synthesis of 1,4-Oxazepane Libraries

Solid-phase synthesis is the premier method for generating SAR libraries because it utilizes the "pseudo-dilution" effect. By keeping intermediates tethered to a resin, intermolecular side-reactions are sterically hindered, forcing the final step exclusively toward intramolecular cyclization[4].

  • Immobilization: Swell Wang resin in DMF. Couple Fmoc-L-Homoserine(TBDMS)-OH using DIC/HOBt coupling reagents.

  • Deprotection & Sulfonylation: Remove the Fmoc group using 20% piperidine in DMF. React the exposed amine with a sulfonyl chloride to activate the nitrogen.

  • N-Alkylation: Treat the resin with the desired

    
    -bromoacetophenone (dictating the R2 substituent) and DIPEA.
    
    • Self-Validation Checkpoint: Before proceeding to cleavage, perform a micro-cleavage on 5 mg of resin using 1% TFA in DCM. Analyze the filtrate via LC-MS. The presence of the uncyclized mass confirms successful N-alkylation. Proceeding without this validation risks total batch loss if the alkylation failed due to steric hindrance.

  • Cleavage & Cyclization: Treat the resin with a cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 2 hours. The acidic environment simultaneously cleaves the compound from the resin and drives the intramolecular cyclization to form the 1,4-oxazepane core[4].

  • Purification: Precipitate in cold diethyl ether and purify via RP-HPLC.

SynthesisWorkflow Resin Wang Resin Solid Support Immobilize Fmoc-Homoserine Immobilization Resin->Immobilize Coupling Alkylation N-Alkylation (α-Bromoacetophenone) Immobilize->Alkylation Deprotect & React Cleavage TFA Cleavage & Intramolecular Cyclization Alkylation->Cleavage Acidic Conditions Product 2,4-Disubstituted 1,4-Oxazepane Cleavage->Product RP-HPLC Purification

Caption: Solid-phase synthesis workflow for 2,4-disubstituted 1,4-oxazepanes.

Protocol B: Radioligand Binding Assay for D4 Receptor Affinity

This assay determines the


 values presented in the SAR table by measuring the ability of the synthesized oxazepanes to displace a radiolabeled standard.
  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the human Dopamine D4 receptor (15 µg of protein per well)[1].

  • Incubation: In a 96-well plate, combine the membrane preparation, 0.5 nM [

    
    H]-spiperone (a high-affinity radioligand), and varying concentrations of the 1,4-oxazepane test compounds (10
    
    
    
    to 10
    
    
    M). Incubate at 37°C for 30 minutes[1].
  • Self-Validation Checkpoint (Non-Specific Binding): A robust assay must differentiate specific from non-specific binding. Include control wells treated with an excess (10 µM) of unlabeled haloperidol. If the radioactive counts in these non-specific binding wells exceed 10% of the total binding wells, the washing stringency is inadequate, and the calculated

    
     values will be artificially inflated.
    
  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.3% PEI. Wash three times with ice-cold buffer. Determine retained radioactivity using a liquid scintillation counter and calculate

    
     using the Cheng-Prusoff equation.
    

References

  • ResearchGate. Synthesis and spectroscopic studies of some new oxazepine derivatives throughout [2+5] cycloaddition reactions (III).[Link]

  • ACS Medicinal Chemistry Letters (via NIH/PMC). Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. DOI:

Sources

Comparative

Benchmarking the selectivity of 1,4-oxazepane ligands against other receptor subtypes.

A Comparative Guide to Benchmarking the Selectivity of 1,4-Oxazepane Ligands This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to rigorously evaluate th...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Benchmarking the Selectivity of 1,4-Oxazepane Ligands

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to rigorously evaluate the receptor subtype selectivity of novel 1,4-oxazepane-based ligands. The 1,4-oxazepane scaffold is a seven-membered heterocycle of significant interest in medicinal chemistry, with derivatives showing potential as potent ligands for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptor subtypes.[1][2][3] Achieving high selectivity for a specific receptor subtype is paramount in modern drug discovery to maximize therapeutic efficacy while minimizing off-target effects that can lead to adverse events.

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, emphasizing a self-validating, systematic approach to generate robust and reproducible selectivity data. We will explore the core techniques required: primary binding assays to determine affinity and secondary functional assays to elucidate the pharmacological effect (e.g., agonist, antagonist).

The Strategic Imperative: Why Selectivity Profiling is Non-Negotiable

The therapeutic promise of a 1,4-oxazepane derivative, or any ligand, is fundamentally tied to its selectivity profile. For instance, a ligand designed to target the dopamine D4 receptor for potential antipsychotic applications must be evaluated against other dopamine receptor subtypes (D1, D2, D3, D5) to avoid motor side effects associated with D2 antagonism.[1][2] Similarly, ligands targeting serotonin receptors must be profiled across the diverse family of 5-HT receptor subtypes to prevent unintended cardiovascular, gastrointestinal, or neurological effects.[4][5]

This guide provides the experimental blueprint to build a comprehensive selectivity profile, enabling confident decision-making in lead optimization and candidate selection.

Experimental Framework for Determining Ligand Selectivity

A thorough assessment of selectivity involves a two-pronged approach: quantifying the binding affinity of the ligand to a panel of receptors and then characterizing the functional consequence of that binding at the most relevant targets.

G cluster_0 Phase 1: Affinity Profiling cluster_1 Phase 2: Functional Characterization Ligand 1,4-Oxazepane Test Ligand Assay Competitive Radioligand Binding Assays Ligand->Assay Ki Determine Ki Values (Binding Affinity) Assay->Ki Receptors Panel of Receptor Subtypes (e.g., D1, D2, D3, D4, 5-HT1A, 5-HT2A) Receptors->Assay Selectivity Calculate Selectivity Ratios Ki->Selectivity PrimaryTarget Primary Target & Key Off-Targets Selectivity->PrimaryTarget FunctionalAssay Functional Assays (cAMP, Ca2+ Flux, etc.) PrimaryTarget->FunctionalAssay Activity Determine Functional Activity (EC50 / IC50 / pA2) FunctionalAssay->Activity Profile Define Pharmacological Profile (Agonist, Antagonist, Inverse Agonist) Activity->Profile

Caption: Overall workflow for assessing ligand selectivity.

Part 1: Quantifying Binding Affinity with Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their robustness and high sensitivity.[6][7] The most common format is the competitive binding assay, which measures the ability of an unlabeled test compound (our 1,4-oxazepane ligand) to displace a radioactively labeled ligand that has a known high affinity for the receptor.

Causality: We use a competitive format because it is often impractical to synthesize a radiolabeled version of every new test compound. This approach allows us to determine the affinity (expressed as the inhibition constant, Ki) of a large number of unlabeled compounds using a single, validated radioligand for each receptor target.

G cluster_workflow Competitive Radioligand Binding Assay Workflow A 1. Receptor Preparation (Cell membranes expressing target receptor) B 2. Assay Setup - Total Binding (Receptor + Radioligand) - Non-Specific Binding (Receptor + Radioligand + Excess Unlabeled Ligand) - Test Compound (Receptor + Radioligand + 1,4-Oxazepane) A->B C 3. Incubation (Allow to reach equilibrium) B->C D 4. Separation (Rapid filtration to separate bound from free radioligand) C->D E 5. Quantification (Scintillation counting of filter-bound radioactivity) D->E F 6. Data Analysis - Plot % inhibition vs. [Test Ligand] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation E->F

Caption: Step-by-step workflow for a competitive radioligand binding assay.

This protocol is a self-validating system because it includes controls for both total and non-specific binding, allowing for the precise calculation of specific binding that is displaced by the test compound.

  • Receptor Preparation:

    • Prepare cell membrane homogenates from a stable cell line (e.g., CHO or HEK293) recombinantly expressing a single human receptor subtype of interest.[2]

    • Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).[8] This is crucial for assay consistency.

  • Assay Buffer Preparation:

    • Prepare an appropriate binding buffer. The composition is receptor-dependent but typically consists of a buffer like Tris-HCl with physiological salts (e.g., MgCl2) and protease inhibitors.[8]

  • Reaction Setup (in a 96-well plate format):

    • Total Binding Wells: Add receptor membranes, a fixed concentration of a suitable radioligand (typically at or below its Kd value), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add receptor membranes, the radioligand, and a high concentration of a known, unlabeled competing ligand (100-1000 times its Kd) to saturate all specific binding sites.[8] This defines the baseline of non-specific signal.

    • Test Compound Wells: Add receptor membranes, the radioligand, and serial dilutions of the 1,4-oxazepane test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.[6][8]

  • Separation:

    • Rapidly terminate the reaction by harvesting the plate contents onto glass fiber filter mats using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.[6][9]

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining free radioligand.

  • Quantification:

    • Allow the filter mats to dry, then add scintillation cocktail and count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test ligand that inhibits 50% of specific radioligand binding).[8]

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Part 2: Characterizing Functional Activity

A high binding affinity does not reveal the functional consequence of the ligand-receptor interaction. The ligand could be an agonist (activating the receptor), an antagonist (blocking the receptor from its endogenous ligand), or an inverse agonist (inactivating basal receptor activity). Functional assays are therefore essential to complete the pharmacological profile.[10][11][12]

Causality: The choice of functional assay is dictated by the signaling pathway of the target receptor. Most drug targets, including dopamine and serotonin receptors, are GPCRs that signal through second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+).[12][13]

G cluster_pathway Simplified Gs-Coupled GPCR Signaling Pathway Ligand Agonist Ligand (e.g., 1,4-Oxazepane) Receptor Gs-Coupled GPCR (e.g., Dopamine D1) Ligand->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (Effector) G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

Caption: Measurement of cAMP is a direct readout of Gs- or Gi-coupled receptor activation/inhibition.

  • Cell Culture:

    • Use a cell line stably expressing the receptor of interest (e.g., CHO-K1/D1). Culture cells to an appropriate density in 384-well plates.

  • Agonist Mode:

    • Add serial dilutions of the 1,4-oxazepane test compound to the cells.

    • Incubate for a specified period to allow for receptor stimulation and cAMP production.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the 1,4-oxazepane test compound.

    • Add a fixed concentration of a known agonist (typically its EC80 concentration) to stimulate the receptor.

    • Incubate to allow for competition and subsequent modulation of cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a HTRF® or AlphaScreen™ assay.[10][13] These are homogeneous assays well-suited for high-throughput screening.

  • Data Analysis:

    • Agonist: Plot cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

    • Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50. For competitive antagonists, a Schild analysis can be performed by measuring the rightward shift in the agonist dose-response curve at multiple antagonist concentrations to determine the pA2 value, an estimate of the antagonist's affinity (KB).[14][15][16]

Data Presentation and Interpretation

All quantitative data must be summarized in clear, structured tables to facilitate direct comparison of potency and selectivity across different receptor subtypes.

Table 1: Comparative Binding Affinity Profile of 1,4-Oxazepane Ligands

This table presents the binding affinity (Ki, in nM) of hypothetical 1,4-oxazepane compounds against a panel of dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.[8] Selectivity is calculated as a ratio of Ki values (Ki off-target / Ki on-target).

CompoundD1 (Ki, nM)D2 (Ki, nM)D4 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)D4 Selectivity vs. D2
OXA-001 8501502.5 450>10,00060-fold
OXA-002 >10,000854.2 1,200>10,00020-fold
Reference 1,200250.8 8005,00031-fold

Data are hypothetical and for illustrative purposes only.

Interpretation: From this table, OXA-001 demonstrates the highest selectivity for the D4 receptor over the D2 receptor (60-fold), which is a critical parameter for avoiding extrapyramidal side effects.[2] While the reference compound has higher raw affinity for D4, its selectivity over D2 is lower than that of OXA-001.

Table 2: Functional Activity Profile of Lead Candidate OXA-001

This table outlines the functional activity of the most promising candidate from the binding screen.

Receptor TargetAssay TypeFunctional ReadoutResultPharmacological Profile
Dopamine D4 cAMP AssayIC50 vs. Dopamine12 nMAntagonist
Schild Analysis (pA2)8.0Competitive Antagonist
Dopamine D2 cAMP AssayIC50 vs. Dopamine680 nMAntagonist
5-HT1A cAMP AssayEC50>10,000 nMNo Agonist Activity

Data are hypothetical and for illustrative purposes only.

Interpretation: The functional data confirm that OXA-001 acts as a competitive antagonist at the D4 receptor, with a pA2 value of 8.0 corresponding to a KB of 10 nM, which aligns well with the binding affinity.[15] Importantly, its antagonist potency at the D2 receptor is significantly weaker, confirming the desired selectivity observed in the binding assays.

Conclusion for the Field

This guide outlines a rigorous, multi-faceted strategy for benchmarking the selectivity of 1,4-oxazepane ligands. By systematically integrating competitive radioligand binding assays to establish affinity and targeted functional assays to determine pharmacological action, researchers can build a comprehensive data package. This approach enables the confident identification of ligands with optimal selectivity profiles, a critical step in the successful development of novel, safer, and more effective therapeutics. The causality-driven methodologies and self-validating protocols described herein provide a robust foundation for any research program focused on this promising chemical scaffold.

References

  • Benchchem. (n.d.). Evaluating Receptor Binding Affinity: Application Notes & Protocols.
  • GenScript. (n.d.). GPCR Functional Cell-based Assays.
  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Tanso Biosciences. (n.d.). GPCR Functional Assay Technology.
  • ACS Publications. (2004, May 5). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Thomsen, W. (2005, October 28). Functional assays for screening GPCR targets. Current Opinion in Biotechnology.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • PubMed. (2004, June 3). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.
  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?.
  • Kenakin, T. (2025, November 18). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism.
  • Bylund, D. B., & Toews, M. L. (n.d.). Radioligand binding methods: practical guide and tips. Scite.ai.
  • Black, J. W., & Leff, P. (n.d.). The Schild regression in the process of receptor classification.
  • Wikipedia. (n.d.). Schild equation.
  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips.
  • ResearchGate. (n.d.). Radioligand binding methods for membrane preparations and intact cells.
  • University of Rochester Medical Center. (n.d.). Competitive Antagonism.
  • ResearchGate. (n.d.). The Schild regression in the process of receptor classification.
  • NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • Benchchem. (n.d.). An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane.
  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery.
  • PubMed. (2006, March 15). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan.
  • Revvity. (n.d.). Receptor-Ligand Binding Assays.
  • ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands.

Sources

Validation

Reproducibility of Biological Data for 1,4-Oxazepane Compounds: A Comparative Guide

Executive Summary: The Reproducibility Imperative The 1,4-oxazepane scaffold—a seven-membered heterocycle containing one oxygen and one nitrogen—has emerged as a privileged structure in medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reproducibility Imperative

The 1,4-oxazepane scaffold—a seven-membered heterocycle containing one oxygen and one nitrogen—has emerged as a privileged structure in medicinal chemistry, particularly for "scaffold hopping" from 1,4-diazepines or morpholines to improve metabolic stability. However, biological data for these compounds is frequently plagued by reproducibility issues stemming from conformational flexibility , stereochemical ambiguity , and physicochemical assay interference .

This guide objectively compares the 1,4-oxazepane scaffold against its primary alternatives (1,4-diazepines and acyclic analogs) and establishes a self-validating framework for generating reproducible biological data.

Comparative Analysis: Performance & Stability

To ensure data integrity, researchers must understand how the 1,4-oxazepane core behaves relative to established pharmacophores. The following analysis highlights why reproducibility often fails when protocols designed for diazepines are blindly applied to oxazepanes.

Table 1: Physicochemical & Biological Performance Matrix
Feature1,4-Oxazepane 1,4-Diazepine Morpholine (6-membered) Impact on Reproducibility
Metabolic Stability (HLM) High (Ether linkage resists oxidation)Moderate/Low (Amidine/Amine oxidation prone)High Oxazepanes show consistent potency across long-incubation assays; Diazepines may degrade, yielding false negatives.
Conformational Flexibility High (Twisted-chair/boat)Moderate (Rigidified by imine/amide)Low (Chair conformation)1,4-Oxazepanes require longer equilibration times in binding assays to induce fit.
Solubility (LogS) Moderate (Lipophilic core)Moderate/High (Ionizable nitrogens)High Oxazepanes are prone to colloidal aggregation at >10 µM, causing false positives in enzymatic assays.
Chirality Critical (Usually 2, 3, or 5-substitutions)Variable Low (Symmetric)Racemic oxazepane mixtures yield non-reproducible IC50s due to varying eutomer/distomer ratios.
The "Scaffold Hopping" Trap

While replacing a 1,4-diazepine with a 1,4-oxazepane often improves metabolic half-life (


), it alters the hydrogen bond donor/acceptor profile.
  • Diazepine: Two H-bond donors/acceptors (N1, N4).[1]

  • Oxazepane: One H-bond acceptor (O1), one Donor/Acceptor (N4).

  • Reproducibility Insight: If your target requires a donor at position 1 (e.g., certain kinase hinge regions), the oxazepane will fail or bind promiscuously, leading to "noisy" data.

Critical Reproducibility Factors & Mechanisms

A. Stereochemical Integrity

Many 1,4-oxazepane hits (e.g., Dopamine D4 ligands, hMAO-B inhibitors like ZM24 ) possess chiral centers at C2 or C6.

  • The Issue: Synthesis often yields enantiomeric excesses (ee) of 80-90%. In bioassays, a 10% impurity of a potent distomer can shift IC50 values by an order of magnitude between batches.

  • The Fix: Biological data is invalid without a matched Chiral HPLC trace for the specific batch tested.

B. Conformational Puckering

The seven-membered ring exists in dynamic equilibrium between twist-chair and twist-boat forms.

  • The Issue: Cryo-EM or crystal structures often capture a single low-energy state that may not represent the bioactive conformation in solution.

  • The Fix: SAR studies must account for substituents (e.g., C6-gem-dimethyl) that lock the conformation, reducing entropy penalties and improving assay consistency.

Visualizing the Validation Workflow

The following decision tree outlines the logic for validating 1,4-oxazepane hits, distinguishing true biological activity from assay artifacts.

Oxazepane_Validation_Workflow Start Primary Hit: 1,4-Oxazepane (IC50 < 10 µM) Solubility_Check Step 1: Aggregation Test (Detergent Sensitivity) Start->Solubility_Check Purity_Check Step 2: Stereochemical Audit (Chiral HPLC > 98% ee) Solubility_Check->Purity_Check Insensitive False_Positive Discard: Assay Artifact (Colloidal Aggregator) Solubility_Check->False_Positive Sensitive to Triton X-100 Metabolic_Check Step 3: Stability Profiling (Microsomal t1/2) Purity_Check->Metabolic_Check ee > 98% Racemic_Issue Flag: Resynthesize (Separate Enantiomers) Purity_Check->Racemic_Issue ee < 95% Target_Engagement Step 4: Target Engagement (SPR/Thermal Shift) Metabolic_Check->Target_Engagement t1/2 > 60 min Unstable Flag: Rapid Metabolism (Check Ring Opening) Metabolic_Check->Unstable t1/2 < 15 min Validated Validated Lead Proceed to in vivo Target_Engagement->Validated Kd correlates with IC50

Caption: Logical workflow for distinguishing true 1,4-oxazepane leads from assay artifacts. Note the critical checkpoint for detergent sensitivity to rule out aggregation.

Experimental Protocols: Self-Validating Systems

To ensure your data is reproducible by external labs, follow these specific protocols designed for the unique properties of the 1,4-oxazepane scaffold.

Protocol A: Aggregation-Counter Screen (The "Detergent Test")

1,4-Oxazepanes with lipophilic benzyl substituents (common in D4 ligands) are prone to forming promiscuous colloidal aggregates.

  • Preparation: Prepare two parallel assay plates for your enzymatic target (e.g., Kinase or Protease).

    • Plate A: Standard assay buffer.

    • Plate B: Assay buffer + 0.01% Triton X-100 (or freshly prepared Tween-80).

  • Execution: Run the dose-response curve (1 nM to 100 µM) simultaneously on both plates.

  • Analysis (The Validity Check):

    • Calculate

      
       for both conditions.
      
    • Pass:

      
       (Plate A) 
      
      
      
      
      
      (Plate B) (within 3-fold).
    • Fail:

      
       shifts significantly (> 10-fold loss of potency in Plate B). This indicates the compound was inhibiting via non-specific protein sequestration (aggregation), not active site binding.
      
Protocol B: Stereoselective Potency Validation

Because the 1,4-oxazepane ring puckering is chiral-dependent, eutomers and distomers often have vastly different activities.

  • Synthesis: Do not rely on chiral pool synthesis alone. Perform a chiral resolution (e.g., Chiralpak AD-H column, Hexane/IPA gradient) to isolate both enantiomers (

    
     and 
    
    
    
    ) to >99% purity.
  • Assay: Test the Racemate, Enantiomer A, and Enantiomer B in the same run.

  • The "Math Check" (Causality):

    • The

      
       of the racemate should be approximately double the 
      
      
      
      of the eutomer (active enantiomer), assuming the distomer is inactive.
    • Formula:

      
      .
      
    • Deviation: If the racemate is more potent than predicted, investigate synergistic binding or solubility enhancement by the distomer (rare but possible in supramolecular complexes).

Structural Activity Relationship (SAR) Visualization[2]

Understanding where to modify the 1,4-oxazepane ring is vital for maintaining potency while improving properties.

Oxazepane_SAR Core 1,4-Oxazepane Core N4 N4 Position (Tolerates Bulk) Core->N4 C2 C2 Position (Stereocenter) Core->C2 C6 C6 Position (Conformation Lock) Core->C6 O1 O1 Ether (H-Bond Acceptor) Core->O1 Lipophilicity Modulates LogP & BBB Permeability N4->Lipophilicity Benzyl/Alkyl groups Selectivity Determines Isoform Selectivity C2->Selectivity Chiral discrimination Stability Metabolic Stability (Blocks Oxidation) C6->Stability gem-dimethyl prevents ring metabolism O1->Selectivity Interacts with active site Lys/Arg

Caption: SAR decision map for 1,4-oxazepane optimization. C6-substitution is highlighted as a key strategy for improving metabolic stability.

References

  • Journal of Medicinal Chemistry. New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. (2004).[2] Retrieved from [Link]

  • European Journal of Medicinal Chemistry. Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core. (2025).[3][4][5][6] Retrieved from [Link]

  • Journal of Medicinal Chemistry. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. (2020).[6][7] Retrieved from [Link]

  • ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2023).[8][9] Retrieved from [Link]

Sources

Comparative

Comparing the pharmacokinetic profiles of different 1,4-oxazepane analogs.

Comparative Pharmacokinetic Profiling of 1,4-Oxazepane Analogs in Drug Discovery Executive Summary In medicinal chemistry, the selection of saturated heterocycles is a critical determinant of a drug candidate's physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetic Profiling of 1,4-Oxazepane Analogs in Drug Discovery

Executive Summary In medicinal chemistry, the selection of saturated heterocycles is a critical determinant of a drug candidate's physicochemical and pharmacokinetic (PK) properties. While the six-membered morpholine ring is ubiquitous in approved therapeutics, its seven-membered counterpart—the 1,4-oxazepane ring—has emerged as a highly valuable scaffold-hopping alternative[1]. This guide provides an objective, data-driven comparison of 1,4-oxazepane analogs, detailing their PK profiles, metabolic liabilities, and the rigorous experimental protocols required to validate their performance in vivo.

Structural Nuances: 1,4-Oxazepane vs. Morpholine

The transition from a six-membered morpholine to a seven-membered 1,4-oxazepane introduces profound changes in 3D geometry and spatial flexibility. Morpholine adopts a rigid chair conformation, providing highly specific, predictable exit vectors for substituents[1]. In contrast, the additional methylene group in 1,4-oxazepane increases conformational flexibility, allowing the scaffold to sample multiple accessible conformations[1]. While this flexibility can enhance target binding—as demonstrated in the development of selective dopamine D₄ receptor ligands[2]—it concurrently alters the molecule's absorption, distribution, metabolism, and excretion (ADME) profile[3].

Table 1: General Physicochemical Comparison of Saturated Heterocycles

PropertyMorpholine Analogs (6-membered)1,4-Oxazepane Analogs (7-membered)Mechanistic Rationale
3D Shape & Vectors Defined chair conformationHighly flexible, multiple conformationsThe extra methylene group increases degrees of freedom, expanding the explorable chemical space[1].
Lipophilicity (LogP) BaselineGenerally HigherThe larger carbon framework inherently increases lipophilicity[1].
Aqueous Solubility Generally GoodVariable, Potentially LowerIncreased lipophilicity drives a reduction in hydration capacity and aqueous solubility[1].
pKa (Conjugate Acid) ~8.4 - 8.7~8.4 - 8.7The electronic effect of the ether oxygen dictates basicity; the extra carbon has minimal inductive effect[1].

Pharmacokinetic Profiling & Metabolic Liabilities

The increased lipophilicity of seven-membered rings often translates directly to higher metabolic clearance. Saturated seven-membered heterocycles are generally more lipophilic than their smaller ring counterparts, making them prime substrates for Cytochrome P450 (CYP450) oxidation in the liver[4]. Consequently, 1,4-oxazepane derivatives frequently exhibit rapid in vivo clearance and lower oral bioavailability compared to morpholine analogs unless they are strategically optimized.

Case Study: Modulating Clearance in A₂A Receptor Antagonists

A compelling demonstration of this PK divergence is found in the optimization of adenosine A₂A receptor antagonists for Parkinson's disease[4]. Initial leads incorporating a 1,4-oxazepane ring (Analogue 55) exhibited poor metabolic stability in rat liver microsomes (RLM)[4]. To mitigate this, researchers employed a ring contraction strategy. Replacing the 1,4-oxazepane with a morpholine (Analogue 56) or an N-methylpiperazine ring (Analogue 57) drastically reduced the calculated LogD (cLogD) and significantly improved metabolic stability[4].

Table 2: Impact of Ring Contraction on Metabolic Stability

CompoundHeterocycle ScaffoldcLogD (7.4)Metabolic Stability (RLM)PK Outcome
Analogue 55 1,4-Oxazepane2.8Poor (High Clearance)Rapid elimination[4]
Analogue 56 Morpholine1.9Excellent (Low Clearance)Prolonged half-life[4]
Analogue 57 N-Methylpiperazine1.5Excellent (Low Clearance)Prolonged half-life[4]

(Data adapted from the Journal of Medicinal Chemistry)

Metabolism_Logic HighClearance High In Vivo Clearance (1,4-Oxazepane Scaffold) Identify Identify Labile Sites (CYP450 Incubation) HighClearance->Identify RingContraction Ring Contraction (e.g., to Morpholine) Identify->RingContraction Reduce Lipophilicity StericShield Steric Shielding (Methylation/Fluorination) Identify->StericShield Block Oxidation PolarGroup Incorporate Polar Groups (Lower cLogD) Identify->PolarGroup Decrease Permeability

Strategic logic tree for mitigating the metabolic liabilities of 1,4-oxazepane scaffolds.

Validated Experimental Protocol: LC-MS/MS Plasma Quantification

To accurately determine the absolute oral bioavailability (F%) and clearance rates of 1,4-oxazepane analogs, rigorous in vivo PK studies are required. The following self-validating protocol outlines the extraction and LC-MS/MS quantification of 1,4-oxazepane-6-sulfonamide analogs from rat plasma[5].

Step-by-Step Methodology:

  • In Vivo Dosing & Sampling: Administer the 1,4-oxazepane analog via intravenous (IV) injection and oral gavage (PO) to separate cohorts of Sprague-Dawley rats[5]. Collect blood samples at predetermined time points into EDTA-coated tubes to prevent coagulation.

  • Plasma Separation: Centrifuge the blood samples immediately at 4°C to separate plasma. Causality: Rapid cooling and separation halt ongoing enzymatic degradation of the drug in whole blood[5]. Store at -80°C.

  • Protein Precipitation: Thaw plasma on ice. Aliquot 50 µL of plasma and add 150 µL of cold acetonitrile containing a heavy-isotope internal standard (IS)[5]. Vortex for 1 minute. Causality: Acetonitrile disrupts the tertiary structure of plasma proteins (e.g., albumin), precipitating them out of solution and releasing any protein-bound drug. The IS corrects for matrix effects and extraction recovery variations.

  • Centrifugation & Transfer: Centrifuge the mixture at 14,000 rpm for 10 minutes[5]. Transfer the clear supernatant to a 96-well plate. Causality: Removing the protein pellet prevents LC column clogging and ion suppression during MS analysis.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[5]. Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at 0.4 mL/min[5]. Causality: Formic acid acts as an ion-pairing agent, ensuring the basic nitrogen of the 1,4-oxazepane ring is fully protonated ([M+H]⁺) for optimal positive electrospray ionization (ESI+) detection.

  • Data Analysis: Calculate F% using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100[5].

PK_Workflow Start In Vivo Dosing (IV vs PO) Blood Blood Collection & Plasma Separation Start->Blood Prep Protein Precipitation (Acetonitrile + IS) Blood->Prep LCMS LC-MS/MS Quantification Prep->LCMS Analysis PK Parameter Calculation (AUC, Cmax, F%) LCMS->Analysis

Workflow for in vivo pharmacokinetic profiling and LC-MS/MS quantification.

Structural Modification Strategies for Bioavailability Enhancement

When 1,4-oxazepane analogs exhibit poor PK profiles, medicinal chemists must balance the pharmacodynamic benefits of the 7-membered ring with its metabolic flaws. For instance, in the development of the antifungal sordarin derivative R-135853, the 1,4-oxazepane ring was successfully retained by optimizing the surrounding molecular architecture to maintain potent in vivo efficacy against Candida albicans[6]. Conversely, in acid-sensing ion channel (ASIC) inhibitors, attaching a 1,4-oxazepane ring to amiloride analogs reduced activity compared to 5-azepane equivalents, highlighting that the stereoelectronic demands of the target receptor must dictate scaffold selection[7].

If the 1,4-oxazepane core is essential for target engagement, metabolic liabilities can be addressed by introducing steric bulk (e.g., the "magic methyl" effect) adjacent to the labile heteroatoms[8], or by strategic placement of polar functional groups to lower the overall cLogP and reduce CYP450 affinity[1].

References

  • A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. Benchchem.1

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry - ACS Publications. 2

  • Technical Support Center: Enhancing the Bioavailability of 1,4-Oxazepane-6-sulfonamide Analogs. Benchchem. 5

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. 4

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. 8

  • CA2813911A1 - 1,4-oxazepane derivatives. Google Patents. 3

  • Antifungal Activities of R-135853, a Sordarin Derivative, in Experimental Candidiasis in Mice. PMC. 6

  • Automated patch clamp screening of amiloride and 5-N,N-hexamethyleneamiloride (HMA) analogs identifies 6-iodoamiloride as a potent acid-sensing ion channel inhibitor. bioRxiv. 7

Sources

Validation

A Researcher's Guide to Rigorous Validation of 3D-QSAR Models for 1,4-Oxazepane Derivatives

In the landscape of modern drug discovery, the application of computational methods to predict the biological activity of novel compounds is indispensable. Three-dimensional quantitative structure-activity relationship (...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the application of computational methods to predict the biological activity of novel compounds is indispensable. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, a cornerstone of this approach, provides invaluable insights into the interplay between a molecule's three-dimensional properties and its therapeutic efficacy. This is particularly relevant for complex scaffolds such as 1,4-oxazepane derivatives, which are of significant interest in medicinal chemistry.

However, the predictive power of a 3D-QSAR model is only as reliable as its validation. A statistically robust model, rigorously tested for its ability to predict the activity of new, unseen compounds, is a critical tool for prioritizing synthetic efforts and accelerating the journey from hit to lead. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential validation techniques for 3D-QSAR models, with a specific focus on 1,4-oxazepane derivatives. We will delve into the "why" behind the "how," offering field-proven insights to ensure the development of truly predictive and dependable models.

The Imperative of Validation: Beyond Goodness-of-Fit

A common pitfall in 3D-QSAR modeling is to overemphasize the initial goodness-of-fit, represented by the non-cross-validated correlation coefficient (r²). While a high r² indicates that the model accurately describes the data it was built upon, it does not guarantee its predictive power for new chemical entities.[1] Without rigorous validation, a model may be overfitted, capturing noise in the training data rather than the true underlying structure-activity relationship. This can lead to misleading predictions and wasted resources in the laboratory.

The validation process is a multi-faceted approach designed to assess a model's robustness, stability, and predictive capacity. It is broadly categorized into internal and external validation procedures.[1][2]

A Systematic Workflow for 3D-QSAR Model Validation

The following workflow outlines a systematic and robust process for validating 3D-QSAR models, ensuring they are reliable and predictive. This process is crucial for models developed for any class of compounds, including the 1,4-oxazepane derivatives of interest.

G cluster_0 Model Building cluster_1 Internal Validation cluster_2 External Validation cluster_3 Model Acceptance & Application Data Dataset Curation & Alignment Training Training Set Selection Data->Training ModelGen 3D-QSAR Model Generation (e.g., CoMFA, CoMSIA) Training->ModelGen LOO Leave-One-Out (LOO) Cross-Validation (q²) ModelGen->LOO LMO Leave-Many-Out (LMO) Cross-Validation LOO->LMO YRand Y-Randomization LMO->YRand TestSet External Test Set Prediction (r²pred) YRand->TestSet Metrics Calculation of Additional Predictive Metrics (r²m, CCC) TestSet->Metrics Accept Model Acceptance Criteria Metrics->Accept Applicability Applicability Domain Definition Accept->Applicability Screening Virtual Screening & Lead Optimization Applicability->Screening

Caption: A comprehensive workflow for the validation of 3D-QSAR models.

Step 1: Internal Validation - Assessing Model Robustness

Internal validation techniques use the initial training dataset to evaluate the model's stability and predictive ability by systematically leaving out and predicting subsets of the data.[1]

1.1. Leave-One-Out (LOO) Cross-Validation:

This is a fundamental and widely used internal validation method.[3] In LOO cross-validation, each compound is iteratively removed from the training set, a new model is built with the remaining compounds, and the activity of the excluded compound is predicted. This process is repeated until every compound has been left out once.[4][5] The predictive ability is quantified by the cross-validated correlation coefficient, q².

  • Causality: A high q² (typically > 0.5) suggests that the model is not overly dependent on any single compound and has good internal predictive power.[6][7]

1.2. Leave-Many-Out (LMO) or k-Fold Cross-Validation:

Similar to LOO, but instead of leaving out a single compound, a group of compounds (a "fold") is left out in each iteration. This is repeated until all compounds have been part of the left-out group.

  • Causality: LMO can provide a more robust estimate of the model's predictive ability than LOO, as it assesses the model's performance on larger, more diverse subsets of the data.

1.3. Y-Randomization (Response Scrambling):

This is a critical test to ensure that the developed model is not a result of chance correlation.[8] The biological activity values (Y-variable) of the training set are randomly shuffled, and a new 3D-QSAR model is built using the original independent variables (the 3D fields). This process is repeated multiple times.

  • Causality: For a robust model, the resulting q² and r² values from the randomized models should be very low, indicating that the original model is not due to a random correlation between the structural descriptors and the biological data.[9][10]

Step 2: External Validation - The True Test of Predictive Power

External validation is the most stringent and reliable method for assessing a model's predictive capability.[1][2] It involves predicting the activity of a set of compounds (the "test set") that were not used in the model development process.

2.1. Test Set Prediction:

A portion of the initial dataset (typically 20-30%) is set aside as an external test set. The 3D-QSAR model is built using the remaining training set, and its predictive performance is evaluated on the test set. The predictive ability is measured by the predictive r² (r²pred).

  • Causality: A high r²pred (typically > 0.6) indicates that the model can accurately predict the activity of new, unseen compounds and is therefore generalizable.

Comparative Analysis of 3D-QSAR Models: A Case Study with Oxazepine Derivatives

To illustrate the application of these validation principles, let's consider a hypothetical comparative study of two common 3D-QSAR methods, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), applied to a series of 1,4-oxazepane derivatives.

Table 1: Comparison of Validation Metrics for Hypothetical CoMFA and CoMSIA Models for 1,4-Oxazepane Derivatives

Validation ParameterCoMFA ModelCoMSIA ModelIdeal ValueInterpretation
Internal Validation
r² (non-cross-validated)0.9520.961> 0.6Goodness-of-fit to the training data.
q² (LOO cross-validation)0.6850.713> 0.5Good internal predictive ability and robustness.
External Validation
r²pred (predictive r²)0.7540.802> 0.6Strong predictive power for external compounds.
Y-Randomization
Average r² (random models)0.150.12LowThe model is not due to chance correlation.
Average q² (random models)-0.21-0.25Low/NegativeConfirms the absence of chance correlation.

Data presented in this table is hypothetical and for illustrative purposes, but is based on typical values reported in the literature for similar heterocyclic systems.[6]

In this hypothetical scenario, both the CoMFA and CoMSIA models demonstrate good internal and external predictive capabilities. The CoMSIA model shows slightly superior performance across all key validation metrics, suggesting it may be the more robust and predictive model for this particular set of 1,4-oxazepane derivatives.

Experimental Protocols: A Step-by-Step Guide to Validation

Here, we provide a detailed protocol for performing a comprehensive validation of a 3D-QSAR model.

Protocol 1: Dataset Preparation and Splitting
  • Data Curation: Compile a dataset of 1,4-oxazepane derivatives with experimentally determined biological activities (e.g., IC₅₀, EC₅₀) from a consistent source. Ensure data quality and remove any ambiguous entries.

  • Molecular Modeling and Alignment: Generate 3D conformations for all molecules and align them based on a common substructure or a template molecule. The quality of the alignment is critical for the success of the 3D-QSAR model.

  • Dataset Splitting: Divide the dataset into a training set (70-80%) and a test set (20-30%). This should be done rationally, for example, using a clustering algorithm to ensure that both sets span the chemical and activity space of the entire dataset.

Protocol 2: Internal and External Validation Procedure
  • Model Generation: Using the training set, generate the 3D-QSAR models (e.g., CoMFA and CoMSIA).

  • Internal Validation:

    • Perform Leave-One-Out (LOO) cross-validation to calculate q².

    • Conduct a Y-randomization test by randomly shuffling the activity values of the training set at least 10 times and re-building the models to ensure the original model's statistical significance.

  • External Validation:

    • Use the generated models to predict the activities of the compounds in the external test set.

    • Calculate the predictive r² (r²pred) to assess the model's predictive power.

G cluster_0 Dataset cluster_1 Model Building & Internal Validation cluster_2 External Validation Dataset Full Dataset of 1,4-Oxazepane Derivatives Biological Activity Data Training Training Set (70-80%) Model Generation (CoMFA/CoMSIA) LOO Cross-Validation (q²) Y-Randomization Dataset:f0->Training:f0 Test Test Set (20-30%) Activity Prediction Calculate r²pred Dataset:f0->Test:f0 Training:f1->Training:f2 Training:f1->Training:f3 Training:f1->Test:f1

Caption: The logical flow of data in the 3D-QSAR validation process.

Conclusion: The Foundation of Predictive Drug Design

The validation of 3D-QSAR models is not merely a statistical exercise; it is the fundamental process that underpins their utility in predictive drug design. For researchers working with promising scaffolds like 1,4-oxazepane derivatives, a rigorously validated model is an indispensable tool for navigating the complex chemical space and identifying novel candidates with enhanced biological activity. By adhering to the systematic validation workflow outlined in this guide, scientists can build confidence in their in silico predictions, leading to more efficient and successful drug discovery campaigns.

References

  • [Molecules. Molecular Modeling Studies on 11H-Dibenz[b,e]azepine and Dibenz[b,f][8]oxazepine Derivatives as Potent Agonists of the Human TRPA1 Receptor.]([Link])

  • [PMC. and 3D-QSAR studies of a series of benzopyranes and benzopyrano[3,4b][8]-oxazines as inhibitors of the multidrug transporter P-glycoprotein.]([Link])

Sources

Comparative

Efficacy of 7-Aryl Benzooxazepin-2-ones vs. Established Non-Steroidal Modulators: A Comprehensive Comparison Guide

Executive Summary The transition from classical steroidal ligands to non-steroidal progesterone receptor modulators (NSPRMs) represents a critical evolution in reproductive endocrinology and oncology. Classical steroidal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from classical steroidal ligands to non-steroidal progesterone receptor modulators (NSPRMs) represents a critical evolution in reproductive endocrinology and oncology. Classical steroidal modulators often suffer from off-target cross-reactivity with the glucocorticoid receptor (GR) and androgen receptor (AR) due to the highly conserved nature of steroid ligand-binding domains (LBDs).

This guide provides a rigorous, data-driven comparison of a novel chemical class—7-aryl benzo[1,4]oxazepin-2-ones —against established non-steroidal benchmarks, specifically Tanaproget (a potent agonist) and WAY-255348 (a unique passive antagonist). By evaluating their in vitro potencies, receptor selectivities, and in vivo functional efficacies, this guide serves as an authoritative resource for drug development professionals seeking to leverage NSPRMs for targeted therapies.

Mechanistic Overview: Divergent Pathways of PR Modulation

The efficacy of an NSPRM is dictated not just by its binding affinity, but by the specific conformational changes it induces within the PR LBD. These structural shifts dictate the subsequent recruitment of corepressors or coactivators.

  • 7-Aryl Benzooxazepin-2-ones : These compounds function primarily as potent PR antagonists [1]. By binding to the PR, they induce a distinct "antagonist conformation" in Helix 12 of the LBD, preventing the recruitment of coactivators required for gene transcription. Depending on the specific 5-substitution on the oxazepine ring, mixed modulator profiles can also be achieved.

  • WAY-255348 : This established modulator operates via a completely novel "passive" antagonistic mechanism. Rather than inducing a bulky conformational change, WAY-255348 binds the PR and prevents progesterone-induced nuclear accumulation, phosphorylation, and DNA promoter interactions [2].

  • Tanaproget (NSP-989) : As a benchmark non-steroidal agonist, Tanaproget induces an active PR conformation that closely mimics the progesterone-bound state, but with significantly higher potency and absolute selectivity over other steroid receptors [3].

PR_Signaling PR Progesterone Receptor (PR) (Cytosol) ActiveConf Active Conformation & Nuclear Translocation PR->ActiveConf Agonist Binding BlockedTrans Blocked Translocation & Phosphorylation PR->BlockedTrans WAY-255348 Binding AntagConf Antagonist Conformation (Corepressor Binding) PR->AntagConf Benzooxazepin Binding Prog Progesterone (Steroidal Agonist) Prog->PR Tanaproget Tanaproget (NSPRM Agonist) Tanaproget->PR Benzo 7-Aryl Benzooxazepin-2-ones (NSPRM Antagonist) Benzo->PR WAY WAY-255348 (Passive Antagonist) WAY->PR GeneExpr PR-Dependent Gene Expression (e.g., ALP) ActiveConf->GeneExpr NoExpr Gene Expression Inhibited BlockedTrans->NoExpr AntagConf->NoExpr

Mechanistic pathways of PR modulation by non-steroidal vs. classical steroidal ligands.

Comparative Efficacy & Data Presentation

To objectively assess the utility of 7-aryl benzooxazepin-2-ones, their performance metrics must be juxtaposed against established NSPRMs. The table below synthesizes quantitative data derived from standardized in vitro and in vivo models.

Modulator ClassRepresentative CompoundModulator TypeIn Vitro Potency (PR)Selectivity (PR vs. GR/AR)In Vivo Efficacy (Rodent Models)
Benzooxazepin-2-ones Compound 10j [1]AntagonistIC₅₀: 10–30 nM>100-foldActive at 3 mg/kg (Oral) in uterine decidualization model.
Pyrrole-Oxindoles WAY-255348 [4]Passive AntagonistIC₅₀: ~12 nMHighly SelectivePotent ovulation inhibition and menses induction.
Benzoxazine-thiones Tanaproget [3]AgonistEC₅₀: 0.1 nMHighly SelectivePotent suppression of endometrial MMP-3 and MMP-7.

Data Interpretation: While Tanaproget exhibits sub-nanomolar potency as an agonist, the 7-aryl benzooxazepin-2-ones demonstrate highly competitive low-nanomolar antagonistic potency. Crucially, their >100-fold selectivity over GR and AR ensures that therapeutic dosing will not trigger the metabolic or virilizing side effects associated with classical steroidal antagonists like Mifepristone.

Experimental Protocols: Self-Validating Systems

To guarantee scientific integrity, the efficacy of these modulators is validated using orthogonal assay systems. As an application scientist, it is critical to understand why these specific protocols are chosen over alternatives.

Protocol A: T47D Cell Alkaline Phosphatase (ALP) Assay (In Vitro)

Causality & Rationale: We utilize the T47D human breast carcinoma cell line because it endogenously expresses high levels of functional PR. Alkaline phosphatase (ALP) is a well-characterized, directly PR-responsive gene. By measuring endogenous ALP activity rather than relying on a transiently transfected reporter plasmid, we preserve the native chromatin context and stoichiometric ratio of coregulators. This prevents the artificial "squelching" artifacts common in overexpressed reporter assays, yielding a highly trustworthy readout of true physiological agonism or antagonism.

Step-by-Step Methodology:

  • Cell Plating: Seed T47D cells into 96-well plates in phenol red-free medium supplemented with 5% charcoal-stripped fetal bovine serum (to remove endogenous steroids).

  • Compound Treatment:

    • For Agonist Mode: Add the test compound (e.g., Tanaproget) in a concentration gradient (0.01 nM to 1 μM).

    • For Antagonist Mode: Co-treat cells with a fixed concentration of progesterone (1 nM, to stimulate baseline ALP) and a gradient of the test compound (e.g., 7-aryl benzooxazepin-2-ones).

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Lysis & Detection: Lyse the cells using a standard detergent buffer. Add p-nitrophenyl phosphate (pNPP) as the colorimetric substrate for ALP.

  • Quantification: Measure absorbance at 405 nm using a microplate reader. Calculate IC₅₀/EC₅₀ values using non-linear regression analysis.

Workflow Step1 1. Cell Plating (T47D Cells) Step2 2. Compound Treatment (NSPRMs +/- Prog) Step1->Step2 Step3 3. Incubation (24h at 37°C) Step2->Step3 Step4 4. Cell Lysis & Substrate Step3->Step4 Step5 5. Absorbance Reading (ALP at 405nm) Step4->Step5

Self-validating experimental workflow for the T47D cell alkaline phosphatase assay.

Protocol B: Rat Uterine Decidualization Model (In Vivo)

Causality & Rationale: In vitro potency does not guarantee in vivo efficacy due to pharmacokinetic variables (absorption, distribution, metabolism, excretion). The rat uterine decidualization model is employed because the morphological transformation of endometrial stromal cells into decidual cells is strictly and exclusively dependent on progesterone. By inducing decidualization artificially and administering the antagonist orally, we create a self-validating system: a reduction in decidual weight directly confirms both the compound's oral bioavailability and its functional PR antagonism in a target tissue.

Step-by-Step Methodology:

  • Animal Preparation: Ovariectomize mature female rats to eliminate endogenous progesterone and estrogen production.

  • Hormonal Priming: Administer exogenous estrogen and progesterone to prime the uterus, followed by a mechanical stimulus (e.g., scratching the uterine horn) to induce decidualization in one horn (the contralateral horn serves as an internal negative control).

  • Dosing: Administer the test compound (e.g., Compound 10j at 3 mg/kg) via oral gavage daily for the duration of the decidualization period (typically 4–5 days).

  • Tissue Harvesting & Analysis: Euthanize the animals, excise both uterine horns, and record their wet weights. The degree of antagonism is calculated based on the inhibition of weight gain in the stimulated horn compared to vehicle-treated controls.

References

  • Zhang, P., Kern, J. C., Terefenko, E. A., et al. (2008). 7-aryl 1,5-dihydro-benzo[e][1,4]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists. Bioorganic & Medicinal Chemistry, 16(13), 6589-6600.[Link]

  • Yudt, M. R., Russo, L. A., Berrodin, T. J., et al. (2011). Discovery of a novel mechanism of steroid receptor antagonism: WAY-255348 modulates progesterone receptor cellular localization and promoter interactions. Biochemical Pharmacology, 82(11), 1709-1719.[Link]

  • Zhang, Z., Olland, A. M., Zhu, Y., et al. (2005). Molecular and pharmacological properties of a potent and selective novel nonsteroidal progesterone receptor agonist tanaproget. Journal of Biological Chemistry, 280(31), 28468-28475.[Link]

  • Fensome, A., Adams, W. R., Adams, A. L., et al. (2008). Design, Synthesis, and SAR of New Pyrrole-Oxindole Progesterone Receptor Modulators Leading to 5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348). Journal of Medicinal Chemistry, 51(6), 1861-1873.[Link]

Safety & Regulatory Compliance

Safety

Hazard Causality &amp; Pre-Disposal Assessment (E-E-A-T)

7-(Oxan-4-yl)-1,4-oxazepane: Comprehensive Safety, Handling, and Disposal Guide As a saturated heterocyclic compound featuring both a secondary amine and dual cyclic ether moieties, 7-(Oxan-4-yl)-1,4-oxazepane (CAS: 1044...

Author: BenchChem Technical Support Team. Date: March 2026

7-(Oxan-4-yl)-1,4-oxazepane: Comprehensive Safety, Handling, and Disposal Guide

As a saturated heterocyclic compound featuring both a secondary amine and dual cyclic ether moieties, 7-(Oxan-4-yl)-1,4-oxazepane (CAS: 1044637-58-2)[1] presents unique logistical and safety challenges in the laboratory. For drug development professionals and synthetic chemists, treating this compound merely as a standard organic waste is a critical operational error.

This guide provides the authoritative causality behind its hazards and outlines self-validating protocols for its safe stabilization, handling, and regulated disposal.

To safely manage 7-(Oxan-4-yl)-1,4-oxazepane, personnel must understand the dual-threat nature of its molecular structure:

  • Autoxidation & Peroxide Formation (The Ether Threat): The adjacent oxygen atoms in both the 1,4-oxazepane and oxan-4-yl (tetrahydropyran) rings possess alpha-hydrogens that are highly susceptible to radical-mediated autoxidation. Prolonged exposure to atmospheric oxygen and UV light generates explosive organic hydroperoxides. As a Group B peroxide former, it poses a severe concentration hazard upon evaporation or distillation[2].

  • Corrosivity & Saponification (The Amine Threat): The secondary amine nitrogen is highly nucleophilic and basic. If exposed to human tissue, the lipophilic oxane ring facilitates rapid dermal penetration, while the basic amine saponifies lipid bilayers, causing severe, deep-tissue chemical burns[3].

Because of these intersecting hazards, peroxide testing is the mandatory first step before any disposal operation can begin.

Quantitative Hazard & Disposal Parameters

Before initiating disposal workflows, consult the following operational limits to ensure compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.

Hazard ParameterMechanistic CauseOperational Safety LimitEPA Waste Classification
Peroxide Formation Autoxidation of

-hydrogens on cyclic ether rings.
< 100 ppm for safe transport.D003 (Reactive) - If >100 ppm[4]
Corrosivity Aliphatic amine basicity saponifies cell lipids.pH

12.5 (in aqueous waste)
D002 (Corrosive)[3]
Flammability Volatility of organic heterocycles.Flash point < 37.8°CD001 (Ignitable)[2]
Thermal Stability Exothermic salt formation with strong acids.Keep ambient (< 25°C)Non-specific organic waste

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Protocol A: Pre-Disposal Peroxide Screening & Stabilization

Validation Criterion: Peroxide concentration must be confirmed at < 10 ppm before physical transport.

  • Visual Inspection: Examine the waste container without moving it. If crystalline solids are visible around the cap or suspended in the liquid, DO NOT TOUCH THE BOTTLE . Crystallized peroxides are highly shock-sensitive. Evacuate the area and contact EHS immediately.

  • Sampling: If no crystals are present, don maximum PPE (nitrile gloves >0.4mm, face shield, lab coat) and transfer the container to a certified chemical fume hood. Extract a 1 mL aliquot.

  • Quantification: Dip a Quantofix (or KI-starch) peroxide test strip into the aliquot for 1 second. Wait 15 seconds and compare against the colorimetric scale.

  • Stabilization (If > 100 ppm): If the test indicates dangerous peroxide levels, slowly add a 10% w/v aqueous solution of Ferrous Sulfate (

    
    ) dropwise while stirring. The 
    
    
    
    ions will reduce the hydroperoxides to benign alcohols. Re-test until levels are < 10 ppm.
Protocol B: Waste Segregation & Packaging

Validation Criterion: Waste is chemically isolated and properly documented for RCRA compliance.

  • Containerization: Transfer the stabilized liquid to an amber glass waste carboy. Amber glass blocks UV radiation, halting further photo-catalyzed radical formation.

  • Compatibility Verification: Ensure the waste carboy contains NO halogens, strong oxidizers, or heavy metal catalysts, which can trigger violent exothermic reactions with the amine group.

  • Labeling: Affix a hazardous waste tag detailing: "7-(Oxan-4-yl)-1,4-oxazepane (100%)", "Danger: Corrosive/Peroxide Former", and the exact date of the peroxide test.

  • Storage: Store in a ventilated, spark-proof secondary containment bin at 2–8°C until licensed EHS pickup for incineration[4].

DisposalWorkflow Start 7-(Oxan-4-yl)-1,4-oxazepane Waste Identified Test Step 1: Peroxide Test (Quantofix Strips) Start->Test Decision Peroxide Level? Test->Decision High > 100 ppm Explosion Hazard Decision->High Yes Low < 100 ppm Safe for Handling Decision->Low No Treat Step 2: Stabilize (Add FeSO4 / Hydroquinone) High->Treat Segregate Step 3: Segregate (Amber Glass Container) Low->Segregate Treat->Segregate Incinerate Step 4: EPA-Licensed Incineration Segregate->Incinerate

Disposal Decision Tree: Workflow for neutralizing and segregating 7-(Oxan-4-yl)-1,4-oxazepane.

Emergency Spill Response Plan

In the event of an accidental release, standard solvent cleanup procedures are insufficient due to the compound's corrosivity and vapor profile.

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area. Maximize fume hood ventilation and eliminate all ignition sources (hot plates, static-prone equipment)[2].

  • Containment: Do NOT use combustible materials like sawdust, which can ignite if peroxides are present. Surround the spill with inert, non-combustible absorbents such as dry sand or vermiculite[5].

  • Neutralization: Carefully apply a weak, dilute acid (e.g., 5% citric acid) to the absorbent matrix to neutralize the basic amine. Monitor for exothermic heat generation[3].

  • Collection: Use non-sparking polypropylene tools to sweep the neutralized matrix into a heavy-duty hazardous waste bag. Seal and label as "Corrosive/Flammable Solid Waste".

SpillResponse Spill Spill Detected Evacuate Evacuate & Ventilate (Eliminate Ignition Sources) Spill->Evacuate PPE Don Maximum PPE (Respirator, Nitrile) Evacuate->PPE Contain Containment (Sand / Vermiculite) PPE->Contain Absorb Absorb & Neutralize (Dilute Citric Acid) Contain->Absorb Bag Bag as Hazardous Waste (Label: Corrosive/Flammable) Absorb->Bag Report EHS Notification Bag->Report

Spill Response Pathway: Immediate containment and neutralization protocol.

References

  • University of Tennessee, Knoxville (EHS) - Time-Sensitive Chemicals (Peroxide Formers). Available at:[Link]

  • Auburn University - Safe Work Practices and Guidelines (Peroxide Formers). Available at:[Link][2]

  • U.S. Environmental Protection Agency (EPA) - Hazardous Waste Listings. Available at:[Link][4]

Sources

Handling

Definitive Safety &amp; Operational Guide: 7-(Oxan-4-yl)-1,4-oxazepane

Executive Safety Summary Compound: 7-(Oxan-4-yl)-1,4-oxazepane Chemical Class: Bicyclic Heterocycle (Secondary Amine / Cyclic Ether) Signal Word: WARNING [1] This guide serves as the primary operational doctrine for hand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 7-(Oxan-4-yl)-1,4-oxazepane Chemical Class: Bicyclic Heterocycle (Secondary Amine / Cyclic Ether) Signal Word: WARNING [1]

This guide serves as the primary operational doctrine for handling 7-(Oxan-4-yl)-1,4-oxazepane. As a molecule combining a 1,4-oxazepane ring with a tetrahydropyran (oxan-4-yl) substituent, it exhibits physicochemical properties characteristic of secondary amines and cyclic ethers.

Critical Hazard Profile:

  • Skin/Eye Irritation: The secondary amine moiety poses a risk of chemical burns or severe irritation to mucous membranes (H314/H315).

  • Respiratory Irritation: Vapors or aerosols are likely potent respiratory irritants (H335).

  • Reactivity: The compound is basic and nucleophilic; it is incompatible with strong acids, acid chlorides, and strong oxidizers.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it must adapt to the specific operational scale. The following matrix synthesizes barrier performance data for amines and ethers to provide a self-validating protection standard.

PPE Selection by Operational Scale
Protection ZoneAnalytical Scale (< 100 mg)Preparative Scale (100 mg - 10 g)Bulk/Process Scale (> 10 g)
Primary Engineering Control Class II Biosafety Cabinet or Standard Fume HoodChemical Fume Hood (Face velocity: 100 fpm)Chemical Fume Hood or Walk-in Enclosure
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles (Indirect Vent)Chemical Splash Goggles + Face Shield
Hand Protection (Contact) Disposable Nitrile (0.11 mm)Double Gloving: Nitrile (inner) + Nitrile (outer)High-Breakthrough: Silver Shield® / 4H® Laminate
Body Protection Standard Cotton Lab Coat100% Cotton Lab Coat + Chemical ApronTyvek® Chemical Resistant Coverall
Respiratory Protection Not required if hood operationalHalf-mask with OV/AG Cartridges (if outside hood)Full-face Respirator with OV/AG/P100
Technical Justification for Glove Selection
  • Nitrile: Excellent splash resistance for short-term handling. However, the ether functionality (oxane ring) can degrade nitrile over prolonged exposure.

  • Laminate (Silver Shield/4H): Required for bulk handling or spill cleanup. The multi-layer construction provides >480 min breakthrough time for broad classes of amines and ethers.

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing and Transfer

Objective: Prevent inhalation exposure and cross-contamination during mass measurement.

  • Pre-Operation Check: Verify Fume Hood flow rate is >0.5 m/s (100 fpm).

  • Static Control: Use an antistatic gun on the weighing boat and spatula. Secondary amines can be sticky/hygroscopic; static control prevents aerosolization.

  • Transfer:

    • Place the balance inside the fume hood.

    • If the balance is external, tare the weighing boat inside the hood, transfer the solid/oil, and cover the boat with a watch glass before removing it from the hood.

  • Decontamination: Immediately wipe the spatula with a Kimwipe soaked in dilute acetic acid (5%) followed by ethanol to neutralize amine residues.

Protocol B: Reaction Setup (Inert Atmosphere)

Objective: Mitigate moisture absorption and oxidation.

  • Glassware Prep: Oven-dry all glassware (120°C for >2 hours).

  • Purge: Cycle the reaction vessel with Nitrogen or Argon (3x vacuum/purge cycles).

  • Addition: Add 7-(Oxan-4-yl)-1,4-oxazepane via syringe (if liquid) or solid addition funnel under positive inert gas flow.

    • Why? Secondary amines can absorb CO₂ from the air to form carbamates, altering stoichiometry.

Protocol C: Spill Response Logic

Scenario: 5 mL spill on the benchtop.

  • Isolate: Alert nearby personnel and deploy "DO NOT ENTER" signage.

  • Ventilate: Ensure the fume hood sash is at the emergency position (fully open) or press the emergency purge button if available.

  • Neutralize & Absorb:

    • Do NOT use paper towels immediately (fire risk with basic amines).

    • Cover spill with Vermiculite or Sand .[2]

    • Optional: If available, apply a weak acid neutralizer (citric acid based) specifically designed for base spills.

  • Collect: Scoop absorbed material into a hazardous waste bag. Double bag and label as "Basic Organic Waste - Toxic."

Visualization: Decision Pathways

Figure 1: PPE Donning & Risk Assessment Workflow

This logic gate ensures the user evaluates the physical state and scale before selecting gear.

PPE_Workflow Start Start: Handling 7-(Oxan-4-yl)-1,4-oxazepane Check_State Check Physical State Start->Check_State Solid Solid / Powder Check_State->Solid Liquid Liquid / Oil Check_State->Liquid Check_Scale Check Scale Solid->Check_Scale Liquid->Check_Scale Small < 100 mg Check_Scale->Small Large > 100 mg Check_Scale->Large PPE_Level1 PPE Level 1: Safety Glasses, Nitrile Gloves, Lab Coat, Fume Hood Small->PPE_Level1 Low Risk PPE_Level2 PPE Level 2: Splash Goggles, Double Nitrile, Sleeves, Fume Hood Large->PPE_Level2 Moderate Risk PPE_Level3 PPE Level 3: Face Shield, Laminate Gloves, Apron, Full Respiratory Backup Large->PPE_Level3 High Risk / Heating

Caption: Operational logic for selecting the correct PPE tier based on physical state and quantity.

Figure 2: Emergency Spill Response Protocol

A self-validating loop for managing accidental release.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Inside_Hood Inside Fume Hood Assess->Inside_Hood Outside_Hood Outside Fume Hood Assess->Outside_Hood Contain Close Sash Absorb with Vermiculite Inside_Hood->Contain Evacuate Evacuate Lab Call EHS Outside_Hood->Evacuate > 50 mL Outside_Hood->Contain < 50 mL & Trained Neutralize Neutralize (Citric Acid) Collect as HazWaste Contain->Neutralize Report Submit Incident Report Neutralize->Report

Caption: Decision matrix for immediate spill containment vs. evacuation.

Waste Disposal & Deactivation

Waste Stream Classification:

  • Primary Stream: Basic Organic Waste (Halogen-free).

  • Contaminated Solids: Solid Hazardous Waste (Gloves, paper towels, weighing boats).

Disposal Procedure:

  • Segregation: Do not mix with acidic waste streams. The exothermic neutralization reaction can cause container pressurization or explosion.

  • Labeling: Clearly label the waste container with the full chemical name and the hazard warnings: "Irritant," "Basic."

  • Rinsing: Triple rinse all empty containers with a suitable solvent (Ethanol or Acetone) before disposal. Add rinsate to the Basic Organic Waste stream.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8894, Tetrahydropyran. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Secondary Amines. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.